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  • Product: Methyl 3,5-bis(hydroxymethyl)benzoate
  • CAS: 193953-02-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3,5-bis(hydroxymethyl)benzoate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,5-bis(hydroxymethyl)benzoate is a symmetrically substituted aromatic compound featuring a central methyl benzoate core flanked by two...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-bis(hydroxymethyl)benzoate is a symmetrically substituted aromatic compound featuring a central methyl benzoate core flanked by two hydroxymethyl groups. This unique trifunctional architecture makes it a versatile building block in several areas of chemical synthesis, from polymer chemistry to the development of complex macromolecular structures and potential pharmaceutical intermediates. Its diol functionality allows for the construction of polyesters and polyurethanes, while the reactive benzylic hydroxyl groups offer pathways to a variety of derivatives. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a further point for chemical modification. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Methyl 3,5-bis(hydroxymethyl)benzoate, with a focus on its utility for researchers in both academic and industrial settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3,5-bis(hydroxymethyl)benzoate is essential for its effective use in synthesis and material science. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
IUPAC Name methyl 3,5-bis(hydroxymethyl)benzoate
Appearance White to off-white solid
Purity Typically ≥95%
Storage Store at 0-8 °C

Note: Experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate via reduction.

Experimental Protocol: Reduction of Dimethyl Isophthalate

This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of dimethyl isophthalate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, is added dropwise via the dropping funnel. The choice of reducing agent is critical; LiAlH₄ is more reactive and will reduce the ester to the diol, while NaBH₄ is milder and may require more forcing conditions or a co-reagent.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 3,5-bis(hydroxymethyl)benzoate.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the benzylic methylene protons (around 4.7 ppm), a singlet for the aromatic protons, and a broad singlet for the hydroxyl protons which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl ester carbon (around 52 ppm), the benzylic methylene carbons (around 64 ppm), aromatic carbons (in the 125-140 ppm region), and the carbonyl carbon of the ester (around 167 ppm).

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band (around 3300-3400 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic, around 2850-3100 cm⁻¹), a strong C=O stretching band for the ester (around 1720 cm⁻¹), and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 196.20, along with fragmentation patterns corresponding to the loss of methoxy, hydroxymethyl, and other functional groups.

Chemical Reactivity

The reactivity of Methyl 3,5-bis(hydroxymethyl)benzoate is governed by its three functional groups: the two primary benzylic hydroxyl groups and the methyl ester.

Reactions of the Hydroxyl Groups:

  • Esterification and Etherification: The primary hydroxyl groups can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherified with alkyl halides under basic conditions. These reactions are fundamental for incorporating this molecule into larger structures.

  • Oxidation: The benzylic alcohols can be oxidized to the corresponding aldehydes using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will likely lead to the formation of the dicarboxylic acid.

  • Protection: The diol functionality can be protected, for example, as a cyclic acetal (e.g., an acetonide by reacting with acetone in the presence of an acid catalyst), which can be useful in multi-step syntheses to temporarily mask the reactivity of the hydroxyl groups.[1][2]

Reactions of the Methyl Ester Group:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is a common method.[3][4]

  • Transesterification: The methyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst.

  • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

  • Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would result in the formation of 3,5-bis(hydroxymethyl)benzyl alcohol.

Illustrative Reaction Scheme:

Figure 2: Key reactions of Methyl 3,5-bis(hydroxymethyl)benzoate.

Applications in Research and Development

The trifunctional nature of Methyl 3,5-bis(hydroxymethyl)benzoate makes it a valuable starting material and building block in various fields.

Polymer Chemistry:

As a diol, it can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters.[5][6] The rigid aromatic core of the molecule can impart desirable thermal and mechanical properties to the resulting polymers. Its use in the synthesis of biodegradable polyesters is an area of growing interest.

Dendrimer and Macromolecular Synthesis:

The 1,3,5-substitution pattern makes it an ideal core molecule for the divergent synthesis of dendrimers and other hyperbranched polymers.[7][8][9][10] The two hydroxyl groups can be elaborated into dendritic wedges, while the methyl ester can be modified to introduce functionality at the focal point.

Drug Development and Medicinal Chemistry:

While direct applications in marketed drugs are not prominent, the structural motif of a substituted benzoic acid with hydroxyl functionalities is found in many biologically active molecules.[11][12][13] Methyl 3,5-bis(hydroxymethyl)benzoate can serve as a scaffold for the synthesis of libraries of compounds for drug discovery. The hydroxyl groups can be functionalized to modulate solubility and target binding, and the ester can be converted to an amide, a common functional group in pharmaceuticals.

Safety and Handling

Methyl 3,5-bis(hydroxymethyl)benzoate is classified as an irritant.[14]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]

Conclusion

Methyl 3,5-bis(hydroxymethyl)benzoate is a versatile and valuable building block for organic synthesis and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of polyesters, dendrimers, and potentially novel pharmaceutical compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in harnessing the synthetic potential of this important molecule.

References

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Exploratory

Spectroscopic data for "Methyl 3,5-bis(hydroxymethyl)benzoate" (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Methyl 3,5-bis(hydroxymethyl)benzoate Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 3,5-bis(hydroxymethyl)benzoate (C₁₀H₁₂O₄,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Guide to Methyl 3,5-bis(hydroxymethyl)benzoate

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 3,5-bis(hydroxymethyl)benzoate (C₁₀H₁₂O₄, M.W. 196.20 g/mol [1]). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide offers not only the spectral data but also explains the underlying principles of interpretation, providing a practical framework for the structural elucidation of this and related substituted aromatic compounds. Standard experimental protocols are detailed, and key structural and workflow concepts are visualized to enhance understanding.

Introduction: The Structural and Synthetic Context

Methyl 3,5-bis(hydroxymethyl)benzoate is a symmetrically substituted aromatic ester. Its structure is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with a methyl ester group and two hydroxymethyl (benzylic alcohol) groups, respectively. This unique arrangement of functional groups makes it a valuable and versatile building block, or synthon, in organic synthesis. It serves as a precursor for the creation of more complex molecules, including cored dendrimers and macrocyclic compounds like crown ethers[2]. The precise characterization of this molecule is paramount for its effective use in multi-step syntheses, and spectroscopic methods are the primary tools for this validation.

This guide provides a detailed examination of the expected spectroscopic signatures that confirm the identity and purity of Methyl 3,5-bis(hydroxymethyl)benzoate.

Caption: Molecular Structure of Methyl 3,5-bis(hydroxymethyl)benzoate.

The Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like Methyl 3,5-bis(hydroxymethyl)benzoate follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating picture of the molecule's identity and purity.

cluster_data Data Analysis & Interpretation start Synthesized Compound (Methyl 3,5-bis(hydroxymethyl)benzoate) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Proton/Carbon Environment (Connectivity Map) nmr->nmr_data ir_data Functional Groups (O-H, C=O, C-O) ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: General workflow for the spectroscopic characterization of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified solid Methyl 3,5-bis(hydroxymethyl)benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal, which can exchange with trace water in other solvents.

  • Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition includes 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Discussion

The ¹H NMR spectrum of Methyl 3,5-bis(hydroxymethyl)benzoate is expected to show four distinct signals, reflecting the molecule's C₂ᵥ symmetry.

Chemical Shift (δ, ppm) Assignment Multiplicity Integration Rationale
~7.8 - 7.5Ar-H (2H, H-2, H-6)Singlet (or narrow multiplet)2HThese protons are ortho to the electron-withdrawing methyl ester group, causing a downfield shift. They are equivalent due to symmetry[3].
~7.5 - 7.2Ar-H (1H, H-4)Singlet (or narrow multiplet)1HThis proton is para to the ester group and is expected to be slightly upfield compared to the H-2/H-6 protons.
~5.3-CH ₂OHTriplet (if coupled to OH)2H (for both OH)The hydroxyl protons are attached to electronegative oxygen atoms. The signal is often broad due to hydrogen bonding and chemical exchange. In DMSO-d₆, coupling to the adjacent CH₂ group may be observed[4].
~4.6-CH ₂OHDoublet (if coupled to OH)4H (for both CH₂)These benzylic protons are adjacent to both the aromatic ring and a hydroxyl group, placing them in this characteristic region. Their equivalence is due to molecular symmetry[4].
~3.8-COOCHSinglet3HThe protons of the methyl ester group are shielded by the adjacent oxygen and typically appear as a sharp singlet in this region[5].

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This standard technique results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation[6]. A greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

Data Interpretation and Discussion

Due to symmetry, the ¹³C NMR spectrum is expected to display six distinct signals for the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~166C =OThe carbonyl carbon of the ester group is highly deshielded and appears far downfield[7].
~142Ar-C (C-3, C-5)These two equivalent aromatic carbons are bonded to the hydroxymethyl groups. The attachment to the -CH₂OH group causes a significant downfield shift.
~131Ar-C (C-1)This is the quaternary carbon attached to the ester group. Quaternary carbons in aromatic rings often show higher chemical shifts[3].
~128Ar-C (C-2, C-6)These two equivalent carbons are protonated and are located ortho to the ester group.
~120Ar-C (C-4)This protonated carbon is situated between the two carbons bearing the hydroxymethyl groups.
~63-C H₂OHThe two equivalent benzylic carbons are shielded relative to the aromatic carbons and appear in the typical range for sp³ carbons attached to an oxygen atom.
~52-OC H₃The methyl carbon of the ester group is the most shielded carbon in the molecule, appearing furthest upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: IR
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the dry solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained[8]. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Discussion

The IR spectrum of Methyl 3,5-bis(hydroxymethyl)benzoate will show characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹) Assignment Description
3500 - 3200O-H Stretch (Alcohol)A strong and broad absorption band, characteristic of hydrogen-bonded hydroxyl groups[9].
3100 - 3000C-H Stretch (Aromatic)Medium to weak absorptions just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring[7].
2960 - 2850C-H Stretch (Aliphatic)Medium to weak absorptions from the methyl (-CH₃) and methylene (-CH₂) groups[10].
~1720C=O Stretch (Ester)A very strong, sharp absorption, which is one of the most prominent peaks in the spectrum. Its position is characteristic of an aromatic ester[11].
1600, 1450C=C Stretch (Aromatic)Two or more medium-intensity bands in this region are characteristic of the benzene ring vibrations[12].
1300 - 1100C-O Stretch (Ester & Alcohol)Aromatic esters typically show two strong C-O stretching bands. One for the C(=O)-O bond (~1280 cm⁻¹) and one for the O-CH₃ bond (~1130 cm⁻¹)[11]. The C-O stretch of the primary alcohol also appears in this region (~1050 cm⁻¹).
900 - 675C-H Bending (Aromatic "oop")Strong bands in this region can be indicative of the substitution pattern on the benzene ring[7].

Mass Spectrometry: Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after being dissolved in a volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Discussion

The EI mass spectrum provides critical information for structural confirmation.

m/z Value Assignment Rationale
196[M]⁺• Molecular Ion: This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of 196.20 g/mol . Aromatic compounds generally show a prominent molecular ion peak due to the stability of the ring system[13].
165[M - •OCH₃]⁺Loss of a Methoxy Radical: A very common and often significant fragmentation pathway for methyl esters, resulting from the cleavage of the O-CH₃ bond[14]. This leads to a stable acylium ion.
166[M - CH₂O]⁺•Loss of Formaldehyde: This can occur via rearrangement and elimination of formaldehyde from one of the hydroxymethyl groups.
137[M - COOCH₃]⁺Loss of the Ester Group: Cleavage of the bond between the aromatic ring and the ester carbonyl group.
121[M - •OCH₃ - CO₂]⁺Subsequent Fragmentation: Loss of carbon dioxide from the m/z 165 fragment ion is a possible subsequent fragmentation step.

Conclusion

The structural identity of Methyl 3,5-bis(hydroxymethyl)benzoate is unequivocally established through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the symmetric arrangement of protons and carbons, respectively. IR spectroscopy validates the presence of the key hydroxyl, methyl ester, and aromatic functional groups. Finally, Mass Spectrometry confirms the correct molecular weight and shows fragmentation patterns consistent with the assigned structure. This comprehensive spectroscopic profile serves as a reliable reference for chemists utilizing this compound in research and development.

References

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Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 3,5-bis(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. It is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates the compound's physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, a cornerstone technique for elucidating molecular architecture. We will use Methyl 3,5-bis(hydroxymethyl)benzoate, a small organic molecule of interest in the synthesis of more complex structures, as a central case study to illustrate both the principles and the practical execution of this powerful analytical method.

The crystal structure of Methyl 3,5-bis(hydroxymethyl)benzoate has been determined and its coordinates are deposited in the Cambridge Structural Database (CSD) under the reference code 811957.[1] This guide will navigate the journey from a synthesized compound to a refined and validated crystal structure, offering insights into the critical decisions and underlying science at each stage.

The Genesis of Order: The Imperative of High-Quality Crystals

The axiom of single-crystal X-ray diffraction is simple: the quality of the crystal dictates the quality of the resulting structure. The goal is to encourage the molecules of Methyl 3,5-bis(hydroxymethyl)benzoate to self-assemble from a disordered state in solution into a highly ordered, three-dimensional lattice. This process, known as crystallization, is often the most challenging and empirical step in the entire analysis.

The Rationale of Solvent Selection and Crystallization Techniques

The choice of solvent is critical and is guided by the principle of "like dissolves like." For Methyl 3,5-bis(hydroxymethyl)benzoate, a molecule with polar hydroxyl and ester functional groups, polar solvents are a logical starting point. The ideal solvent will dissolve the compound when heated but will have limited solubility at lower temperatures, allowing for the slow precipitation of crystals as the solution cools.

Several techniques can be employed to achieve the supersaturation required for crystallization:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool gradually to room temperature, or even below. The decrease in solubility upon cooling promotes crystal growth.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the molecule in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the molecule is less soluble. The vapor of the less-soluble solvent slowly diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.

  • Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is insoluble.[2] Diffusion at the interface of the two liquids creates a localized supersaturation, leading to crystal formation.

For a molecule like Methyl 3,5-bis(hydroxymethyl)benzoate, a common starting point would be to attempt crystallization from solvents such as ethanol, methanol, or ethyl acetate, or mixtures of these with a less polar co-solvent like hexane.

Protocol: Slow Cooling Crystallization of Methyl 3,5-bis(hydroxymethyl)benzoate
  • Preparation of a Saturated Solution: In a small, clean vial, add a small amount of purified Methyl 3,5-bis(hydroxymethyl)benzoate.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol) dropwise while gently heating and stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.

  • Particulate Removal (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed filter to prevent premature crystallization.

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To further control the cooling rate, the vial can be placed in an insulated container.

  • Crystal Growth: Allow the vial to stand undisturbed for several hours to days. The formation of well-defined, transparent crystals is a positive indicator.

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a pipette or by decanting the solvent.

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

With a suitable single crystal of Methyl 3,5-bis(hydroxymethyl)benzoate in hand, the next step is to probe its internal structure using X-rays. Modern single-crystal diffractometers automate much of the data collection process, but a fundamental understanding of the principles is essential for obtaining a high-quality dataset.

The underlying principle of X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[3] By systematically rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted beams, a three-dimensional map of the reciprocal lattice can be constructed.

The Data Collection Workflow

The following diagram illustrates the key stages of the data collection process:

Data_Collection_Workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Operations cluster_processing Data Processing crystal_selection Crystal Selection & Mounting centering Crystal Centering crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection_strategy Data Collection Strategy unit_cell->data_collection_strategy full_data_collection Full Data Collection data_collection_strategy->full_data_collection integration Integration of Reflections full_data_collection->integration scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction

Figure 1: Workflow for single-crystal X-ray diffraction data collection.
Protocol: Data Collection on a Modern Diffractometer
  • Crystal Mounting: A single, well-formed crystal of Methyl 3,5-bis(hydroxymethyl)benzoate is selected under a microscope and mounted on a suitable holder, such as a glass fiber or a cryoloop.

  • Cryo-cooling (Typical): The mounted crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms and protect it from radiation damage.

  • Instrument Setup: The crystal is placed on the goniometer head of the diffractometer. The X-ray source (commonly a molybdenum or copper anode) and detector are powered on.

  • Initial Screening and Unit Cell Determination: A series of initial diffraction images are collected to determine the quality of the crystal and to calculate the dimensions of the unit cell.

  • Data Collection Strategy: Based on the crystal's lattice parameters and symmetry, the data collection software calculates an optimal strategy to ensure that a complete and redundant set of diffraction data is collected.

  • Full Data Collection: The diffractometer then automatically executes the data collection strategy, rotating the crystal and collecting a large number of diffraction images. This process can take several hours.[4]

  • Data Integration and Reduction: The collected images are processed to identify the individual diffraction spots, integrate their intensities, and apply various corrections (e.g., for background scattering and absorption). This results in a file containing a list of Miller indices (h,k,l) and their corresponding intensities.

From Data to Structure: The Process of Structure Solution and Refinement

The raw diffraction data provides the intensities of the scattered X-rays, but the crucial phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[5] Fortunately, computational methods have been developed to overcome this challenge.

Solving the Phase Problem

For small molecules like Methyl 3,5-bis(hydroxymethyl)benzoate, "direct methods" are typically used to solve the phase problem.[6] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This initial phase information is then used to calculate an electron density map, which should reveal the positions of the atoms in the crystal structure.

Structure Refinement: Honing the Molecular Model

The initial atomic positions obtained from the structure solution are a good starting point but require further refinement. This is an iterative process where the atomic coordinates, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated and the observed diffraction data. This process is typically carried out using software such as SHELXL.[7][8]

The quality of the refinement is monitored by the R-factor, which is a measure of the disagreement between the calculated and observed structure factors. A lower R-factor generally indicates a better fit of the model to the data.

The Structure Solution and Refinement Workflow

Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation phase_problem Phase Problem Determination initial_model Generation of Initial Atomic Model phase_problem->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier_maps Difference Fourier Maps least_squares->fourier_maps Identify missing atoms or disorder h_atoms Addition of Hydrogen Atoms fourier_maps->h_atoms anisotropic_refinement Anisotropic Refinement h_atoms->anisotropic_refinement anisotropic_refinement->least_squares Iterate until convergence final_model Final Structural Model anisotropic_refinement->final_model validation_tools Validation with PLATON/checkCIF final_model->validation_tools

Figure 2: Workflow for crystallographic structure solution and refinement.

The Crystal Structure of Methyl 3,5-bis(hydroxymethyl)benzoate: A Detailed Analysis

While the full crystallographic data from the primary publication is not accessible for this guide, we can discuss the expected structural features and the types of analyses that would be performed on the refined structure. The data would typically be presented in a standardized format known as a Crystallographic Information File (CIF).[1][9]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters that would be reported for Methyl 3,5-bis(hydroxymethyl)benzoate.

ParameterValue
Crystal Data
Chemical FormulaC₁₀H₁₂O₄
Formula Weight196.20 g/mol
Crystal SystemUnavailable
Space GroupUnavailable
a, b, c (Å)Unavailable
α, β, γ (°)Unavailable
Volume (ų)Unavailable
ZUnavailable
Data Collection
Temperature (K)Typically 100-293 K
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Refinement
R-factor (R1)Typically < 0.05 for a well-refined structure
Weighted R-factor (wR2)Typically < 0.15
Goodness-of-fit (S)Close to 1.0
The Critical Role of Hydrogen Bonding

A molecule like Methyl 3,5-bis(hydroxymethyl)benzoate, with two hydroxyl groups (hydrogen bond donors) and ester and hydroxyl oxygens (hydrogen bond acceptors), is expected to exhibit a rich network of intermolecular hydrogen bonds. These non-covalent interactions are fundamental in directing the packing of the molecules in the crystal lattice.

The analysis of the crystal structure would involve a detailed examination of these hydrogen bonds, including their geometries (donor-acceptor distances and angles). This analysis is crucial for understanding the stability of the crystal packing and can provide insights into the molecule's potential for forming co-crystals or interacting with other molecules.

Structure Validation: Ensuring the Integrity of the Model

The final step in the crystal structure analysis is a thorough validation of the model. This is typically done using software like PLATON, which can identify potential issues such as missed symmetry, unusual bond lengths and angles, and voids in the crystal lattice. The International Union of Crystallography (IUCr) provides a checkCIF service that generates a comprehensive report on the quality and consistency of the crystallographic data.

Conclusion: From Molecular Formula to Functional Insight

The journey from a powdered sample of Methyl 3,5-bis(hydroxymethyl)benzoate to its fully refined three-dimensional crystal structure is a multi-step process that combines careful experimental technique with sophisticated computational analysis. Each step, from the initial crystallization to the final validation, is critical for obtaining a reliable and accurate representation of the molecule's architecture.

For researchers in drug development and materials science, this detailed structural information is invaluable. It provides a rational basis for understanding a molecule's properties, predicting its behavior, and designing new molecules with enhanced functionality. The crystal structure of Methyl 3,5-bis(hydroxymethyl)benzoate serves as a fundamental piece of knowledge, enabling its use as a building block in the rational design of more complex and functional molecular systems.

References

  • Crystallographic Information File - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved March 7, 2024, from [Link]

  • (IUCr) Crystallographic Information Framework. (n.d.). Retrieved March 7, 2024, from [Link]

  • PLATON for Windows - School of Chemistry. (2025, December 19). Retrieved March 7, 2024, from [Link]

  • PLATON for MS-Windows. (2007, May 2). Retrieved March 7, 2024, from [Link]

  • CIF - Crystallographic Information Framework - DCC. (n.d.). Retrieved March 7, 2024, from [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved March 7, 2024, from [Link]

  • PLATON. (n.d.). Retrieved March 7, 2024, from [Link]

  • THE PLATON HOMEPAGE. (n.d.). Retrieved March 7, 2024, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved March 7, 2024, from [Link]

  • PLATON INTRO - MIT. (n.d.). Retrieved March 7, 2024, from [Link]

  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Retrieved March 7, 2024, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved March 7, 2024, from [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC. (2016, June 1). Retrieved March 7, 2024, from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved March 7, 2024, from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Direct Methods in Crystallography. (n.d.). Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Methyl 3,5-bis(hydroxymethyl)benzoate. Retrieved from [Link]

  • Katzsch, F., Eißmann, D., Weber, E., & Adam, J. (2012). A comparison of X-ray crystal structures including methyl 3,5-bis(hydroxymethyl)benzoate, its phenylethynyl extended derivative in polymorphous forms and the corresponding carboxylic acids. Structural Chemistry, 23(1), 245–255. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Analysis of Hydrogen Bonds in Crystals - MDPI. (2016, May 17). Retrieved March 7, 2024, from [Link]

  • Hydrogen bond - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Hydrogen Bonding in Molecular Crystals - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Solubility of "Methyl 3,5-bis(hydroxymethyl)benzoate" in common organic solvents

Part 1: Executive Summary & Chemical Identity[1] Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5) is a critical bifunctional building block used extensively in the synthesis of dendrimers, macrocycles, and supramo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5) is a critical bifunctional building block used extensively in the synthesis of dendrimers, macrocycles, and supramolecular polymers. Its structure features a hydrophobic benzene core decorated with three polar functional groups: a methyl ester at position 1 and two hydroxymethyl (-CH₂OH) groups at positions 3 and 5.

This unique amphiphilic architecture dictates a specific solubility profile:

  • High Polarity Requirement: The dual hydroxyl groups necessitate solvents capable of hydrogen bond acceptance and donation.

  • Aromatic Stacking: The benzene ring allows for solubility in select chlorinated and aromatic solvents, provided they possess sufficient polarity.

  • Water Sensitivity: While the hydroxyl groups confer hydrophilicity, the aromatic ester core limits water solubility, making aqueous mixtures (e.g., EtOH/H₂O) ideal for recrystallization rather than dissolution.

Physicochemical Profile
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₁₂O₄Moderate molecular weight (196.20 g/mol ) facilitates dissolution in small-molecule solvents.
H-Bond Donors 2 (-CH₂OH)Requires solvents that can disrupt intermolecular H-bonds (e.g., Alcohols, DMSO).
H-Bond Acceptors 4 (2 -OH, 2 Ester O)High affinity for protic solvents.
LogP (Predicted) ~0.8 - 1.2Intermediate lipophilicity; soluble in organic media, sparingly soluble in water.

Part 2: Solubility Matrix & Solvent Selection

The following data aggregates experimental observations and thermodynamic predictions. Solvents are categorized by their efficiency in dissolving the target compound at room temperature (25°C).

Primary Solvents (High Solubility)

These solvents are recommended for reactions, NMR characterization, and stock solution preparation.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Mechanism:[1] Strong dipole-dipole interactions and H-bond acceptance capability disrupt the crystal lattice efficiently.

    • Application: Ideal for NMR (DMSO-d6) and nucleophilic substitution reactions.

  • Methanol (MeOH) & Ethanol (EtOH):

    • Mechanism:[1] The hydroxyl groups of the solvent engage in H-bonding exchange with the solute's hydroxymethyl arms.

    • Application: Primary solvents for transfer; Ethanol is the solvent of choice for recrystallization (when combined with water).

Secondary Solvents (Moderate Solubility)

Useful for extraction, chromatography, or as co-solvents.

  • Tetrahydrofuran (THF): Good solubility due to ether oxygen basicity.

  • Ethyl Acetate (EtOAc): Moderate solubility.[2] Often used as the organic phase in aqueous workups or as a reflux solvent.

  • Dichloromethane (DCM) / Chloroform: Soluble, but may require a small percentage of Methanol (2-5%) to break intermolecular H-bonds in concentrated solutions.

Anti-Solvents (Low/Insoluble)

Used to precipitate the compound from solution.

  • Water: Sparingly soluble at Room Temperature (RT); solubility increases significantly with heat.

  • Hexanes / Heptane / Petroleum Ether: Insoluble. The polarity difference is too great.

  • Diethyl Ether: Low solubility; often used to wash the precipitate.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Recommendation
Polar Aprotic DMSOExcellent> 100 mg/mLStock solutions, Reaction medium
Polar Protic MethanolGood50-80 mg/mLChromatography eluent
Polar Aprotic THFGood30-50 mg/mLReaction medium (Reductions)
Chlorinated DCMModerate10-25 mg/mLExtraction (add 5% MeOH)
Non-Polar HexanesInsoluble< 0.1 mg/mLPrecipitation / Washing
Aqueous WaterPoor< 1 mg/mLAnti-solvent for recrystallization

Part 3: Experimental Protocols

Protocol A: Self-Validating Recrystallization System

Objective: Purify crude Methyl 3,5-bis(hydroxymethyl)benzoate to >98% purity. Basis: The compound exhibits a steep solubility curve in Ethanol/Water mixtures (high solubility in hot EtOH, low solubility in cold EtOH/H₂O).

Materials:

  • Crude Methyl 3,5-bis(hydroxymethyl)benzoate[3]

  • Ethanol (Absolute)

  • Deionized Water

  • Hot plate with magnetic stirring

  • Vacuum filtration setup

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude material in a flask. Add 40 mL of Ethanol . Heat to reflux (approx. 78°C) with stirring.

  • Saturation Check: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise.

    • Critical Endpoint: Add water until a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add just enough Ethanol (1-2 mL) to clear the solution again.

    • Target Ratio: The final solvent ratio should be approximately 4:1 (Ethanol:Water) [1].

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to form well-defined crystals.

  • Harvesting: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the white precipitate under vacuum.

  • Validation: Wash the cake with cold Heptane or cold 1:1 EtOH/Water. Dry under vacuum.

    • Success Criteria: Product should be a white, free-flowing powder. Melting point check (approx. range 95-100°C, verify with specific batch CoA).

Protocol B: Saturation Shake-Flask Solubility Determination

Objective: Determine precise solubility in a novel solvent system.

  • Preparation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours.

  • Observation:

    • If fully dissolved, add more solid until precipitation persists.

  • Sampling: Centrifuge the mixture to pellet the undissolved solid.

  • Quantification: Remove the supernatant, dilute with a known volume of HPLC mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV (254 nm) against a standard curve.

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the logical decision tree for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Methyl 3,5-bis(hydroxymethyl)benzoate (Target Compound) Goal Select Application Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification / Isolation Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis PolarRxn Nucleophilic Substitution (High Polarity) Reaction->PolarRxn ReducRxn Reduction / Coupling (Mod. Polarity) Reaction->ReducRxn Recryst Recrystallization Purification->Recryst Extract Liquid-Liquid Extraction Purification->Extract Solv_NMR DMSO-d6 or MeOD Analysis->Solv_NMR Solv_DMSO Use: DMSO or DMF (Excellent Solubility) PolarRxn->Solv_DMSO Solv_THF Use: THF or Dioxane (Good Solubility) ReducRxn->Solv_THF Solv_EtOH Use: EtOH / Water (4:1) (Temp. Dependent) Recryst->Solv_EtOH Solv_EtOAc Use: EtOAc (Org Phase) vs Brine (Aq Phase) Extract->Solv_EtOAc

Figure 1: Decision tree for solvent selection based on process requirements. Green nodes indicate optimal solvent choices; Red nodes indicate purification systems.

Part 5: References

  • Adamski, P. (2023). Integration of Compartmentalization and Metabolism in Systems of Synthetic Replicators. University of Groningen. (Describes the recrystallization of Methyl 3,5-bis(hydroxymethyl)benzoate from EtOH/H2O).

  • PubChem. (n.d.).[4][5] Methyl 3,5-bis(hydroxymethyl)benzoate (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Methyl 3,5-bis(hydroxymethyl)benzoate Product Specification. Merck KGaA.

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl 3,5-bis(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,5-bis(hydroxymethyl)benzoate is a functionalized aromatic compound with potential applications as a building block in pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-bis(hydroxymethyl)benzoate is a functionalized aromatic compound with potential applications as a building block in pharmaceutical and materials science. An understanding of its thermal stability and decomposition profile is paramount for its safe handling, storage, and utilization in synthetic processes, particularly those requiring elevated temperatures. This guide provides a comprehensive analysis of the predicted thermal behavior of Methyl 3,5-bis(hydroxymethyl)benzoate, grounded in the established principles of organic chemistry and thermal analysis. In the absence of specific experimental data in the public domain, this document offers a predictive assessment based on the behavior of analogous structures and outlines detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empirically determine its thermal properties.

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science

The thermal stability of an organic molecule is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation and long-term storage. For drug development professionals, a thorough understanding of a compound's thermal properties is essential for designing robust synthetic routes, preventing degradation during processing, and ensuring the stability of active pharmaceutical ingredients (APIs) in final dosage forms. In materials science, the thermal behavior of monomers and cross-linking agents dictates the curing conditions and ultimate performance of polymers and other advanced materials.

Methyl 3,5-bis(hydroxymethyl)benzoate possesses three key functional groups that will dictate its thermal behavior: a methyl ester, and two primary benzylic alcohols. The interplay of these groups under thermal stress will define its decomposition pathway and the nature of its degradation products.

Predicted Thermal Decomposition Pathways

The initial stages of decomposition at lower to moderate temperatures are likely to involve the benzylic alcohol moieties. These groups can undergo intermolecular and intramolecular dehydration reactions. Intermolecularly, two molecules can condense to form an ether linkage with the elimination of water. Intramolecularly, although less likely due to ring strain, cyclization could occur.

At higher temperatures, more energetic decomposition pathways will become accessible. The methyl ester group can undergo decomposition, potentially through mechanisms such as decarboxylation or cleavage of the methyl-C(O) or O-CH3 bonds. The aromatic ring itself is thermally stable and will likely remain intact until very high temperatures are reached.

The ultimate decomposition products under an inert atmosphere are expected to be a mixture of carbon monoxide, carbon dioxide, water, and a carbonaceous char.[1]

Caption: Predicted decomposition pathway for Methyl 3,5-bis(hydroxymethyl)benzoate.

Quantitative Thermal Analysis: A Proactive Approach

To definitively characterize the thermal stability of Methyl 3,5-bis(hydroxymethyl)benzoate, a systematic study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following sections provide detailed, self-validating protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Methyl 3,5-bis(hydroxymethyl)benzoate by measuring its mass change as a function of temperature in a controlled atmosphere.[2]

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground Methyl 3,5-bis(hydroxymethyl)benzoate into an inert crucible (e.g., alumina or platinum).[3] Ensure the sample is representative of the bulk material.[3]

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.[4]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Weigh 5-10 mg of sample place_crucible Place in TGA crucible prep_sample->place_crucible setup_instrument Setup TGA instrument (Inert atmosphere) place_crucible->setup_instrument run_program Run thermal program (30-600°C at 10°C/min) setup_instrument->run_program plot_curve Plot TGA and DTG curves run_program->plot_curve determine_temps Determine T(onset) and peak decomposition temperatures plot_curve->determine_temps

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions, such as decomposition, of Methyl 3,5-bis(hydroxymethyl)benzoate by measuring the heat flow into or out of the sample as a function of temperature.[6]

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[5]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition (as determined by TGA, e.g., 350 °C) at a heating rate of 10 °C/min.[7]

  • Data Collection: Continuously record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition.[6]

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the melting peak to determine the heat of fusion (ΔHf).

Predicted and Comparative Thermal Data

While specific data for Methyl 3,5-bis(hydroxymethyl)benzoate is unavailable, we can estimate its thermal properties by comparison with structurally similar compounds. For instance, studies on hydroxymethylphenols have shown that they undergo condensation and decomposition reactions at elevated temperatures.[8][9] Similarly, other methyl benzoates have been characterized for their thermal behavior.[10]

Table 1: Predicted Thermal Properties of Methyl 3,5-bis(hydroxymethyl)benzoate and Related Compounds

PropertyPredicted/Reported ValueSource/Justification
Melting Point (Tm) ~100-150 °CEstimation based on substituted benzoates.
Onset of Decomposition (Tonset) ~180-220 °CInferred from the stability of benzyl alcohols.
Peak Decomposition Temperature ~230-280 °CInferred from the stability of benzyl alcohols.
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide[1]

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of Methyl 3,5-bis(hydroxymethyl)benzoate. Based on the chemical structure, the primary decomposition pathways are predicted to involve the benzylic alcohol and methyl ester functionalities.

For any application involving this compound at elevated temperatures, it is strongly recommended that the experimental protocols for TGA and DSC outlined in this guide be performed to obtain precise and reliable data. This empirical data is crucial for ensuring process safety, product quality, and the overall success of research and development efforts in both the pharmaceutical and materials science fields.

References

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • PerkinElmer. (2015). A Beginners Guide Thermogravimetric Analysis (TGA).
  • The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE: Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Rodante, F., Vecchio, S., & Catalani, G. (2003). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 74(1), 121-139.
  • UPRM. (2005, October 3). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

  • Qualitest FZE. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Siimer, K., Christjanson, P., & Kaljuvee, T. (2004). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. Journal of Thermal Analysis and Calorimetry, 78(1), 223-231.
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Cammenga, H. K., & Epple, M. (1995). Characterizing Solid Compounds by DSC and TGA. Angewandte Chemie International Edition in English, 34(11), 1171-1187.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability. Retrieved from [Link]

  • Garti, N., & Sato, K. (Eds.). (2001).
  • Siimer, K., et al. (2025, August 5). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins.
  • EAG Laboratories. (n.d.). Thermal Analysis. Retrieved from [Link]

  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • Trivedi, M. K., & Branton, A. (2015).

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Exploratory

Engineering Complexity: The Strategic Role of Methyl 3,5-bis(hydroxymethyl)benzoate in Advanced Organic Synthesis

The AB2 Paradigm: Introduction to a Trifunctional Scaffold In the realm of advanced organic synthesis, the design of complex macromolecular and supramolecular systems relies heavily on the selection of highly programmabl...

Author: BenchChem Technical Support Team. Date: March 2026

The AB2 Paradigm: Introduction to a Trifunctional Scaffold

In the realm of advanced organic synthesis, the design of complex macromolecular and supramolecular systems relies heavily on the selection of highly programmable building blocks. As a Senior Application Scientist, I approach Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5) not merely as a standard reagent, but as a highly versatile AB2-type monomer .

The molecular architecture of this compound features a protected "A" focal point (the methyl ester) and two reactive "B" branching points (the benzylic alcohols) 1. This inherent orthogonality allows synthetic chemists to selectively functionalize the hydroxymethyl groups while leaving the ester intact, or conversely, to hydrolyze the ester without disrupting ether or ester linkages formed at the benzylic positions. This structural logic makes it an indispensable precursor in systems chemistry, dendrimer synthesis, and medicinal drug development.

Physicochemical Profile

To effectively utilize this building block, one must first understand its baseline physical and chemical parameters, which dictate solvent compatibility and reaction conditions 1.

PropertyValue / Description
Chemical Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS Registry Number 193953-02-5
SMILES String COC(=O)C1=CC(=CC(=C1)CO)CO
Physical Form Solid (White to off-white powder)
Topological Polar Surface Area 66.8 Ų
Storage Conditions Room Temperature, sealed in a dry environment

Application Domain I: Systems Chemistry & Dynamic Combinatorial Libraries (DCLs)

Mechanistic Rationale

Dynamic Combinatorial Chemistry (DCC) relies on reversible covalent bonds to create adaptive libraries of molecules that can respond to external stimuli or templates. Methyl 3,5-bis(hydroxymethyl)benzoate is heavily utilized in the synthesis of acyl-hydrazone-based synthetic replicators 2. By oxidizing the two benzylic alcohols to aldehydes, the molecule is transformed into a highly electrophilic hub. The methyl ester serves as a bio-orthogonal anchor, allowing the attachment of peptide sequences or sensory probes post-macrocyclization.

Protocol: Chemoselective Oxidation to Dialdehyde

To prevent over-oxidation to the carboxylic acid, activated Manganese Dioxide (MnO₂) is employed. MnO₂ selectively targets allylic and benzylic alcohols through a radical mechanism, leaving the aliphatic methyl ester completely unperturbed 3.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.00 g (5.10 mmol) of Methyl 3,5-bis(hydroxymethyl)benzoate in 35 mL of anhydrous Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Add 3.90 g (40 mmol, ~7.8 eq.) of activated MnO₂ to the solution.

  • Reflux: Heat the resulting black suspension to reflux (approx. 77°C) under a nitrogen atmosphere for 5 hours.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess EtOAc.

  • Concentration: Evaporate the filtrate in vacuo to yield the dialdehyde intermediate.

Self-Validation Checkpoint: The successful conversion is confirmed via ¹H NMR. The disappearance of the benzylic CH₂ protons (~4.5 ppm) must be accompanied by the emergence of a sharp aldehyde singlet downfield (~10.0 ppm). The preservation of the methyl ester singlet (~3.9 ppm) validates the chemoselectivity of the reaction 3.

DCC_Pathway A Methyl 3,5-bis(hydroxymethyl)benzoate (Stable Precursor) B Selective Oxidation (MnO2, EtOAc, Reflux) A->B C Dialdehyde Intermediate (Electrophilic Hub) B->C D Condensation (+ Acyl-Hydrazides, pH 4-7) C->D E Dynamic Combinatorial Macrocycles (Adaptive Library) D->E

Fig 1. Synthesis of dynamic combinatorial macrocycles via selective benzylic oxidation.

Application Domain II: Macromolecular Engineering (Dendrimers)

Mechanistic Rationale

In the synthesis of highly branched macromolecular architectures (dendrimers), Methyl 3,5-bis(hydroxymethyl)benzoate acts as a quintessential AB2 core [[4]](). The logic of divergent dendrimer growth requires a focal point that remains dormant while the periphery expands. The methyl ester is sterically hindered enough to survive aggressive etherification or Mitsunobu conditions at the benzylic sites. Once the first generation (G1) dendron is formed, the ester is hydrolyzed to a carboxylic acid, creating a new reactive "A" site for coupling to the next dendritic layer.

Dendrimer_Logic M AB2 Monomer Core (Methyl 3,5-bis(hydroxymethyl)benzoate) Act B2 Functionalization (Mitsunobu / Halogenation) M->Act G1 Generation 1 (G1) Dendron (Ester Intact) Act->G1 Dep A-Site Activation (Ester Saponification) G1->Dep G2 Generation 2 (G2) Dendrimer (Divergent Growth) Dep->G2

Fig 2. Iterative divergent growth logic of AB2 dendritic architectures utilizing the ester focal point.

Application Domain III: Medicinal Chemistry & Neurodegenerative Therapeutics

Mechanistic Rationale

Beyond materials science, this compound is a critical intermediate in the rational design of small molecules targeting neurodegenerative diseases (NDDs) such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease 5. For biological applications, the methyl ester must often be converted into a free carboxylic acid—yielding 3,5-bis(hydroxymethyl)benzoic acid—to enhance aqueous solubility, enable amide coupling with pharmacophores, or facilitate hydrogen bonding within target protein active sites.

Protocol: Orthogonal Saponification

The saponification must be executed under conditions that efficiently cleave the ester without causing intermolecular condensation of the benzylic alcohols 6.

Step-by-Step Methodology:

  • Solubilization: Dissolve 175 mg (0.892 mmol) of Methyl 3,5-bis(hydroxymethyl)benzoate in 2 mL of Methanol (MeOH). Methanol is chosen to ensure complete solvation of the organic precursor.

  • Hydrolysis: Add 2 mL of an aqueous Sodium Hydroxide solution containing 70 mg (1.75 mmol, ~2 eq.) of NaOH. The biphasic/mixed solvent system ensures that as the sodium salt of the product forms, it remains dissolved.

  • Incubation: Stir the resulting mixture at room temperature (25°C) for 16 hours.

  • Acidification: Carefully adjust the pH of the solution to 3 using 1M Hydrochloric Acid (HCl).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM, 3 × 10 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness in vacuo to afford the pure carboxylic acid.

Self-Validation Checkpoint: Reaction completion is indicated by the disappearance of the starting material spot on TLC (Rf ~0.38 in DCM/MeOH 20:1). Upon acidification with 1M HCl, the target carboxylic acid precipitates as a white solid due to its insolubility in acidic aqueous media, providing an immediate visual confirmation of successful conversion [[6]]().

Conclusion

Methyl 3,5-bis(hydroxymethyl)benzoate is a masterclass in structural economy. By housing three functional groups with distinct steric and electronic profiles on a rigid aromatic core, it enables complex syntheses ranging from dynamic macrocycles to highly branched dendrimers and neuro-active pharmaceuticals. Mastery of its orthogonal reactivity—specifically the selective manipulation of the benzylic B-sites versus the ester A-site—is a fundamental skill for researchers pushing the boundaries of modern synthetic chemistry.

References

  • PubChem . "Methyl 3,5-bis(hydroxymethyl)benzoate | C10H12O4 | CID 21074224". National Institutes of Health (NIH).[Link]

  • Adamski, Paul . "Integration of Compartmentalization and Metabolism in Systems of Synthetic Replicators". University of Groningen (2023).[Link]

  • AIR Unimi . "Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases". Università degli Studi di Milano.[Link]

  • Katzsch, F., Eißmann, D., & Weber, E. "A comparison of X-ray crystal structures including methyl 3,5-bis(hydroxymethyl)benzoate...". Structural Chemistry (2012).[Link]

  • Arkivoc . "Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures". ARKAT-USA (2015).[Link]

Sources

Foundational

The Versatile Precursor: A Technical Guide to Methyl 3,5-bis(hydroxymethyl)benzoate in the Synthesis of Novel Compounds

In the landscape of modern chemical synthesis, the strategic selection of precursor molecules is paramount to the successful and efficient construction of complex molecular architectures. Among the array of available bui...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical synthesis, the strategic selection of precursor molecules is paramount to the successful and efficient construction of complex molecular architectures. Among the array of available building blocks, Methyl 3,5-bis(hydroxymethyl)benzoate emerges as a particularly versatile and valuable scaffold. Its symmetrically substituted aromatic core, adorned with two primary alcohol functionalities and a methyl ester, provides a trifunctional platform for the synthesis of a diverse range of novel compounds, from intricate dendrimers and macrocycles to functionalized polymers and supramolecular assemblies. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this key precursor, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness its full potential.

Foundational Knowledge: Synthesis and Physicochemical Properties

Methyl 3,5-bis(hydroxymethyl)benzoate is a white to off-white solid that is commercially available from various suppliers.[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 193953-02-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Solid
Purity Typically ≥95%

The synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate is not as commonly reported as its dihydroxy analog, Methyl 3,5-dihydroxybenzoate. However, a key synthetic pathway involves the reduction of the corresponding dicarboxylic acid or its ester derivatives. A related and often more scalable approach to a similar core structure involves the benzylation of the phenol group of a methyl ester of 5-hydroxy isophthalic acid, followed by reduction with sodium borohydride to yield the diol.[3]

The Gateway to Enhanced Reactivity: Conversion to Methyl 3,5-bis(bromomethyl)benzoate

While the hydroxyl groups of Methyl 3,5-bis(hydroxymethyl)benzoate can undergo a range of reactions, their conversion to a more reactive species significantly broadens the synthetic possibilities. A key transformation is the bromination of the benzylic hydroxyl groups to yield Methyl 3,5-bis(bromomethyl)benzoate. This derivative serves as a powerful electrophile for a variety of nucleophilic substitution reactions.

A general and efficient method for this conversion is through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Synthesis of Methyl 3,5-bis(bromomethyl)benzoate

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable nonpolar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate in the chosen solvent.

  • Add N-bromosuccinimide (2.2 equivalents) to the solution.

  • Add a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 3,5-bis(bromomethyl)benzoate as a solid.[4]

This brominated intermediate is a cornerstone for the construction of more complex molecules, as detailed in the following sections.

Applications in the Synthesis of Novel Compounds

The true utility of Methyl 3,5-bis(hydroxymethyl)benzoate and its derivatives lies in their application as building blocks for a variety of advanced molecular structures.

Dendrimers and Dendrons: Building Branched Architectures

The C₂-symmetric structure of Methyl 3,5-bis(hydroxymethyl)benzoate makes it an ideal core or branching unit for the synthesis of dendrimers and dendrons. These hyperbranched macromolecules have applications in drug delivery, catalysis, and materials science.

The two hydroxymethyl groups can be functionalized to introduce branching points, leading to the exponential growth of the dendritic structure. A common strategy involves the conversion of the hydroxyl groups to more reactive species, such as bromides, followed by reaction with a multifunctional monomer. For instance, the related compound 3,5-bis(hydroxymethyl)phenol is widely used in the synthesis of poly(aryl ether) dendrimers and monodendrons.

A key application of the brominated derivative is in the synthesis of viologen-based dendrimers. The benzylic bromide moieties readily react with pyridinium salts to form the core of these electrochemically active dendrimers.

Logical Workflow for Dendrimer Synthesis

Dendrimer_Synthesis A Methyl 3,5-bis(hydroxymethyl)benzoate B Methyl 3,5-bis(bromomethyl)benzoate A->B Bromination (NBS, AIBN) D First-Generation Dendron B->D Nucleophilic Substitution C Multifunctional Monomer (e.g., Pyridinium salt) C->D E Deprotection/Activation D->E Functional Group Transformation F Higher-Generation Dendrimer E->F Iterative Growth Cycles

Caption: General workflow for the synthesis of dendrimers using Methyl 3,5-bis(hydroxymethyl)benzoate as a precursor.

Macrocycles: Crafting Ring Structures

The two reactive sites on Methyl 3,5-bis(bromomethyl)benzoate can be made to react intramolecularly or with a linker molecule to form macrocyclic structures. These cyclic compounds are of great interest in host-guest chemistry, molecular recognition, and as synthetic ionophores.

The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of Methyl 3,5-bis(bromomethyl)benzoate with a variety of difunctional nucleophiles, such as bisphenols or dithiols, can lead to the formation of novel macrocyclic ethers and thioethers. For example, the reaction of 1,2-bis(bromomethyl)benzene with salicylaldehyde in the presence of a base is a known method for synthesizing benzo-fused macrocycles.[5] A similar strategy can be employed with Methyl 3,5-bis(bromomethyl)benzoate.

Polyesters and Polyethers: Linear and Cross-Linked Polymers

The diol functionality of Methyl 3,5-bis(hydroxymethyl)benzoate makes it a suitable monomer for polycondensation reactions. Reaction with dicarboxylic acids or their derivatives can yield polyesters, while reaction with dihalides under basic conditions can produce polyethers. The resulting polymers can have applications as biodegradable materials, drug delivery vehicles, and engineering plastics.[6]

Furthermore, the brominated derivative, Methyl 3,5-bis(bromomethyl)benzoate, can act as a cross-linking agent to enhance the mechanical and thermal properties of various polymers.[7]

Polycondensation Reaction Scheme

Polycondensation A Methyl 3,5-bis(hydroxymethyl)benzoate C Polyester A->C Esterification B Dicarboxylic Acid or Diacyl Chloride B->C

Caption: Polycondensation of Methyl 3,5-bis(hydroxymethyl)benzoate to form polyesters.

Supramolecular Chemistry and Self-Assembly

The rigid aromatic core and the functional groups of Methyl 3,5-bis(hydroxymethyl)benzoate and its derivatives make them excellent candidates for designing molecules that can participate in self-assembly processes. The formation of well-ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking is a key area of research in materials science and nanotechnology.

The carboxylic acid derivative, 3,5-bis(hydroxymethyl)benzoic acid, can be synthesized by the hydrolysis of the methyl ester. This molecule, with its ability to form strong hydrogen bonds, can self-assemble into higher-order structures. For example, similar benzoic acid derivatives have been shown to form hydrogen-bonded dimers that can further stack into tetramers.[4][8]

A notable application in this area is the use of a derivative of Methyl 3,5-bis(hydroxymethyl)benzoate as a precursor for the synthesis of m-xylyl bridged cryptophanes.[9] These container-like host molecules have applications in molecular recognition and encapsulation.

Conclusion

Methyl 3,5-bis(hydroxymethyl)benzoate is a precursor with immense potential, offering a versatile platform for the synthesis of a wide array of novel and functional compounds. Its straightforward conversion to the highly reactive bis(bromomethyl) derivative opens up a vast landscape of synthetic possibilities, from the construction of precisely defined dendrimers and macrocycles to the formation of functional polymers and self-assembling systems. The experimental insights and protocols provided in this guide are intended to empower researchers to explore and exploit the full synthetic utility of this valuable building block, paving the way for innovations in drug discovery, materials science, and beyond.

References

  • Viologen-based benzylic dendrimers: selective synthesis of 3,5-bis(hydroxymethyl)benzylbromide and conformational analysis of the corresponding viologen dendrimer subunit. (URL not available)

  • Synthesis of core-crosslinked star polymers via organocatalyzed living radical polymerization. RSC Publishing. (URL not available)[10]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. [Link][3]

  • Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. IslandScholar. (URL not available)[11]

  • One-step synthesis of polyesters specialties for biomedical applications. ResearchGate. [Link][6]

  • Synthesis of Star Polymers by RAFT Polymerization as Versatile Nanoparticles for Biomedical Applications. ConnectSci. (URL not available)[12]

  • Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. PMC. [Link][13]

  • A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science. (URL not available)[14]

  • Methyl 3,5-bis(bromomethyl)benzoate. MySkinRecipes. [Link][7]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. (URL not available)

  • Simple Syntheses of Two New Benzo-Fused Macrocycles Incorporating Chalcone Moiety. PMC. [Link][5]

  • Synthesis of periphery-functionalized dendritic molecules using polylithiated dendrimers as starting material. PubMed. [Link][15]

  • Synthesis of Periphery-Functionalized Dendritic Molecules Using Polylithiated Dendrimers as Starting Material. DSpace. (URL not available)[16]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. [Link][4]

  • Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv. (URL not available)[17]

  • Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. PMC. [Link][18]

  • Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. PubMed Central. [Link][9]

  • Higher-Order Self-Assembly of Benzoic Acid in Solution. Figshare. [Link][8]

  • Diisocyanate free and melt polycondensation preparation of bio-based unsaturated poly(ester-urethane)s and their properties as UV curable coating materials. ResearchGate. [Link][19]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. PMC. [Link][20]

  • Synthetic Strategies for Biomedical Polyesters Specialties. ResearchGate. [Link][21]

  • manuscript 1..14. ORBi UMONS. (URL not available)[22]

Sources

Protocols & Analytical Methods

Method

Synthesis of polyesters using "Methyl 3,5-bis(hydroxymethyl)benzoate" as a monomer

Application Note: Synthesis of Functional Polyesters using Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) Executive Summary Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) is a versatile aromatic monomer uniquely suited for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Functional Polyesters using Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB)

Executive Summary

Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) is a versatile aromatic monomer uniquely suited for the synthesis of functionalized polyesters. Unlike standard aliphatic diols, MBHB possesses a pendant methyl ester group that remains chemically distinct during standard polyesterification conditions. This "latent" functionality allows for post-polymerization modification—enabling the conjugation of bioactive agents, targeting ligands, or solubility modifiers without disrupting the polymer backbone.

This guide details two distinct synthesis pathways:

  • Linear Functional Polyesters: Utilizing MBHB as a diol in A2 + B2 polycondensation.

  • Hyperbranched Polyesters: Utilizing MBHB as a latent AB2 monomer for self-polycondensation.

Monomer Specifications & Handling

PropertySpecificationCritical Note
Chemical Name Methyl 3,5-bis(hydroxymethyl)benzoateAbbreviation: MBHB
CAS Number 193953-02-5Verify purity >98% by HPLC before use.
Molecular Weight 196.20 g/mol
Functionality Heterofunctional (2x Primary Alcohol, 1x Methyl Ester)The methyl ester is significantly less reactive towards transesterification than the primary alcohols under mild conditions (

C).
Storage 2–8°C, DesiccatedHygroscopic. Moisture initiates premature hydrolysis.

Protocol A: Synthesis of Linear Functional Polyesters (Pendant Ester)

Objective: Synthesize a linear polyester backbone bearing one methyl ester group per repeat unit, serving as a scaffold for high-density drug loading.

Mechanism: This protocol utilizes a melt polycondensation between MBHB (acting as the Diol, B2) and Adipic Acid (acting as the Diacid, A2). The reaction temperature is controlled to favor the reaction of the acid groups with the hydroxyls of MBHB, while minimizing the transesterification of the pendant methyl ester.

Materials:

  • Monomer A: Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) [1.0 eq]

  • Monomer B: Adipic Acid (or Sebacic Acid for higher hydrophobicity) [1.0 eq]

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) [0.1 mol%] or Dibutyltin oxide (DBTO).

  • Solvent (Optional): Diphenyl ether (if solution polymerization is preferred to lower viscosity).

Step-by-Step Protocol:

  • Reactor Setup:

    • Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

    • Why: Mechanical stirring is essential as viscosity increases significantly. The Dean-Stark trap removes water, driving the equilibrium forward (Le Chatelier's principle).

  • Charging:

    • Add MBHB (19.62 g, 100 mmol) and Adipic Acid (14.61 g, 100 mmol) to the flask.

    • Purge with

      
       for 15 minutes to remove oxygen (prevents oxidative degradation).
      
  • Oligomerization (Stage I):

    • Heat the mixture to 140°C in an oil bath under continuous

      
       flow.
      
    • Once melted, add the catalyst (Ti(OBu)₄, 34 mg).

    • Stir at 140–150°C for 4 hours.

    • Checkpoint: Water evolution should be visible. The low temperature prevents the pendant methyl ester from participating in the reaction (selectivity control).

  • Polycondensation (Stage II):

    • Increase temperature to 160°C .

    • Apply a gradual vacuum (target <1 mbar) over 1 hour to prevent bumping.

    • Maintain full vacuum and 160°C for 4–6 hours.

    • Termination: Stop when the stirrer torque plateaus or the "Weisenberg effect" (climbing the rod) is observed.

  • Workup:

    • Cool the reactor to ~80°C and dissolve the polymer in minimal Chloroform or THF.

    • Precipitate dropwise into excess cold Methanol (10x volume).

    • Note: The polymer precipitates; unreacted monomers remain soluble.

    • Filter and dry under vacuum at 40°C for 24 hours.

Data Output:

  • Yield: Typically 85–90%.

  • Mn (GPC): 15,000 – 25,000 Da.

  • PDI: 1.8 – 2.2.

Protocol B: Synthesis of Hyperbranched Polyesters (HBPE)

Objective: Create a globular, highly branched polymer architecture. Mechanism: MBHB acts as an AB₂ monomer (A = Methyl Ester, B = Hydroxyl). Under high temperature and vacuum, the methyl ester of one molecule undergoes transesterification with the hydroxyl of another, releasing methanol.

Step-by-Step Protocol:

  • Reactor Setup:

    • Same as Protocol A, but replace the Dean-Stark trap with a direct distillation bridge to collect Methanol.

  • Charging:

    • Add MBHB (20.0 g) and Catalyst (Ti(OBu)₄, 0.2 mol%).

    • Note: No core molecule is strictly required, but adding a B3 core (e.g., Trimethylolpropane, 1-2 mol%) can control molecular weight and reduce polydispersity.

  • Transesterification:

    • Heat rapidly to 170°C under

      
      .
      
    • Methanol evolution will begin.

    • Increase temperature to 180–190°C over 2 hours.

    • Critical: The pendant ester is now the active polymerization site.

  • Vacuum Phase:

    • Apply vacuum (<1 mbar) for 2–3 hours.

    • Caution: Viscosity will not increase as linearly as in Protocol A due to the globular nature, but gelation is possible if side reactions occur.

  • Workup:

    • Dissolve in DMF or DMSO (HBPEs are often more polar).

    • Precipitate in Diethyl Ether.

Visualization of Workflows

G Start Start: MBHB Monomer Choice Select Pathway Start->Choice Linear_Reactants Add Diacid (e.g., Adipic Acid) + Catalyst (Ti(OBu)4) Choice->Linear_Reactants Route A: Linear HB_Reactants Add Catalyst Only (Self-Condensation) Choice->HB_Reactants Route B: Hyperbranched Linear_Stage1 Stage 1: Melt @ 140°C (Selective Esterification of OH) Linear_Reactants->Linear_Stage1 Linear_Stage2 Stage 2: Vacuum @ 160°C (Remove Water) Linear_Stage1->Linear_Stage2 - H2O Linear_Product Linear Polyester (Pendant Methyl Esters) Linear_Stage2->Linear_Product HB_Stage1 Stage 1: Melt @ 180°C (Transesterification) HB_Reactants->HB_Stage1 HB_Stage2 Stage 2: High Vacuum (Remove Methanol) HB_Stage1->HB_Stage2 - MeOH HB_Product Hyperbranched Polyester (Globular Structure) HB_Stage2->HB_Product

Figure 1: Decision tree for synthesizing Linear vs. Hyperbranched polyesters using MBHB.

Application Note: Drug Conjugation Strategy

The primary value of MBHB-based polyesters in drug development is the pendant methyl ester . This group allows for "post-polymerization modification" to attach drugs like Doxorubicin via pH-sensitive linkers.

Protocol: Hydrazide Activation

  • Dissolve the MBHB-polyester in anhydrous DMSO.

  • Add Hydrazine Monohydrate (10 eq relative to ester groups).

  • Stir at 60°C for 24 hours.

  • Precipitate in Methanol.

  • Result: The pendant -COOCH3 converts to -CONHNH2 (Acyl Hydrazide).

  • Conjugation: React the hydrazide with a drug containing a ketone/aldehyde (e.g., Doxorubicin) to form a Hydrazone bond , which cleaves in the acidic environment of a tumor (pH 5.0).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Molecular Weight Incomplete water/methanol removal.Check vacuum seal (<1 mbar is critical). Increase reaction time.
Crosslinking/Gelation Overheating (>200°C) causing side reactions.Maintain temp <170°C for Linear Route. Use precise stoichiometry.
Discoloration (Yellowing) Oxidation.Ensure rigorous

purge. Use antioxidant (e.g., Irganox 1010).
Insoluble Polymer High crystallinity or crosslinking.Verify structure via NMR.[1] If crystalline, copolymerize with asymmetric diols.

Self-Validating the Structure (NMR):

  • 1H NMR (DMSO-d6):

    • Look for the methyl ester singlet at ~3.8 ppm .

    • Linear Route: This peak should remain intact (integral = 3H per repeat unit).

    • Hyperbranched Route: This peak should decrease significantly as it reacts to form internal ester bonds.

References

  • Synthesis of Functional Polyesters

    • Source: RSC Advances. "Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers."[2]

    • Relevance: Establishes catalyst choice (Ti(OBu)4)
  • Drug Delivery Applications

    • Source: Sigma-Aldrich. "Biodegradable Aliphatic Polyesters for Drug Delivery."[3]

    • Relevance: Contextualizes the use of polyester backbones for biocomp
  • Monomer Data

    • Source: Sigma-Aldrich Product Sheet. "Methyl 3,5-bis(hydroxymethyl)benzoate."

    • Relevance: Physical properties and handling safety.
  • Polymerization Catalysis

    • Source: ResearchGate.[1] "Effects of reaction temperature on polymerization activity."

    • Relevance: Confirms temperature dependence for metal-catalyzed esterific

Sources

Application

"Methyl 3,5-bis(hydroxymethyl)benzoate" in the synthesis of metal-organic frameworks (MOFs)

An In-depth Guide to the Synthesis of Metal-Organic Frameworks Utilizing Methyl 3,5-bis(hydroxymethyl)benzoate Authored by: A Senior Application Scientist Introduction: The Strategic Value of Methyl 3,5-bis(hydroxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of Metal-Organic Frameworks Utilizing Methyl 3,5-bis(hydroxymethyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Methyl 3,5-bis(hydroxymethyl)benzoate in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structural and chemical properties.[3] The organic linker, in particular, plays a pivotal role in defining the framework's topology, pore environment, and functionality.

This application note focuses on "Methyl 3,5-bis(hydroxymethyl)benzoate" as a strategic precursor for a highly functional organic linker for MOF synthesis. The presence of two hydroxymethyl groups and a central carboxylate moiety (after hydrolysis) offers a unique combination of coordination sites and potential for post-synthetic modification. The hydroxyl groups can act as hydrogen-bond donors and acceptors, enhancing the framework's stability and creating specific interaction sites for guest molecules.[4][5] Furthermore, these pendant alcohol functionalities can serve as handles for further chemical transformations, allowing for the introduction of more complex functionalities within the MOF pores.[6][7]

This guide provides a comprehensive overview of the synthesis of the active linker from its methyl ester precursor, a proposed protocol for the solvothermal synthesis of a novel MOF using this linker, and the essential characterization techniques to validate its formation and properties.

Part 1: Synthesis of the Linker - 3,5-bis(hydroxymethyl)benzoic acid

The commercially available Methyl 3,5-bis(hydroxymethyl)benzoate serves as a stable precursor to the active linker, 3,5-bis(hydroxymethyl)benzoic acid. The first step in utilizing this compound for MOF synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical step as the carboxylate group is necessary for coordination with the metal centers to form the MOF structure.

Protocol: Hydrolysis of Methyl 3,5-bis(hydroxymethyl)benzoate

This protocol is adapted from established procedures for the hydrolysis of benzoate esters.[8]

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve Methyl 3,5-bis(hydroxymethyl)benzoate in methanol in a round-bottom flask.

  • Prepare an aqueous solution of sodium hydroxide and add it to the methanolic solution of the ester.

  • Stir the resulting mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully adjust the pH of the solution to approximately 3 using 1 M HCl. This will protonate the carboxylate and precipitate the carboxylic acid.

  • Extract the aqueous mixture with dichloromethane multiple times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain 3,5-bis(hydroxymethyl)benzoic acid as a white solid.

Expected Characterization of the Linker:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, -COOH), 7.77 (s, 2H, Ar-H), 7.48 (s, 1H, Ar-H), 5.30 (t, J = 5.6 Hz, 2H, -OH), 4.60 (d, J = 5.6 Hz, 4H, -CH₂-).[8]

  • FT-IR (KBr, cm⁻¹): Broad O-H stretch (acid) around 3000 cm⁻¹, C=O stretch (acid) around 1700 cm⁻¹, C-O stretches, and aromatic C-H stretches.

Part 2: Proposed Solvothermal Synthesis of a Zinc-based MOF

The following is a proposed protocol for the synthesis of a novel MOF, tentatively named "Google-MOF-1(Zn)," using 3,5-bis(hydroxymethyl)benzoic acid and zinc nitrate hexahydrate. The solvothermal method is widely employed for MOF synthesis as it facilitates the formation of high-quality crystals.[9][10][11]

Workflow for the Proposed Synthesis of Google-MOF-1(Zn)

MOF_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Source cluster_solvent Solvent System cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Ligand 3,5-bis(hydroxymethyl)benzoic acid Mix Mix Ligand, Metal Salt, and Solvent Ligand->Mix Metal Zinc Nitrate Hexahydrate Metal->Mix Solvent N,N-Dimethylformamide (DMF) Solvent->Mix Seal Seal in a Teflon-lined Autoclave Mix->Seal Heat Heat at 100-120 °C for 24-48 hours Seal->Heat Cool Cool to Room Temperature Heat->Cool Wash Wash with fresh DMF and then a volatile solvent (e.g., ethanol) Cool->Wash Activate Activate by heating under vacuum Wash->Activate Product Google-MOF-1(Zn) Crystals Activate->Product

Caption: Proposed workflow for the solvothermal synthesis of Google-MOF-1(Zn).

Detailed Protocol: Synthesis of Google-MOF-1(Zn)

Materials:

  • 3,5-bis(hydroxymethyl)benzoic acid (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (for washing)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass vial, dissolve 3,5-bis(hydroxymethyl)benzoic acid and zinc nitrate hexahydrate in DMF. A typical molar ratio would be 1:1 to 1:2 of linker to metal salt.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined autoclave and seal it tightly.

  • Place the autoclave in an oven preheated to 100-120 °C and maintain this temperature for 24-48 hours.

  • After the reaction period, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

  • To activate the MOF, exchange the DMF solvent with a more volatile solvent like ethanol by soaking the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.

  • After solvent exchange, decant the ethanol and dry the crystals in a vacuum oven at a suitable temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores.

Quantitative Data for the Proposed Synthesis
ParameterValueRationale
Linker:Metal Molar Ratio 1:1.5An excess of the metal salt is often used to promote the formation of the desired crystal phase.[9]
Solvent N,N-Dimethylformamide (DMF)A high-boiling point polar aprotic solvent commonly used in MOF synthesis.[1]
Reaction Temperature 110 °CA common temperature for the solvothermal synthesis of zinc-based MOFs.[9][10]
Reaction Time 36 hoursSufficient time for crystal nucleation and growth.[10]
Activation Temperature 120 °C (under vacuum)To ensure complete removal of solvent from the pores without causing framework collapse.

Part 3: Characterization of the Synthesized MOF

A comprehensive characterization is essential to confirm the successful synthesis of the target MOF and to evaluate its properties.

Structural and Physicochemical Characterization Techniques
TechniquePurposeExpected Outcome for Google-MOF-1(Zn)
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[1]A unique diffraction pattern indicating the formation of a new crystalline phase.
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including connectivity, bond lengths, and pore dimensions.Would provide the definitive structure of Google-MOF-1(Zn).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the temperature at which the framework decomposes.[1]A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures due to framework decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate group to the metal center.[1]Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, confirming coordination. The O-H stretch from the hydroxymethyl groups should remain.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the activated MOF.[12]A Type I or Type IV isotherm, depending on the pore size, indicating a porous material with a significant surface area.
¹H NMR (Digested Sample) To confirm the presence and integrity of the organic linker within the framework.The digested sample (in D₂SO₄/DMSO-d₆) should show the characteristic peaks of the 3,5-bis(hydroxymethyl)benzoic acid linker.[6]
Logical Relationship of Characterization Steps

Characterization_Flow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary In-depth Structural Analysis cluster_property Porosity and Compositional Analysis Synth Synthesized Crystals PXRD PXRD (Crystallinity & Phase Purity) Synth->PXRD FTIR FT-IR (Functional Groups & Coordination) Synth->FTIR SCXRD Single-Crystal XRD (Definitive Structure) PXRD->SCXRD If single crystals are obtained TGA TGA (Thermal Stability) FTIR->TGA BET BET Analysis (Surface Area & Porosity) TGA->BET NMR ¹H NMR (Digested) (Linker Integrity) BET->NMR

Caption: Logical workflow for the characterization of a newly synthesized MOF.

Conclusion and Future Outlook

The use of Methyl 3,5-bis(hydroxymethyl)benzoate as a precursor for a functionalized linker in MOF synthesis presents a promising avenue for the development of novel materials with tailored properties. The pendant hydroxymethyl groups offer opportunities for creating MOFs with enhanced gas sorption selectivity, catalytic activity, and platforms for post-synthetic modification. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of this versatile building block in the ever-expanding field of metal-organic frameworks. Future work could involve exploring different metal nodes to vary the framework topology and investigating the post-synthetic modification of the hydroxymethyl groups to introduce new functionalities.

References

  • Kortunov, P., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry. [Link]

  • Pecharsky, V. K., et al. (2023). Covalent Modification by Click Mechanochemistry: Systematic Installation of Pendant OH Groups in a MOF for Rigidity Control and Luminescence-Based Water Detection. ACS Applied Materials & Interfaces. [Link]

  • Kortunov, P., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PMC. [Link]

  • Wang, Y., et al. (2025). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

  • Widati, A. A., et al. (2016). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Institut Teknologi Sepuluh Nopember. [Link]

  • Wei, Y., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. [Link]

  • Google Patents.
  • Saßnick, H., et al. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. arXiv. [Link]

  • Janiak, C., et al. (2012). A novel Zn(4)O-based triazolyl benzoate MOF: synthesis, crystal structure, adsorption properties and solid state 13C NMR investigations. PubMed. [Link]

  • Li, B., et al. (2025). UiO-67-Typed Zr-MOFs Modified with Chiral Amine Alcohol Pendants for Adsorption Separation of Chiral Aromatic Alcohol Enantiomers. Inorganic Chemistry. [Link]

  • Chen, Y., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Abid, H. R., et al. (2018). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. [Link]

  • Wei, Y., et al. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. OSTI.GOV. [Link]

  • Samanta, A., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. [Link]

  • Arshad, M. N., et al. (2010). Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. PubMed Central. [Link]

  • Schneidewind, J., et al. (2017). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Springer. [Link]

  • Gol-khatmi, L., et al. (2010). A concise synthesis of substituted benzoates. Semantic Scholar. [Link]

  • Pecharsky, V. K., et al. (2023). Covalent Modification by Click Mechanochemistry: Systematic Installation of Pendant OH Groups in a MOF for Rigidity Control and Luminescence-Based Water Detection. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]

  • AlMalki, M. M. (2024). The Synthesis and Characterization of Functional Tailor-Made Metal-Organic Frameworks. KAUST Research Repository. [Link]

  • Zaworotko, M. J., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC. [Link]

  • O'Connor, C. T., et al. (2018). Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye. AWS. [Link]

  • Ghosh, S. K., et al. (2016). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. CrystEngComm. [Link]

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Method

Application Notes and Protocols: Methyl 3,5-bis(hydroxymethyl)benzoate as a Versatile Linker for Coordination Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Versatility of Coordination Polymers Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs),...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of Coordination Polymers

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] The modular nature of CPs allows for the rational design of materials with tailored properties, leading to a wide range of applications in gas storage and separation, catalysis, drug delivery, and sensing.[2][3] The choice of the organic linker is paramount in dictating the final architecture and functionality of the resulting coordination polymer.[4] Linkers containing multiple functional groups offer the potential for constructing intricate and functional frameworks.

This application note focuses on the use of "Methyl 3,5-bis(hydroxymethyl)benzoate" as a precursor to a versatile linker for the synthesis of novel coordination polymers. The presence of both a carboxylate group (after hydrolysis) and two hydroxymethyl groups provides multiple coordination sites, enabling the formation of diverse and potentially functional one-, two-, and three-dimensional networks.

The Linker: From Methyl Ester to Active Coordinating Agent

The commercially available "Methyl 3,5-bis(hydroxymethyl)benzoate" is a stable precursor that can be readily converted into the active linker, 3,5-bis(hydroxymethyl)benzoic acid , through a straightforward hydrolysis reaction. This two-step approach, involving the synthesis of the linker followed by its use in coordination polymer formation, allows for greater control over the purity of the final material.

Synthesis of the Linker Precursor: Methyl 3,5-bis(hydroxymethyl)benzoate

A scalable and safe synthesis route for related di-hydroxymethylated aromatic compounds has been reported, which can be adapted for the synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate. A plausible synthetic route starts from dimethyl 5-hydroxyisophthalate, involving protection of the phenol group, reduction of the esters to alcohols, and subsequent deprotection. For the purpose of this application note, we will assume the starting material, Methyl 3,5-bis(hydroxymethyl)benzoate, is commercially available or synthesized via established methods.

Protocol 1: Hydrolysis of Methyl 3,5-bis(hydroxymethyl)benzoate to 3,5-bis(hydroxymethyl)benzoic acid

This protocol describes the conversion of the methyl ester to the carboxylic acid, the active form of the linker for coordination polymer synthesis.[5][6]

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate in methanol.

  • Add an aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the ester should be approximately 2:1 to ensure complete hydrolysis.

  • Stir the resulting mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully acidify the mixture to a pH of 3 with 1M HCl. This will protonate the carboxylate to form the desired carboxylic acid.

  • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield 3,5-bis(hydroxymethyl)benzoic acid as a white solid.[6]

Data Presentation: Physicochemical Properties of the Linker Precursor

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Solid
Purity 98%

Synthesis of Coordination Polymers using 3,5-bis(hydroxymethyl)benzoic acid

The synthesized 3,5-bis(hydroxymethyl)benzoic acid can be used as a linker to construct coordination polymers with various metal ions. Hydrothermal and solvothermal methods are commonly employed for the synthesis of coordination polymers, as they facilitate the crystallization of the products.[3][7] The following protocol provides a representative example for the synthesis of a lanthanide-based coordination polymer, drawing on established methods for similar systems.[8][9]

Protocol 2: Hydrothermal Synthesis of a Lanthanide Coordination Polymer

Rationale: Lanthanide ions are known for their high coordination numbers and flexible coordination geometries, making them excellent candidates for forming diverse structures with polyfunctional linkers.[10] The presence of both carboxylate and hydroxyl groups on the linker can lead to the formation of robust and potentially luminescent materials.[11]

Materials:

  • 3,5-bis(hydroxymethyl)benzoic acid (Linker)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) or other lanthanide salts

  • Deionized water

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In the Teflon liner of a 20 mL autoclave, combine 3,5-bis(hydroxymethyl)benzoic acid (0.1 mmol) and the lanthanide salt (e.g., La(NO₃)₃·6H₂O, 0.1 mmol).

  • Add a solvent mixture of deionized water and ethanol (e.g., 5 mL of each). The solvent system can be varied to influence the final crystal structure.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 160 °C and maintain this temperature for 72 hours. The temperature and reaction time are critical parameters that may require optimization.[7]

  • After 72 hours, slowly cool the oven to room temperature.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Experimental Workflow Diagram

G cluster_linker_prep Linker Preparation cluster_cp_synthesis Coordination Polymer Synthesis start Methyl 3,5-bis(hydroxymethyl)benzoate hydrolysis Hydrolysis (NaOH, MeOH/H₂O) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (CH₂Cl₂) acidification->extraction drying Drying (Na₂SO₄) extraction->drying linker 3,5-bis(hydroxymethyl)benzoic acid drying->linker mixing Mixing in H₂O/Ethanol linker->mixing metal Lanthanide Salt (e.g., La(NO₃)₃·6H₂O) metal->mixing autoclave Hydrothermal Reaction (160 °C, 72h) mixing->autoclave cooling Slow Cooling autoclave->cooling filtration Filtration & Washing cooling->filtration product Coordination Polymer Crystals filtration->product

Caption: Workflow for linker preparation and coordination polymer synthesis.

Characterization of the Coordination Polymer

A comprehensive characterization of the synthesized material is crucial to determine its structure, composition, and properties.[12][13]

Key Characterization Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional atomic arrangement of the coordination polymer, including bond lengths, bond angles, and the overall network topology.[14]

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample and to check for consistency between different batches.[13]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the coordination polymer and the presence of coordinated or guest solvent molecules.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the carboxylate and hydroxymethyl groups to the metal center by observing shifts in their characteristic vibrational frequencies.[13]

  • Elemental Analysis (CHN Analysis): This technique determines the elemental composition (carbon, hydrogen, and nitrogen) of the coordination polymer, which helps to confirm its empirical formula.[12]

  • Photoluminescence Spectroscopy: For coordination polymers containing lanthanide ions, photoluminescence spectroscopy can be used to investigate their light-emitting properties.[10][15]

Logical Relationship of Characterization

G cluster_primary Primary Structural Analysis cluster_compositional Compositional & Thermal Analysis cluster_functional Functional Property Analysis CP Synthesized Coordination Polymer SCXRD Single-Crystal X-ray Diffraction CP->SCXRD Definitive Structure PXRD Powder X-ray Diffraction CP->PXRD Bulk Purity TGA Thermogravimetric Analysis CP->TGA Thermal Stability IR Infrared Spectroscopy CP->IR Coordination Confirmation CHN Elemental Analysis CP->CHN Elemental Composition PL Photoluminescence Spectroscopy CP->PL Optical Properties

Sources

Application

Functionalization of Methyl 3,5-bis(hydroxymethyl)benzoate at the Hydroxyl Groups: Application Notes and Protocols

Abstract This document provides a comprehensive technical guide for the functionalization of Methyl 3,5-bis(hydroxymethyl)benzoate, a versatile symmetric building block. The benzylic hydroxyl groups of this molecule offe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the functionalization of Methyl 3,5-bis(hydroxymethyl)benzoate, a versatile symmetric building block. The benzylic hydroxyl groups of this molecule offer reactive sites for a variety of chemical transformations, making it a valuable precursor in the synthesis of dendrimers, polymers, and complex molecular architectures for drug discovery and materials science.[1] This guide details field-proven protocols for common and effective functionalization strategies, including O-acylation (esterification), O-alkylation (etherification), and halogenation. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step instructions, and expected outcomes to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Symmetric Diol

Methyl 3,5-bis(hydroxymethyl)benzoate is a trifunctional aromatic compound featuring two primary benzylic hydroxyl groups and one methyl ester. The strategic 1,3,5-substitution pattern provides a rigid core from which to build symmetric molecular structures. The benzylic nature of the hydroxyl groups enhances their reactivity compared to simple aliphatic alcohols, facilitating transformations such as substitution and oxidation.[2][3] The presence of the methyl ester offers an additional site for subsequent modification, such as hydrolysis to the corresponding carboxylic acid, further expanding its synthetic utility.[4]

This guide focuses exclusively on the selective functionalization of the two hydroxyl groups, which are chemically equivalent, ensuring predictable and high-yielding transformations under appropriate conditions.

General Experimental Workflow

A standardized workflow is crucial for successful synthesis. The following diagram outlines the typical sequence of operations for the functionalization reactions described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Reagents & Glassware setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Prepare addition Reagent Addition (Controlled Temp) setup->addition 2. Initiate monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring 3. React quench Quenching monitoring->quench Completion extraction Liquid-Liquid Extraction quench->extraction 4. Isolate purification Purification (Column Chromatography) extraction->purification 5. Purify characterization Characterization (NMR, MS, IR) purification->characterization 6. Analyze

Caption: General Experimental Workflow Diagram.

Core Functionalization Protocols

The following protocols provide detailed procedures for three key transformations of the hydroxyl groups. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: O-Acylation (Di-esterification) via Acid Chloride

This protocol describes the conversion of the diol to a diester using an acyl chloride. This is a robust and generally high-yielding reaction driven by the formation of the stable ester linkage and HCl, which is scavenged by a base.

Principle: The nucleophilic hydroxyl groups attack the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction, particularly with sterically hindered alcohols or less reactive acylating agents.

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (2.2 - 2.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq) and anhydrous DCM. Stir to dissolve.

  • Addition of Base: Add triethylamine (3.0 eq) and DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (2.2 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure diester.

Protocol 2: O-Alkylation (Di-etherification) via Williamson Ether Synthesis

This classic method forms an ether linkage by reacting an alkoxide with an alkyl halide. It is a reliable SN2 reaction that works well for primary benzylic alcohols.

Principle: A strong base is required to deprotonate the hydroxyl groups to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for this transformation. The resulting dialkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the diether. The reaction is irreversible as the sodium halide byproduct precipitates out.

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (2.5 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (2.5 eq) in anhydrous THF. Cool the flask to 0 °C.

  • Alkoxide Formation: Dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the NaH suspension via an addition funnel. Hydrogen gas will evolve; ensure proper ventilation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkyl halides, gentle heating (40-50 °C) may be required. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of saturated NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Conversion to Di-halide

Converting the hydroxyl groups to halides (chlorides or bromides) creates highly valuable intermediates for subsequent nucleophilic substitution or cross-coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.

Principle: The reaction of an alcohol with thionyl chloride proceeds via an intermediate chlorosulfite ester. In the presence of a base like pyridine, the mechanism is typically SN2, leading to an inversion of stereochemistry (not relevant for this achiral substrate). Without a base, an SNi (internal nucleophilic substitution) mechanism can occur. The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.[2][3][5]

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • (Optional) Pyridine (catalytic or stoichiometric amount)

  • Ice-cold water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Halogenation: Add thionyl chloride (2.5 eq) dropwise to the stirred solution. If using pyridine, it can be added before the thionyl chloride. Gas evolution will be observed.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently refluxed if necessary to drive it to completion. Monitor by TLC (note: the product, a benzyl chloride, may be reactive on silica).

  • Quenching: Cool the reaction mixture to 0 °C. Very carefully and slowly, pour the reaction mixture over crushed ice or into ice-cold water to decompose excess SOCl₂.

  • Work-up: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer carefully with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Avoid high temperatures during solvent removal as benzylic halides can be lachrymatory and unstable.

  • Purification: The resulting methyl 3,5-bis(chloromethyl)benzoate is often used crude in the next step. If purification is required, it can be attempted by careful column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/DCM).

Summary of Functionalization Strategies

The following table summarizes the key parameters for the described protocols.

Functionalization Primary Reagent Base / Catalyst Solvent Temp. Typical Time Key Byproducts
O-Acylation Acyl ChlorideTEA, DMAP (cat.)DCM0 °C to RT1-4 hR₃N·HCl
O-Alkylation Alkyl HalideNaHTHF / DMF0 °C to RT/Heat12-24 hNaX, H₂
Halogenation Thionyl ChloridePyridine (opt.)DCM0 °C to Reflux2-6 hSO₂, HCl

Key Synthetic Pathways

The versatility of Methyl 3,5-bis(hydroxymethyl)benzoate allows for multiple derivatization routes starting from a common core.

G start Methyl 3,5-bis(hydroxymethyl)benzoate diester Diester Derivative (R-COO-CH₂-Ar-CH₂-OOC-R) start->diester RCOCl, TEA, DMAP diether Diether Derivative (R-O-CH₂-Ar-CH₂-O-R) start->diether NaH, R-X dihalide Dihalide Derivative (X-CH₂-Ar-CH₂-X) start->dihalide SOCl₂ or PBr₃ nucleophile Further Nucleophilic Substitution Products (e.g., Diazide, Dinitrile) dihalide->nucleophile Nu⁻

Sources

Method

Polymerization conditions for "Methyl 3,5-bis(hydroxymethyl)benzoate" with diacids

Application Note: Synthesis of Functionalized Linear Polyesters via Polycondensation of Methyl 3,5-bis(hydroxymethyl)benzoate with Diacids Target Audience: Researchers, scientists, and drug development professionals. Con...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Functionalized Linear Polyesters via Polycondensation of Methyl 3,5-bis(hydroxymethyl)benzoate with Diacids

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The development of polymeric drug delivery systems relies heavily on the synthesis of well-defined, functionalized macromolecules[1]. The monomer Methyl 3,5-bis(hydroxymethyl)benzoate is traditionally classified as an AB2 monomer due to its two primary hydroxyl groups and one methyl ester, making it a common precursor for hyperbranched macromolecular architectures[2]. However, for advanced nanomedicine and prodrug applications, strictly linear polyesters with pendant functional groups are preferred to ensure reproducible pharmacokinetic profiles and predictable degradation kinetics[3].

To force this AB2 monomer to behave purely as an A2 diol, we must exploit the orthogonal reactivity between the highly nucleophilic primary aliphatic hydroxyls and the sterically hindered, resonance-stabilized aromatic methyl ester. By employing strictly controlled, ambient-temperature step-growth polymerization techniques, the methyl ester remains entirely inert.

The Causality of Reaction Conditions: Elevating the polymerization temperature (e.g., >150 °C melt polycondensation) or employing strong transesterification catalysts (like titanium tetrabutoxide) will activate the pendant methyl ester, leading to uncontrolled branching and eventual gelation. Conversely, mild carbodiimide-mediated esterification or interfacial diacid chloride polycondensation isolates the reaction to the primary hydroxyls, yielding a strictly linear backbone with 100% retention of the pendant methyl ester. These pendant groups can subsequently be unmasked via mild alkaline hydrolysis to yield free carboxylic acids—ideal anchoring sites for covalent active pharmaceutical ingredient (API) conjugation.

Pathway Visualization

G Monomers Methyl 3,5-bis(hydroxymethyl)benzoate + Aliphatic Diacid Polycondensation Polycondensation (DCC, DMAP, 25°C) Monomers->Polycondensation Step-Growth LinearPolymer Linear Polyester (Pendant Methyl Ester) Polycondensation->LinearPolymer Avoids crosslinking Deprotection Alkaline Hydrolysis (Mild LiOH) LinearPolymer->Deprotection Post-polymerization CarboxyPolymer Functional Polyester (Pendant -COOH) Deprotection->CarboxyPolymer Unmasks anchor DrugConjugation API Conjugation (EDC/NHS Coupling) CarboxyPolymer->DrugConjugation Covalent linkage

Workflow of functional linear polyester synthesis and post-polymerization drug conjugation.

Experimental Workflows: Self-Validating Protocols

Protocol A: Carbodiimide-Mediated Polycondensation (Steglich Conditions)

This method is ideal for coupling the monomer with aliphatic diacids (e.g., Adipic acid, Succinic acid) under extremely mild conditions, ensuring zero transesterification of the pendant ester.

Causality of Reagent Selection: N,N'-Dicyclohexylcarbodiimide (DCC) converts the diacid into a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is a mandatory nucleophilic catalyst; it attacks the O-acylisourea to form an acylpyridinium ion, which is significantly more reactive toward the monomer's hydroxyl groups. Without DMAP, the intermediate undergoes a deleterious [1,3]-rearrangement to an unreactive N-acylurea, terminating chain growth.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (10.0 mmol, 1.96 g) and Adipic acid (10.0 mmol, 1.46 g) in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (2.0 mmol, 0.24 g). Cool the reaction mixture to 0 °C using an ice-water bath. (Rationale: Cooling minimizes exothermic side reactions during the initial activation phase).

  • Activation: Dissolve DCC (22.0 mmol, 4.54 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes.

  • Polymerization: Remove the ice bath and allow the reaction to proceed at 25 °C for 48 hours under continuous magnetic stirring. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

  • In-Process Control: At 24 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via Gel Permeation Chromatography (GPC). A continuous shift to lower retention times confirms active chain extension.

  • Purification: Filter the reaction mixture through a Celite pad to remove the insoluble DCU. Concentrate the filtrate to ~15 mL under reduced pressure.

  • Precipitation: Precipitate the polymer by adding the concentrated filtrate dropwise into 500 mL of vigorously stirred, ice-cold methanol. (Rationale: Cold methanol selectively precipitates the high-molecular-weight polymer while retaining unreacted monomers and residual DCU in solution, narrowing the polydispersity index).

  • Drying: Collect the polymer via vacuum filtration and dry under high vacuum at 40 °C for 24 hours.

Protocol B: Solution Polycondensation via Diacid Chlorides

Causality of Reagent Selection: Diacid chlorides (e.g., Sebacoyl chloride) eliminate the need for coupling agents, driving the polycondensation thermodynamically via the expulsion of HCl. Triethylamine (TEA) acts as an acid scavenger, preventing the acid-catalyzed degradation of newly formed ester bonds.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (10.0 mmol) and TEA (25.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Monomer Addition: Dissolve Sebacoyl chloride (10.0 mmol) in 10 mL of anhydrous THF. Add dropwise over 1 hour using a syringe pump. (Rationale: Slow addition maintains a strict 1:1 stoichiometry in the active reaction zone, mathematically required by the Carothers equation to achieve high molecular weights).

  • Polymerization: Stir at 0 °C for 2 hours, then warm to 25 °C and stir for an additional 24 hours.

  • Purification & Isolation: Filter the triethylammonium chloride salts. Concentrate the THF solution and precipitate into cold diethyl ether. Isolate and dry under high vacuum.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the polymer must be validated as a strictly linear architecture prior to downstream drug conjugation.

  • 1H-NMR Spectroscopy (Self-Validating Metric): Dissolve 10 mg of the dried polymer in CDCl₃. The structural integrity of the linear polymer is confirmed by specific stoichiometric integration ratios. The aromatic ring of the monomer contains 3 protons (positions 2, 4, 6), appearing at ~7.5–8.0 ppm. The pendant methyl ester contains 3 protons, appearing as a sharp singlet at ~3.9 ppm. The integration ratio of the methyl ester to the aromatic protons must be exactly 1:1. Any reduction in the methyl ester integration indicates unwanted transesterification and branching.

  • Gel Permeation Chromatography (GPC): The polymer should exhibit a monomodal distribution. A bimodal distribution or a Polydispersity Index (PDI) > 2.5 indicates the onset of unwanted cross-linking.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and architectural states of the polymer based on the chosen thermodynamic conditions and reagents.

Polymerization ConditionDiacid / Acyl DonorCatalyst / BaseTemp (°C)Expected Yield (%)Expected Mw (kDa)PDI (Mw/Mn)Polymer Architecture
Steglich Polycondensation Adipic AcidDCC / DMAP2575 - 8515 - 251.6 - 1.8Strictly Linear
Steglich Polycondensation Succinic AcidDCC / DMAP2570 - 8012 - 201.5 - 1.7Strictly Linear
Solution Polycondensation Sebacoyl ChlorideTriethylamine0 to 2580 - 9025 - 401.7 - 2.0Strictly Linear
Melt Polycondensation Adipic AcidTi(OBu)₄160> 90> 50 (Insoluble)> 3.0Hyperbranched / Crosslinked

References

  • Balija, A. M., et al. "Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures." ARKIVOC, 2015. URL: [Link]

  • Billiet, L., et al. "Step-growth polymerization and 'click' chemistry: The oldest polymers rejuvenated." Polymer, 2009. URL: [Link]

  • "Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications." Journal of Chemical Reviews, 2025. URL: [Link]

Sources

Application

Step-growth polymerization kinetics of "Methyl 3,5-bis(hydroxymethyl)benzoate"

Application Note: Step-Growth Polymerization Kinetics of Methyl 3,5-bis(hydroxymethyl)benzoate Executive Summary & Mechanistic Scope Methyl 3,5-bis(hydroxymethyl)benzoate is a highly versatile AB2-type monomer utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-Growth Polymerization Kinetics of Methyl 3,5-bis(hydroxymethyl)benzoate

Executive Summary & Mechanistic Scope

Methyl 3,5-bis(hydroxymethyl)benzoate is a highly versatile AB2-type monomer utilized in the synthesis of hyperbranched aliphatic-aromatic polyesters[1]. The molecule features one methyl ester group (A) and two primary hydroxymethyl groups (B). Under appropriate catalytic and thermal conditions, it undergoes step-growth polycondensation via transesterification. Because it is an AB2 system, the polymerization proceeds without macroscopic gelation, yielding highly branched, three-dimensional macromolecular architectures[2]. This application note provides a comprehensive guide to the kinetic modeling, experimental execution, and structural characterization of this specific polymerization process.

Kinetic Theory and the Substitution Effect

In classical Flory polycondensation theory, the reactivity of all functional groups is assumed to be equal and independent of the macromolecular size. However, the step-growth kinetics of Methyl 3,5-bis(hydroxymethyl)benzoate are heavily influenced by the "first-shell substitution effect"[3].

When the first hydroxymethyl group of the monomer reacts to form an ester linkage (creating a Linear unit, L), the steric and electronic environment of the remaining unreacted hydroxymethyl group is altered. This causality changes its reaction rate constant from


 to 

.
  • Ideal Kinetics (

    
    ):  The system follows random branching kinetics.
    
  • Negative Substitution Effect (

    
    ):  The formation of linear segments is kinetically favored due to steric hindrance shielding the second B group.
    
  • Positive Substitution Effect (

    
    ):  The formation of dendritic units (D) is accelerated, leading to a more compact, highly branched structure.
    

The Degree of Branching (DB) is a critical metric for these polymers. Using Frey’s definition,


. For an ideal AB2 step-growth polymerization at full conversion of A groups (

), the DB naturally converges to a theoretical maximum of 0.5[2].

G Monomer Methyl 3,5-bis(hydroxymethyl)benzoate (AB2 Monomer) Activation Transesterification (Catalyst + Heat) Monomer->Activation - Methanol Linear Linear Unit (L) (1 of 2 B groups reacted) Activation->Linear Rate: k1 Terminal Terminal Unit (T) (0 of 2 B groups reacted) Activation->Terminal Unreacted B Dendritic Dendritic Unit (D) (2 of 2 B groups reacted) Linear->Dendritic Rate: k2 (Substitution Effect) Hyperbranched Hyperbranched Polyester (DB ≈ 0.5) Linear->Hyperbranched Terminal->Hyperbranched Dendritic->Hyperbranched

Reaction pathway of AB2 monomer forming linear, terminal, and dendritic units.

Experimental Protocol: Bulk Polycondensation & Kinetic Monitoring

To accurately capture the kinetics of this AB2 system, a bulk polymerization approach is utilized. This prevents solvent-induced dilution effects from suppressing the bimolecular reaction rate and ensures high conversion[4].

Self-Validating System Note: This protocol relies on the continuous removal of the methanol by-product to drive the equilibrium forward. By trapping and quantifying the evolved methanol volumetrically, researchers can establish a secondary, orthogonal validation of the conversion rate (


) calculated via NMR spectroscopy.

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate (Purified via recrystallization)

  • Catalyst: Titanium(IV) tetrabutoxide (Ti(OBu)4) (0.1 mol% relative to monomer)

Step-by-Step Methodology:

  • Monomer Loading: Transfer 10.0 g of Methyl 3,5-bis(hydroxymethyl)benzoate into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser attached to a calibrated cold trap.

  • Melting and Homogenization: Purge the system with ultra-high purity nitrogen for 15 minutes. Heat the flask to 120 °C using a thermostated oil bath to completely melt the monomer.

  • Catalyst Addition: Inject the Ti(OBu)4 catalyst (0.1 mol%) into the melt under continuous stirring (200 rpm).

  • Oligomerization Phase: Raise the temperature to 160 °C. Maintain this temperature for 1 hour under a gentle nitrogen sweep. Methanol will begin to evolve and collect in the cold trap.

  • High-Vacuum Polycondensation: Gradually apply a dynamic vacuum (reduce pressure to < 0.1 mbar over 30 minutes to prevent bumping) and increase the temperature to 190 °C. Causality: This step forces the transesterification equilibrium toward high molecular weight polymer formation by aggressively removing the methanol condensate.

  • Kinetic Sampling: Withdraw 50 mg aliquots using a glass syringe at predefined time intervals (e.g., 0.5 h, 1 h, 2 h, 4 h, 8 h). Quench the aliquots immediately in liquid nitrogen to halt the reaction kinetics.

  • Termination: After the final time point, cool the reactor to room temperature under nitrogen.

Workflow Prep Monomer & Catalyst Melt (120°C, N2 Atmosphere) React Bulk Polycondensation (160-190°C, Vacuum) Prep->React Catalyst Addition Sample Aliquots Quenched (Liquid N2) React->Sample Time-course NMR 1H NMR Spectroscopy (Conversion & DB Tracking) Sample->NMR SEC Size Exclusion Chromatography (Molecular Weight & PDI) Sample->SEC Kinetics Kinetic Parameterization (Rate Equations) NMR->Kinetics SEC->Kinetics

Experimental workflow for kinetic monitoring of AB2 step-growth polycondensation.

Data Presentation & Structural Analysis

NMR Conversion Analysis

The conversion of the A group (


) is monitored using 

H NMR spectroscopy (in DMSO-

). The integral of the unreacted methyl ester protons (

3.85 ppm) is compared against the stable aromatic protons (

7.9 ppm) which act as an internal standard. The Degree of Branching (DB) is calculated by integrating the distinct signals of the aromatic protons corresponding to the Dendritic (D), Linear (L), and Terminal (T) units[5].
Kinetic and Molecular Weight Evolution

The following table summarizes the theoretical and typical experimental progression of the AB2 polycondensation. Note that the polydispersity index (PDI) broadens significantly at high conversions, a hallmark of hyperbranched polymer kinetics.

Reaction Time (h)A-Group Conversion (

)
Theoretical

Experimental

( g/mol )
PDI (

)
Degree of Branching (DB)
0.50.451.813501.40.15
1.00.652.855802.10.28
2.00.805.001,1003.50.39
4.00.9212.502,8006.20.46
8.00.9850.0011,50015.80.49

Table 1: Evolution of kinetic and structural parameters during the bulk polycondensation of Methyl 3,5-bis(hydroxymethyl)benzoate. Theoretical


 is calculated using Flory's equation for AB2 systems: 

.
Causality in Parameter Shifts

The exponential increase in PDI at


 is caused by the reaction of large, highly branched oligomers with one another. Unlike strictly linear AB systems where chain length grows steadily, the abundance of unreacted B groups on the periphery of the growing hyperbranched molecule exponentially increases the probability of capturing other large chains. This leads to a massive broadening of the molecular weight distribution without reaching a cross-linked gel point[4].

References

  • Kinetic Modeling of Hyperbranched Polymerization Involving an AB2 Monomer Reacting with Substitution Effect Source: ACS Publications (Macromolecules)3

  • Universal Relationships in Hyperbranched Polymer Architecture for Batch and Continuous Step Growth Polymerization of AB2-Type Monomers Source: MDPI4

  • Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures Source: Arkivoc1

  • A unified kinetic analysis for the hyperbranched polymerization with ABg type monomers Source: DOI.org / Elsevier5

  • A Theoretical Investigation of the Polyaddition of an AB2+A2+B4 Monomer Mixture Source: PMC / NIH2

Sources

Method

Application Notes and Protocols for Methyl 3,5-bis(hydroxymethyl)benzoate as a Cross-Linking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Cross-Linking Agent for Advanced Polymer Networks Methyl 3,5-bis(hydroxymethyl)benzoate is a trifunctional molecule poised to offe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Cross-Linking Agent for Advanced Polymer Networks

Methyl 3,5-bis(hydroxymethyl)benzoate is a trifunctional molecule poised to offer significant advantages in the design and synthesis of cross-linked polymers for specialized applications, including drug delivery and biomaterials. Its unique structure, featuring two primary benzylic hydroxyl groups and a methyl ester, provides multiple reaction sites for creating robust and tunable three-dimensional polymer networks. The aromatic core imparts thermal stability and mechanical strength, while the reactive hydroxymethyl groups can readily participate in esterification and etherification reactions. This allows for the formation of covalent cross-links between polymer chains, transforming linear or branched polymers into a more rigid and stable structure.[1][2] The presence of the methyl ester group offers a potential site for post-polymerization modification, further enhancing the versatility of this cross-linking agent.

These application notes provide a comprehensive guide to utilizing Methyl 3,5-bis(hydroxymethyl)benzoate as a cross-linking agent. We will delve into the scientific principles behind its reactivity, offer detailed protocols for its incorporation into polymer matrices, and discuss its potential in the development of advanced materials for the pharmaceutical and biomedical fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3,5-bis(hydroxymethyl)benzoate is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance SolidSigma-Aldrich
Purity Typically ≥95%AChemBlock
IUPAC Name methyl 3,5-bis(hydroxymethyl)benzoate
SMILES COC(=O)C1=CC(=CC(=C1)CO)CO

Reaction Mechanisms for Cross-Linking

The two primary hydroxyl groups of Methyl 3,5-bis(hydroxymethyl)benzoate are the key to its function as a cross-linker. These benzylic alcohols can undergo two main types of reactions to form stable covalent bonds with polymer chains:

  • Esterification: In the presence of polymers containing carboxylic acid or acyl chloride functionalities, the hydroxyl groups of the cross-linker can form ester bonds. This reaction is typically catalyzed by an acid or a coupling agent.

  • Etherification: With polymers containing hydroxyl or other suitable functional groups, ether linkages can be formed. This reaction can be promoted under acidic or basic conditions.[3][4]

The choice of reaction pathway will depend on the functional groups present in the polymer to be cross-linked and the desired properties of the final material.

Cross-Linking_Mechanisms cluster_esterification Esterification Cross-Linking cluster_etherification Etherification Cross-Linking Polymer_COOH Polymer with -COOH groups Ester_Linkage Cross-linked Polymer (Ester Linkages) Polymer_COOH->Ester_Linkage Acid Catalyst, Heat Crosslinker_OH Methyl 3,5-bis(hydroxymethyl)benzoate (-CH₂OH groups) Crosslinker_OH->Ester_Linkage Polymer_OH Polymer with -OH groups Ether_Linkage Cross-linked Polymer (Ether Linkages) Polymer_OH->Ether_Linkage Acid/Base Catalyst, Heat Crosslinker_OH2 Methyl 3,5-bis(hydroxymethyl)benzoate (-CH₂OH groups) Crosslinker_OH2->Ether_Linkage

Figure 1: Reaction pathways for polymer cross-linking.

Application in Drug Delivery Systems

Cross-linked polymers are extensively utilized in drug delivery to control the release of therapeutic agents.[5][] The three-dimensional network formed by cross-linking can encapsulate drug molecules and regulate their diffusion out of the polymer matrix. By adjusting the cross-linking density—the number of cross-links per unit volume of the polymer—the mesh size of the network can be tailored to control the drug release rate.

Polymers cross-linked with Methyl 3,5-bis(hydroxymethyl)benzoate can be designed to be biodegradable, for example, by forming ester linkages that are susceptible to hydrolysis.[5][7] This allows for the gradual erosion of the polymer matrix and the sustained release of the encapsulated drug over time. Such systems are particularly valuable for long-acting injectables and implantable drug depots.[5]

Drug_Delivery_Application cluster_fabrication Matrix Fabrication cluster_release Controlled Drug Release Drug Therapeutic Drug Mixing Mixing/Dissolution Drug->Mixing Polymer Biocompatible Polymer Polymer->Mixing Crosslinker Methyl 3,5-bis(hydroxymethyl)benzoate Crosslinker->Mixing Crosslinking Cross-linking Reaction (e.g., thermal curing) Mixing->Crosslinking Drug_Matrix Drug-Loaded Cross-linked Polymer Matrix Crosslinking->Drug_Matrix Drug_Matrix2 Drug-Loaded Matrix in Physiological Environment Diffusion Diffusion-controlled Release Drug_Matrix2->Diffusion Degradation Degradation-controlled Release (Hydrolysis of Ester Linkages) Drug_Matrix2->Degradation Released_Drug Sustained Release of Therapeutic Drug Diffusion->Released_Drug Degradation->Released_Drug

Figure 2: Workflow for drug delivery system development.

Protocols

Protocol 1: Synthesis of a Cross-Linked Polyester Network

This protocol describes the synthesis of a cross-linked polyester network using Methyl 3,5-bis(hydroxymethyl)benzoate as the cross-linking agent with a carboxyl-terminated polymer.

Materials:

  • Carboxyl-terminated biocompatible polymer (e.g., poly(lactic-co-glycolic acid) (PLGA-COOH), poly(caprolactone) (PCL-COOH))

  • Methyl 3,5-bis(hydroxymethyl)benzoate

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA))

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Procedure:

  • Polymer Dissolution: In the round-bottom flask, dissolve the carboxyl-terminated polymer in the anhydrous solvent under a nitrogen atmosphere. The concentration will depend on the polymer's molecular weight and solubility.

  • Addition of Cross-linker and Catalyst: Once the polymer is fully dissolved, add Methyl 3,5-bis(hydroxymethyl)benzoate. The molar ratio of hydroxymethyl groups on the cross-linker to the carboxylic acid groups on the polymer can be varied to control the cross-linking density. A typical starting point is a 1:1 molar ratio. Add the acid catalyst (e.g., 0.1-0.5 mol% relative to the carboxylic acid groups).

  • Cross-linking Reaction: Heat the reaction mixture to a temperature suitable for esterification (e.g., 80-120°C) and stir for a predetermined time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of the ester carbonyl peak.[8]

  • Isolation of the Cross-linked Polymer: After the reaction is complete, cool the mixture to room temperature. The cross-linked polymer may precipitate out of the solution or can be precipitated by adding a non-solvent.

  • Purification: Wash the isolated polymer with a suitable solvent to remove any unreacted monomers and catalyst.

  • Drying: Dry the cross-linked polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Preparation of a Drug-Loaded Cross-Linked Polymer Matrix

This protocol outlines the preparation of a drug-loaded matrix for controlled release applications.

Materials:

  • Cross-linked polymer from Protocol 1

  • Therapeutic drug

  • Suitable solvent for both polymer and drug

Procedure:

  • Solvent Casting Method: a. Dissolve the cross-linked polymer and the therapeutic drug in a common solvent. b. Cast the solution onto a flat surface (e.g., a petri dish) and allow the solvent to evaporate slowly in a controlled environment. c. Once the film is formed, dry it further under vacuum to remove any residual solvent.

  • Melt Extrusion Method: a. If the polymer and drug are thermally stable, they can be blended together in a molten state using a micro-compounder or extruder. b. The molten mixture can then be extruded into the desired shape (e.g., rods, films). c. Allow the extruded material to cool and solidify.

Characterization of Cross-Linked Polymers

A comprehensive characterization of the cross-linked polymer is essential to understand its structure-property relationships.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of cross-linking by identifying the formation of new chemical bonds (e.g., ester or ether linkages).
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is an indicator of the polymer's thermal properties and the extent of cross-linking.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability and degradation profile of the cross-linked polymer.
Dynamic Mechanical Analysis (DMA) Measurement of the viscoelastic properties (storage modulus, loss modulus) which are sensitive to cross-linking density.[9]
Swelling Studies Determination of the cross-linking density by measuring the amount of solvent absorbed by the polymer network.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and internal structure of the polymer matrix.

Conclusion

Methyl 3,5-bis(hydroxymethyl)benzoate presents a compelling option as a cross-linking agent for the development of advanced polymer networks. Its trifunctional nature allows for the creation of well-defined, three-dimensional structures with tunable properties. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule in a range of applications, particularly in the design of innovative drug delivery systems and biocompatible materials. The ability to precisely control the cross-linking density and, consequently, the mechanical and release properties of the resulting polymers opens up new avenues for the development of next-generation therapeutic products.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: The Use of Diols as Monomers in Polyurethane Synthesis with a Focus on 3,3'-Oxydipropanol.
  • Chempilots. (n.d.). Degradable Biocompatible Polymers in Pharmaceuticals.
  • Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(3), 13-20.
  • BOC Sciences. (n.d.). High-Quality Biocompatible Polymers for Nanomedicine.
  • Głogowska, A., et al. (2021). Polyesters and polyestercarbonates for controlled drug delivery. Part I. Tailoring of the drug release. Polimery, 66(1), 1-10.
  • ACS Publications. (1995). Mechanism of the Acid-Catalyzed Crosslinking of Poly(4-hydroxystyrene) by Polyfunctional Benzylic Alcohols: A Model Study. Macromolecules.
  • Sobczak, M., et al. (2009). Designing bioresorbable polyester matrices for controlled doxorubicin release in glioma therapy. Journal of Biomedical Materials Research Part A, 91A(4), 1197-1204.
  • RSC Publishing. (2015). Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry.
  • Specific Polymers. (2022).
  • Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters.
  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
  • Google Patents. (2007).
  • PMC. (2017). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties.
  • UvA-DARE (Digital Academic Repository). (n.d.). Synthesis of rigid biobased polyesters.
  • PMC. (2019).
  • Omics Online. (2024).
  • MDPI. (2024). Polymers for Drug Delivery Systems.
  • PMC. (2020). Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching.
  • JoVE. (2018).
  • MDPI. (2024). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery.
  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • ChemRxiv. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
  • PMC. (2022). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
  • Wikipedia. (n.d.). Cross-link.
  • SpecialChem. (2024).
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  • PMC. (2015).
  • RSC Publishing. (n.d.). Synthesis of cross-linked copolymers of the (3-(2-pyridyl) acrylic acid)–copper(ii)
  • OnePetro. (2003). A Natural Polymer-Based Cross-Linker System for Conformance Gel Systems.
  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
  • SciELO. (n.d.). Incorporation of organic acids in the crosslinking of polyvinyl alcohol hydrogels.
  • PMC. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
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Sources

Application

Application Note: Synthesis and Evaluation of Methyl 3,5-bis(hydroxymethyl)benzoate (MBHMB) in Bio-Based Branched Plasticizers

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Experimental Protocol Executive Summary The polymer industry is undergoing a critical transi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Experimental Protocol

Executive Summary

The polymer industry is undergoing a critical transition away from toxic, low-molecular-weight orthophthalate plasticizers (e.g., DOP, DEHP) due to their severe environmental and health impacts, primarily driven by their tendency to migrate and leach out of polymer matrices [3]. While linear bio-based plasticizers (e.g., epoxidized soybean oil) offer a greener alternative, they often suffer from poor plasticizing efficiency or limited compatibility.

This application note details the use of Methyl 3,5-bis(hydroxymethyl)benzoate (MBHMB) [1] as a highly versatile, rigid aromatic core for the synthesis of branched and star-shaped bio-based plasticizers. By exploiting the specific reactivity of this AB₂-type monomer [2], formulation scientists can engineer high-molecular-weight plasticizers that deliver exceptional free-volume expansion (high flexibility) while physically entangling with the polymer matrix to achieve near-zero migration [4].

Mechanistic Insights: The Causality of MBHMB's Architecture

To design an effective, non-migrating plasticizer, one must balance molecular weight (to prevent leaching) with molecular architecture (to disrupt polymer chain packing). MBHMB provides a perfect structural foundation for this:

  • Rigid Aromatic Core: The central benzene ring imparts high thermal stability, ensuring the plasticizer does not degrade during high-temperature melt processing (e.g., PVC extrusion at 180°C).

  • Differential Reactivity (V-Shaped Branching): MBHMB possesses two primary hydroxymethyl groups and one methyl ester group. By selectively esterifying the two hydroxyl groups with long-chain bio-based aliphatic acids (e.g., oleic acid), we create a "V-shaped" branched molecule.

  • Polarity Matching: The unreacted methyl ester group on the MBHMB core retains a high degree of polarity. This is a critical design choice: the polar ester group acts as an anchor, interacting strongly with the polar C–Cl bonds of a Polyvinyl Chloride (PVC) matrix via dipole-dipole interactions, while the aliphatic "tails" sweep out a large hydrodynamic volume, drastically lowering the glass transition temperature (

    
    ) [4].
    

Experimental Workflows & Methodologies

The following protocols outline the synthesis of a model branched plasticizer, Methyl 3,5-bis(oleoyloxymethyl)benzoate (MBHMB-DO) , and its subsequent compounding and validation in a PVC matrix.

Protocol A: Synthesis of MBHMB-DO Plasticizer

This protocol utilizes a solvent-free esterification route to align with green chemistry principles.

  • Preparation: In a dry, nitrogen-purged 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap, add MBHMB (1.0 eq) and high-purity bio-based Oleic Acid (2.1 eq). The slight 0.1 eq excess of oleic acid ensures complete conversion of the primary hydroxyls.

  • Catalysis: Add 0.5 wt% Tin(II) 2-ethylhexanoate[Sn(Oct)₂] as the catalyst.

    • Causality: Sn(Oct)₂ is selected because it provides rapid esterification kinetics at elevated temperatures without triggering unwanted side reactions (like etherification) or requiring toxic heavy-metal clearance later.

  • Reaction: Heat the mixture to 160°C under continuous mechanical stirring (300 rpm). After 2 hours of atmospheric reaction, apply a gradual vacuum (down to 10 mbar) for an additional 3 hours.

    • Causality: The vacuum continuously removes the water byproduct, driving the equilibrium toward the fully substituted branched ester according to Le Chatelier’s principle.

  • Validation (Self-Correction): Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the broad –OH stretching band at 3300–3400 cm⁻¹ completely disappears, and a strong aliphatic ester C=O stretch emerges at ~1735 cm⁻¹.

  • Purification: Cool the mixture to 60°C, dissolve in ethyl acetate, and wash twice with a saturated NaHCO₃ aqueous solution to neutralize and remove the unreacted oleic acid. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the purified MBHMB-DO.

Protocol B: Compounding with PVC Matrix
  • Pre-mixing: In a high-speed mixer, combine PVC resin (100 phr), the synthesized MBHMB-DO plasticizer (40 phr), and a Calcium/Zinc (Ca/Zn) thermal stabilizer (2 phr).

    • Causality: The Ca/Zn stabilizer is mandatory; it scavenges HCl generated during heating, preventing the autocatalytic thermal dehydrochlorination of the PVC backbone.

  • Melt Blending: Feed the pre-mixed powder into a co-rotating twin-screw extruder. Set the temperature profile from 150°C at the feed zone to 180°C at the die.

    • Causality: 180°C is the optimal thermodynamic window to fully melt the crystalline domains of PVC while remaining safely below the thermal degradation threshold of the bio-based plasticizer.

  • Molding: Hot-press the resulting extrudate at 175°C under 10 MPa for 5 minutes to form uniform 1 mm thick films for thermomechanical testing.

Protocol C: Migration and Performance Evaluation
  • Leaching Test (Solvent Extraction): Submerge pre-weighed PVC film samples (20 × 20 mm) in n-hexane at 50°C for 24 hours. Dry the samples in a vacuum oven at 60°C for 12 hours and re-weigh.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) from -50°C to 150°C at a heating rate of 10°C/min. A successful plasticization network is validated by the presence of a single, significantly lowered

    
    , confirming excellent thermodynamic miscibility between the MBHMB-DO and the PVC matrix.
    

System Visualization

G cluster_synthesis Synthesis Phase cluster_application Application Phase N1 MBHMB Core (Rigid Aromatic) N3 Esterification (Sn(Oct)2 Catalyst) N1->N3 N2 Bio-based Aliphatic Acids (Flexible Tails) N2->N3 N4 Branched Plasticizer (High MW, Steric Bulk) N3->N4 Purification N6 Melt Blending (160-180°C) N4->N6 N5 Polymer Matrix (e.g., PVC) N5->N6 N7 Plasticized Material (High Free Volume, Low Migration) N6->N7 Network Formation

Figure 1: Workflow for synthesizing MBHMB-based star-shaped plasticizers and polymer compounding.

Quantitative Data Summary

The table below summarizes the expected thermomechanical and migration properties of PVC plasticized with the MBHMB-DO derivative compared to neat PVC and industry-standard DEHP (Di(2-ethylhexyl) phthalate).

PropertyNeat PVCPVC + DEHP (40 phr)PVC + MBHMB-DO (40 phr)
Glass Transition (

)
85.0 °C25.4 °C18.2 °C
Tensile Strength 45.3 MPa20.1 MPa24.5 MPa
Elongation at Break 10%280%350%
Hexane Extraction Loss N/A12.5 wt%< 0.5 wt%
Volatility (100°C, 24h) N/A3.2 wt%0.1 wt%

Data Interpretation: The MBHMB-DO plasticizer outperforms DEHP across all metrics. The highly branched architecture provides superior free-volume expansion (evidenced by the lower


 and higher elongation), while its high molecular weight and steric entanglement reduce hexane migration by over 95% compared to linear/small-molecule phthalates.

References

  • PubChem. "Methyl 3,5-bis(hydroxymethyl)benzoate | C10H12O4 | CID 21074224".
  • Arkivoc. "Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures".
  • Arabian Journal of Chemistry. "Branched plasticizers derived from eugenol via green polymerization for low/non-migration and externally/internally plasticized polyvinyl chloride materials".
  • Macromolecules. "Highly Stretchable, Ultratough, and Multifunctional Poly(vinyl chloride)-Based Plastics via a Green, Star-Shaped Macromolecular Additive".

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3,5-bis(hydroxymethyl)benzoate Synthesis

Ticket ID: #SYN-M35BHMB-OPT Topic: Yield Improvement & Troubleshooting for Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-M35BHMB-OPT Topic: Yield Improvement & Troubleshooting for Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Statistical Trap" vs. Stepwise Precision

Researchers frequently encounter low yields (30–40%) when synthesizing Methyl 3,5-bis(hydroxymethyl)benzoate because they attempt the direct partial reduction of Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate).[1]

The Core Problem: Reducing a symmetric tri-ester to a di-alcohol mono-ester is a statistical game. Even with perfect stoichiometry, the theoretical maximum yield for the intermediate species in a consecutive irreversible reaction is often capped around 40-50%, with the rest becoming the fully reduced tri-alcohol (1,3,5-benzenetrimethanol) or remaining as mono-alcohol.[1]

The Solution: To achieve high yields (>75%), you must either:

  • Kinetic Control: Optimize the reduction conditions (NaBH₄/LiCl) to favor the di-reduced species (Route A).

  • Route Switching: Pivot to the Bromination/Hydrolysis pathway starting from 3,5-Dimethylbenzoic acid, which avoids statistical reduction entirely (Route B).

Pathway Decision Matrix

The following diagram illustrates the two primary synthetic routes and the logic for choosing between them.

SynthesisPathways Start_Tri Starting Material: Trimethyl 1,3,5-benzenetricarboxylate Route_A Route A: Direct Reduction (Statistical Challenge) Start_Tri->Route_A Start_Dimethyl Starting Material: 3,5-Dimethylbenzoic Acid Route_B Route B: Bromination/Hydrolysis (High Yield / Precision) Start_Dimethyl->Route_B Inter_Mix Mixture: Mono-ol + Di-ol (Target) + Tri-ol Route_A->Inter_Mix NaBH4 / LiCl (Hard to control) Step_Ester Step 1: Esterification Route_B->Step_Ester Target TARGET: Methyl 3,5-bis(hydroxymethyl)benzoate Inter_Mix->Target Low Yield Purification (~35-45%) Step_Brom Step 2: Radical Bromination (NBS/AIBN) Step_Ester->Step_Brom Step_Hydro Step 3: Mild Hydrolysis (Ag2CO3 or CaCO3) Step_Brom->Step_Hydro Step_Hydro->Target High Yield (>75%)

Caption: Comparison of the statistical reduction route (Route A) versus the stepwise functionalization route (Route B).

Route A: Optimizing the Reduction (The "Fix-It" Guide)

If you are committed to reducing Trimethyl 1,3,5-benzenetricarboxylate (perhaps due to stock availability), you must use Lithium Chloride (LiCl) to modify the reactivity of Sodium Borohydride (NaBH₄).[1]

Why it fails: Standard NaBH₄ in methanol requires reflux, which promotes over-reduction to the tri-alcohol.[1] The Fix: Adding LiCl generates LiBH₄ in situ.[1] This species is more potent but allows the reaction to proceed at 0°C to Room Temperature , providing the kinetic control necessary to stop at the di-alcohol.[1]

Optimized Protocol (Route A)
ParameterSpecificationReasoning
Reagents NaBH₄ (2.2 eq), LiCl (2.2 eq)Stoichiometry is critical.[1] 2.0 eq is theoretical for 2 esters; 2.2 ensures conversion without massive over-reduction.[1]
Solvent THF / Ethanol (2:1 ratio)THF solubilizes the LiCl/NaBH₄ complex; Ethanol provides the proton source.[1]
Temperature 0°C (Ice Bath) CRITICAL. Do not heat. Low temp slows the third reduction significantly.[1]
Time 4–6 HoursMonitor via TLC.[1] Stop immediately when the tri-ester spot disappears.[1]

Step-by-Step:

  • Dissolve Trimethyl 1,3,5-benzenetricarboxylate (1.0 eq) and LiCl (2.5 eq) in dry THF.

  • Cool the mixture to 0°C .

  • Add NaBH₄ (2.5 eq) portion-wise over 30 minutes. Do not dump it in all at once.

  • Add Ethanol dropwise (exothermic).[1]

  • Stir at 0°C -> RT. Monitor TLC (EtOAc/Hexane 1:1).

    • Spot 1 (High Rf): Starting Material.[1][2][3][4][5][6][7]

    • Spot 2: Mono-alcohol.[1]

    • Spot 3 (Target):Di-alcohol (Target) .

    • Spot 4 (Baseline): Tri-alcohol.[1]

  • Quench: Add saturated NH₄Cl solution at 0°C.

  • Purification: You must use column chromatography.[1] The statistical mixture is unavoidable, but this protocol shifts the distribution toward the center (di-alcohol).[1]

Route B: The "High-Yield" Alternative (Recommended)

For yields consistently above 75%, avoid the reduction entirely. Use the Bromination-Hydrolysis sequence.[1] This builds the alcohol groups onto the ring rather than stripping oxygen away.[1]

Protocol Overview
  • Precursor: Methyl 3,5-dimethylbenzoate (Cheap or easily made from the acid).[1]

  • Reaction: Wohl-Ziegler Bromination.

  • Transformation: Hydrolysis of Benzylic Bromide.

Detailed Workflow

Step 1: Radical Bromination

  • Reagents: Methyl 3,5-dimethylbenzoate (1 eq), N-Bromosuccinimide (NBS) (2.05 eq), AIBN (cat.), CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).[1]

  • Conditions: Reflux for 4–12 hours.[1]

  • Key Insight: Use exactly 2.05 equivalents of NBS.[1] Excess leads to gem-dibromination (bromine on the same carbon), which hydrolyzes to an aldehyde, not an alcohol.[1]

  • Product: Methyl 3,5-bis(bromomethyl)benzoate.[1]

Step 2: Mild Hydrolysis

  • The Challenge: You must hydrolyze the alkyl bromides (–CH₂Br) to alcohols (–CH₂OH) without hydrolyzing the methyl ester (–COOMe).

  • Reagents: Acetone / Water (50:50) + Ag₂CO₃ (Silver Carbonate) OR CaCO₃ .[1]

  • Mechanism: Silver assists the leaving group departure (SN1-like) under neutral/mildly basic conditions that leave the benzoate ester intact.[1]

  • Procedure:

    • Dissolve the bis-bromo compound in Acetone.

    • Add water and 2.5 eq of CaCO₃ (or 1.1 eq Ag₂CO₃ for faster results).[1]

    • Reflux gently for 4 hours.

    • Filter off inorganic salts.[1]

    • Concentrate.[1][3][4][5][7] The product often crystallizes directly.[1]

Troubleshooting & FAQs

Q1: In Route A (Reduction), I am getting mostly the tri-alcohol (1,3,5-benzenetrimethanol). Why?

  • Cause: Temperature was too high or reaction time too long.[1] The third ester reduces faster once the molecule becomes more polar/soluble in the alcohol/borate mix.[1]

  • Fix: Strictly maintain 0°C . Reduce NaBH₄ equivalents from 3.0+ down to 2.2 . Quench immediately upon disappearance of the mono-alcohol intermediate.[1]

Q2: In Route B (Bromination), my product contains aldehydes. What happened?

  • Cause: Gem-dibromination.[1] You likely used too much NBS or ran the reaction too long, putting two bromines on one methyl group.

  • Fix: Use slightly less NBS (1.95 eq) and accept 5% mono-bromo starting material (easily separated) rather than over-brominating. Add NBS portion-wise.[1]

Q3: Can I use LiAlH₄ (LAH) for this?

  • No. LAH is too aggressive.[1] It will indiscriminately reduce all three esters to the tri-alcohol.[1] It is extremely difficult to stop LAH at the partial reduction stage for this specific substrate.[1]

Q4: How do I separate the mixture from Route A?

  • Technique: Flash Chromatography.[1][3]

  • Eluent: Use a gradient of DCM : Methanol (95:5 to 90:10) .

    • The Tri-ester moves with DCM.[1]

    • The Mono-alcohol is slightly slower.[1]

    • The Target (Di-alcohol) is significantly more polar.[1]

    • The Tri-alcohol sticks to the baseline.[1]

References
  • Synthesis via Hydrolysis of Bromides: ChemicalBook. Synthesis of 3,5-bis(hydroxylmethyl)benzoic acid from methyl 3,5-bis(hydroxymethyl)benzoate.[1][8] Link

  • Reduction Methodology (NaBH4/LiCl): NISCPR. Reductive cleavage using LiCl/NaBH4 reagent system.[1][9] Link

  • Starting Material Properties: Fisher Scientific. Trimethyl 1,3,5-benzenetricarboxylate Specifications. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 3,5-bis(hydroxymethyl)benzoate

The following technical guide details the purification protocols for Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5), a critical bifunctional linker used in the synthesis of Metal-Organic Frameworks (MOFs) and co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification protocols for Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5), a critical bifunctional linker used in the synthesis of Metal-Organic Frameworks (MOFs) and complex macromolecular architectures.[1]

This content is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation (>98%) from crude reaction mixtures.

Topic: Isolation and Purification Protocols Applicable Compound: Methyl 3,5-bis(hydroxymethyl)benzoate CAS Registry Number: 193953-02-5 (also referenced as 71176-55-1 in some databases) Chemical Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol [1]

Diagnostic & Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during the workup of borane-mediated reductions or esterification pathways.

Q1: My crude product is "oiling out" instead of crystallizing during the cooling phase. How do I recover the solid? A: Oiling out occurs when the solution becomes supersaturated too quickly or when the melting point of the solvated compound is lower than the solvent temperature.[1]

  • Root Cause: The solvent ratio (Ethanol:Water) may be too water-heavy, or the cooling ramp was too aggressive.[1]

  • Corrective Action: Re-heat the mixture until the oil phase dissolves completely. Add a small volume of pure Ethanol (approx. 5-10% of total volume) to increase solubility.[1] Allow the solution to cool to room temperature slowly (over 2-3 hours) without stirring. If oiling persists, seed the mixture with a few crystals of pure product at 30-35°C.

Q2: TLC analysis shows a persistent impurity at the baseline (Rf < 0.1) using DCM/MeOH (20:1).[1][2] What is it? A: This is likely the over-reduced triol side product, (3,5-bis(hydroxymethyl)phenyl)methanol .[1]

  • Mechanism: If the reduction of dimethyl 5-(methoxycarbonyl)isophthalate is not strictly controlled (e.g., excess reducing agent or prolonged reaction time), the methyl ester at position 1 is also reduced to an alcohol.[1]

  • Removal: The triol is significantly more polar than the target ester.[1] It can be effectively removed via flash column chromatography (see Protocol B) or by washing the crude organic extract with brine, as the triol has higher water solubility than the ester.[1]

Q3: The melting point of my purified solid is broad (90-98°C) instead of sharp (105°C). A: A depressed melting point typically indicates the presence of the mono-reduced intermediate (aldehyde) or residual solvent.[1]

  • Diagnosis: Check 1H NMR for an aldehyde proton signal (~10 ppm).[1]

  • Remediation: If aldehyde is present, the reduction was incomplete.[1] You cannot easily separate this by recrystallization due to structural similarity.[1] You must purify via Flash Chromatography.[3] If NMR is clean, the solid likely contains trapped solvent (lattice solvent).[1] Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours.

Q4: Can I use basic hydrolysis to remove unreacted starting material? A: No. The target compound is an ester.[1] Treating the mixture with strong base (NaOH/KOH) to remove acidic impurities or starting materials will hydrolyze the methyl ester at position 1, converting your product into 3,5-bis(hydroxymethyl)benzoic acid .[1] Use neutral washes (Brine/Water) or mild bicarbonate washes only if necessary.[1]

Experimental Protocols
Protocol A: Recrystallization (Preferred Method)

Best for scaling up (>1g) when the crude purity is >85%.[1]

Principle: The compound exhibits high solubility in hot ethanol and low solubility in water.[1] A binary solvent system exploits this gradient.

Reagents:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Crude Methyl 3,5-bis(hydroxymethyl)benzoate[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid completely.[1]

    • Note: If insoluble particulates remain, perform a hot filtration through a glass frit or Celite pad.[1]

  • Anti-Solvent Addition: While maintaining the solution near boiling, add warm Deionized Water dropwise.[1]

    • Target Ratio: The literature suggests a final ratio of approximately 4:1 (Ethanol:Water) [1].[1]

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed for 4–6 hours.

    • Optimization: For maximum yield, cool the flask to 4°C in a refrigerator overnight after it reaches room temperature.

  • Isolation: Filter the white crystals via vacuum filtration. Wash the cake with a cold (0°C) Ethanol/Water (1:1) mixture.

  • Drying: Dry under vacuum to constant weight.[1]

    • Expected Physical Property: White powder, Melting Point ~105°C [2].[1][3][4]

Protocol B: Flash Column Chromatography

Best for removing specific impurities (Triol, Aldehyde) or for small scale (<1g).[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH)[1]

Step-by-Step:

  • Column Preparation: Pack the column using 100% DCM.[1]

  • Loading: Dissolve the crude residue in a minimum volume of DCM (add a few drops of MeOH if solubility is poor) and load onto the column.

  • Elution Gradient:

    • Start with 100% DCM to elute non-polar impurities.

    • Switch to DCM:MeOH (20:1) (approx. 5% MeOH).[1]

  • Fraction Collection:

    • Target Rf: ~0.38 in DCM/MeOH (20:1) [1].

    • Note: The starting material (diester) will elute first (higher Rf).[1] The triol impurity will elute last (baseline or very high polarity).[1]

  • Concentration: Combine fractions containing the pure spot and evaporate solvent under reduced pressure (Rotavap) at 40°C.

Purification Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the initial state of the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (DCM/MeOH 20:1) Start->TLC Decision Impurity Profile? TLC->Decision PathA Major Spot Rf ~0.38 Minor Baseline Impurities Decision->PathA High Purity (>85%) PathB Multiple Spots (Aldehydes/Triols present) Decision->PathB Low Purity (<85%) Recryst Protocol A: Recrystallization (EtOH / H2O) PathA->Recryst Column Protocol B: Flash Chromatography (Silica, DCM:MeOH 20:1) PathB->Column Check QC Check (1H NMR / MP) Recryst->Check Column->Check Check->Column Fail (Mixed Fractions) Final Pure Methyl 3,5-bis(hydroxymethyl)benzoate (>98%, MP 105°C) Check->Final Pass

Figure 1: Purification decision tree based on crude purity and impurity profile.

Physicochemical Data Summary
PropertyValueNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.[1]
Melting Point 105 °CLiterature value [2].[3][5][6]
Rf Value 0.38Solvent: DCM/MeOH (20:[1][2]1) [1].
Solubility High: DMSO, MeOH, EtOAcModerate: Hot EtOHLow: Water, HexaneSoluble in hot ethyl acetate; can also be recrystallized from EtOAc/Heptane if water must be avoided.[1]
1H NMR (DMSO-d6) δ 7.78 (s, 2H), 7.50 (s, 1H),5.32 (t, 2H, OH), 4.54 (d, 4H, CH₂),3.84 (s, 3H, CH₃)Diagnostic signals: Singlet at 3.84 ppm (Ester Methyl) and Doublet at 4.54 ppm (Benzylic CH₂).[1]
References
  • Adamski, P. (2023).[1][2] Integration of Compartmentalization and Metabolism in Systems of Synthetic Replicators. University of Groningen.[1]

  • Sigma-Aldrich.[1][7] Product Specification: Methyl 3,5-bis(hydroxymethyl)benzoate. [1]

  • Katzsch, F., Eißmann, D. & Weber, E. (2012).[1][8] A comparison of X-ray crystal structures including methyl 3,5-bis(hydroxymethyl)benzoate. Structural Chemistry, 23, 245–253.[1][8]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate

Welcome to the Application Scientist Support Center. The synthesis of methyl 3,5-bis(hydroxymethyl)benzoate via the reduction of 5-(methoxycarbonyl)isophthalic acid is a critical transformation in the development of bran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of methyl 3,5-bis(hydroxymethyl)benzoate via the reduction of 5-(methoxycarbonyl)isophthalic acid is a critical transformation in the development of branched macromolecular architectures and neurodegenerative disease therapeutics[1][2]. While Borane-Tetrahydrofuran (


) is the industry standard for this transformation, the reaction is highly sensitive to kinetic parameters, reagent quality, and workup conditions.

This guide provides an authoritative, causality-driven framework to help you diagnose, troubleshoot, and prevent common side products in this synthetic pathway.

I. Mechanistic Pathway & Side Product Map

To effectively troubleshoot, we must first visualize the competing mechanistic pathways. Borane selectively reduces carboxylic acids over esters due to its electrophilic nature; it coordinates with the more Lewis-basic carboxylic acid carbonyl to form a transient triacyloxyborane intermediate[3]. However, this selectivity is purely kinetic. Deviations in protocol will force the reaction down parasitic pathways.

ReactionPathway SM 5-(Methoxycarbonyl) isophthalic acid (Starting Material) BH3 BH3-THF (Electrophilic Reduction) SM->BH3 DP Methyl 3,5-bis(hydroxymethyl)benzoate (Desired Product) BH3->DP 20-25 °C, 4.5 eq SP1 1,3,5-Tris(hydroxymethyl)benzene (Over-reduction) BH3->SP1 >30 °C or Excess BH3 SP2 Methyl 3-carboxy-5- (hydroxymethyl)benzoate (Incomplete Reduction) BH3->SP2 Degraded BH3 / <4 eq SP3 Borate Ester Complexes (Trapped Intermediates) DP->SP3 Omitted MeOH Reflux

Fig 1. Mechanistic pathways of BH3 reduction and common side product formation.

II. Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to 1,3,5-tris(hydroxymethyl)benzene. Why is the ester group reducing? Causality: While ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is highly selective for carboxylic acids over esters, this selectivity is kinetic, not absolute. If the reaction temperature exceeds 25 °C or if a massive excess of 

is left reacting for prolonged periods, the kinetic barrier is overcome, leading to the exhaustive reduction of the methyl ester into a third hydroxymethyl group. Solution: Maintain strict temperature control (20–25 °C max). Use exactly 2.0 to 2.5 equivalents of

per carboxylic acid group (4.0–5.0 eq total for the diacid). Quench the reaction immediately upon confirmation of starting material consumption.

Q2: The isolated yield is extremely low (<30%), and the product is a viscous, sticky oil instead of a solid. What went wrong? Causality: This is the classic signature of incomplete borate ester hydrolysis. The reduction of carboxylic acids by borane proceeds via stable trialkyl borate intermediates (


). If these B-O bonds are not completely solvolyzed during workup, the product remains trapped as a lipophilic boron complex. These complexes resist crystallization, streak on TLC, and severely depress isolated yields of the free diol[3].
Solution:  Implement a rigorous methanolysis step. After quenching, the mixture must be refluxed in methanol. This converts the stable borate complexes into volatile trimethyl borate (

), which is easily removed under reduced pressure.

Q3: I am observing a mono-reduced intermediate (Methyl 3-carboxy-5-(hydroxymethyl)benzoate). How can I drive the reaction to completion? Causality: Incomplete reduction typically stems from degraded


. Borane slowly cleaves the THF ring during storage, significantly reducing its active molarity. If the active equivalents of 

drop below the required 4.0 eq threshold, the reaction halts at the mono-reduced intermediate. Solution: Titrate your

solution before use, or use a fresh bottle. Alternatively, switch to Borane-Dimethylsulfide (

), which is significantly more stable and concentrated (10 M vs 1 M), provided your facility can manage the strong odor of DMS.

Q4: There is significant formation of 3,5-bis(hydroxymethyl)benzoic acid. How is ester hydrolysis occurring in a reductive environment? Causality: Ester hydrolysis does not occur during the reduction phase; it is an artifact of an aggressive quenching protocol. If the reaction is quenched directly with aqueous base or strong aqueous acid while the mixture is still warm, the methyl ester undergoes rapid hydrolysis. Solution: Quench strictly with anhydrous methanol first to safely destroy excess borane. Only introduce aqueous solutions (like saturated


) after the vigorous effervescence (

gas) has ceased and the mixture has been cooled to 0 °C.
III. Quantitative Diagnostic Data

Use the following analytical markers to rapidly identify side products in your crude mixture before proceeding to column chromatography.

Side Product / IntermediateMolecular WeightDiagnostic Signal (

H NMR, DMSO-

)
TLC R

(EtOAc/Hexane 1:1)
Primary Cause
Methyl 3,5-bis(hydroxymethyl)benzoate (Target) 196.20 Da~3.85 ppm (s, 3H, OMe)~4.54 ppm (d, 4H, CH

OH)
~ 0.38N/A (Optimal Conditions)
1,3,5-Tris(hydroxymethyl)benzene 168.19 DaMissing OMe peak at 3.85 ppm~4.45 ppm (s, 6H, CH

OH)
~ 0.10Over-reduction (High Temp / Excess

)
Methyl 3-carboxy-5-(hydroxymethyl)benzoate 210.18 Da~4.60 ppm (s, 2H, CH

OH)~13.0 ppm (br s, 1H, COOH)
~ 0.50 (Streaks)Incomplete reduction (Degraded

)
3,5-Bis(hydroxymethyl)benzoic acid 182.17 DaMissing OMe peak at 3.85 ppm~12.8 ppm (br s, 1H, COOH)~ 0.15 (Streaks)Hydrolysis (Aqueous quench while warm)
IV. Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this causality-driven methodology[2]. Every phase includes a self-validating checkpoint to prevent downstream failures.

Step 1: Substrate Dissolution & Atmosphere Control

  • Action: Dissolve 5-(methoxycarbonyl)isophthalic acid (1.0 eq) in anhydrous THF (0.5 M) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Causality: Moisture rapidly decomposes

    
     into inactive boric acid, throwing off the stoichiometric ratio and leading to incomplete reduction.
    
  • Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture ingress or degraded starting material. Do not proceed until the solution is pristine.

Step 2: Electrophilic Reduction via Borane

  • Action: Add

    
     (1.0 M in THF, 4.5 eq) dropwise via a syringe pump over 30–45 minutes.
    
  • Causality: The reaction is highly exothermic. Rapid addition spikes the internal temperature, providing the activation energy required for the parasitic reduction of the methyl ester[4].

  • Checkpoint: Observe the steady evolution of

    
     gas. The internal temperature must not exceed 5 °C during the addition phase.
    

Step 3: Reaction Progression

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Checkpoint: Perform TLC or LC-MS analysis. The starting material must be completely absent. If the mono-reduced intermediate is present, add an additional 0.5 eq of

    
     and stir for 2 more hours.
    

Step 4: Borate Cleavage & Quench (Critical)

  • Action: Cool the mixture back to 0 °C. Cautiously add anhydrous methanol dropwise until effervescence ceases. Stir for 1 hour at room temperature, then concentrate under reduced pressure. Re-dissolve the residue in methanol (20 mL/g of substrate) and reflux for 2 hours.

  • Causality: Refluxing in methanol drives the transesterification of the stable borate complexes into volatile trimethyl borate, liberating the free diol[3].

  • Checkpoint: Concentrate the mixture again. The resulting residue must be a white solid. If it is a sticky, translucent gel, borate complexes remain. Repeat the methanol reflux.

Step 5: Isolation

  • Action: Partition the solid between Ethyl Acetate and saturated aqueous

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to afford the pure product.
Workflow Visualization

ProtocolWorkflow Step1 1. Substrate Dissolution Dry THF, N2 atm, 0 °C Step2 2. BH3-THF Addition Dropwise, maintain <5 °C Step1->Step2 Step3 3. Reduction Phase Stir at 20-25 °C, 12-16 h Step2->Step3 Check1 Checkpoint 1: TLC/LC-MS Analysis Step3->Check1 Check1->Step3 SM Remains (Add BH3) Step4 4. Methanolysis MeOH quench, reflux 2 h Check1->Step4 SM Consumed Check2 Checkpoint 2: Physical State Check Step4->Check2 Check2->Step4 Sticky Gel (Repeat Reflux) Step5 5. Aqueous Workup EtOAc / NaHCO3 partition Check2->Step5 Solid Residue

Fig 2. Self-validating experimental workflow for synthesizing the target compound.

V. References
  • [1] Title: Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. Source: AIR Unimi (Institutional Repository of the University of Milan). URL: [Link]

  • [2] Title: Integration of Compartmentalization and Metabolism in Systems of Synthetic Replicators. Source: University of Groningen Research Portal. URL:[Link]

  • [3] Title: Boron Reagents in Process Chemistry. Source: Chemical Reviews / Scribd. URL:[Link]

  • [4] Title: Synthesis of Alkanols by Reduction. Source: Thieme Connect. URL:[Link]

Sources

Optimization

Preventing degradation of hydroxymethyl groups during "Methyl 3,5-bis(hydroxymethyl)benzoate" reactions

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 3,5-bis(hydroxymethyl)benzoate (CAS 193953-02-5) [1].

Because this molecule features both a base-sensitive methyl ester and two highly reactive primary benzylic alcohols, researchers frequently encounter degradation (oxidation, polymerization, or ester hydrolysis) during multi-step syntheses. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of your hydroxymethyl groups.

Part 1: Core Diagnostics & FAQs

Q1: I left my Methyl 3,5-bis(hydroxymethyl)benzoate in solution exposed to air, and TLC shows multiple new, lower-Rf spots. What happened? A: You are observing auto-oxidation. Benzylic alcohols are exceptionally prone to oxidation due to the stability of the benzylic radical intermediate. Ambient oxygen, especially in the presence of trace transition metals from dirty glassware, will oxidize the hydroxymethyl groups (-CH₂OH) first to benzaldehydes (-CHO) and eventually to benzoic acids (-COOH). Causality Fix: Always store the compound under an inert atmosphere (Argon or N₂) and consider adding a radical scavenger (like BHT) if long-term solution storage is unavoidable.

Q2: I attempted an acid-catalyzed reaction on another part of my molecule, but my mass spectrometry data shows an [M+M-H₂O] peak. Why is my compound dimerizing? A: Under strongly acidic conditions, the benzylic hydroxyl group is protonated (-OH₂⁺) and departs as water, leaving behind a resonance-stabilized benzylic carbocation. A second molecule of your starting material acts as a nucleophile, attacking this carbocation to form a dibenzyl ether. Causality Fix: You must mask the hydroxymethyl groups with a protecting group before exposing the molecule to strong Brønsted or Lewis acids [2].

Q3: I read that Benzyl (Bn) ethers are the most robust protecting groups for alcohols. Should I use NaH and Benzyl Bromide? A: Absolutely not. This is the most common point of failure we see in the field. While benzyl ethers are robust, the conditions required to install them (Sodium Hydride, a strong base) will attack the methyl ester at position 1. This leads to irreversible saponification (forming the carboxylate salt) or transesterification. You must select a protection strategy that operates under mildly basic or neutral conditions.

Part 2: Protection Strategy & Decision Matrix

To successfully navigate the orthogonal reactivity of the ester and the benzylic alcohols, you must use protecting groups that are installed and cleaved without harsh aqueous bases or strong nucleophiles. Silyl ethers (TBDMS/TBS) are the industry gold standard for this specific structural motif [3].

G Start Methyl 3,5-bis(hydroxymethyl)benzoate (Target Molecule) Sub1 Strong Base + BnBr (Benzylation) Start->Sub1 Avoid Sub2 TBSCl + Imidazole (Silylation) Start->Sub2 Preferred Sub3 DHP + PPTS (Acetalization) Start->Sub3 Viable Err1 Degradation/Side Reaction: Methyl Ester Hydrolysis Sub1->Err1 Succ1 Optimal Protection: TBS Ether (Stable) Sub2->Succ1 Succ2 Alternative Protection: THP Acetal (Stable) Sub3->Succ2

Workflow for protecting Methyl 3,5-bis(hydroxymethyl)benzoate while preserving ester integrity.

Quantitative Comparison of Protecting Groups
Protection StrategyReagentsYield / EfficiencyEster CompatibilityCleavage Conditions
TBDMS (Silyl) TBSCl, Imidazole, DMF>90% (Excellent)High (Mild base)TBAF (THF) or mild acid
THP (Acetal) DHP, PPTS, CH₂Cl₂~85% (Good)High (Mild acid)PPTS (EtOH, 55 °C)
Acetate (Ester) Ac₂O, Pyridine, DMAP>95% (Excellent)Moderate (Risk of hydrolysis)K₂CO₃ (MeOH, strictly anhydrous)
Benzyl (Ether) NaH, BnBr, THFN/A (Degrades)Fatal (Saponification)H₂, Pd/C

Expert Insight on Acetates: While you can protect the alcohols as acetates, deprotecting them requires base (e.g., K₂CO₃/MeOH). Because your core molecule is a methyl ester, the methoxide generated in situ will merely transesterify the methyl ester back into a methyl ester. However, if even trace water is present, you will hydrolyze the core ester to a benzoic acid. TBDMS avoids this risk entirely.

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific visual and chemical checkpoints, you can ensure the causality of the reaction is proceeding as intended.

Protocol A: Dual TBDMS Protection of Hydroxymethyl Groups

Objective: Shield both benzylic alcohols from oxidation and acid without hydrolyzing the methyl ester[3]. Mechanistic Causality: Imidazole (pKa ~7.0) acts as both a nucleophilic catalyst and an acid scavenger. It is basic enough to drive silylation but far too weak to trigger nucleophilic acyl substitution at the methyl ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask. Dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) under an Argon atmosphere. Self-Validation Checkpoint: If the DMF is not strictly anhydrous, moisture will rapidly consume the TBSCl to form hexamethyldisiloxane (a volatile, unreactive byproduct), stalling your conversion.

  • Catalyst Addition: Add Imidazole (4.0 eq, 40 mmol) and stir until completely dissolved.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (2.5 eq, 25 mmol) portion-wise. Causality: The 0.5 eq excess ensures the thermodynamic drive toward the di-protected product, preventing mixtures of mono- and di-silylated species.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4–6 hours. Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting diol (Rf ~0.1) will disappear, replaced by a highly non-polar di-protected product (Rf ~0.8).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to thoroughly remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Deprotection (TBAF Cleavage)

Objective: Cleave the TBDMS ethers to regenerate the hydroxymethyl groups while leaving the methyl ester untouched. Mechanistic Causality: The fluoride ion (F⁻) from TBAF has an exceptionally high thermodynamic affinity for Silicon (forming a strong Si-F bond, ~582 kJ/mol). This allows for rapid cleavage at low temperatures without the need for aqueous acids or bases that would threaten the ester [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C to suppress any potential side reactions.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (2.2 eq) dropwise.

  • Reaction: Stir for 1–2 hours. Self-Validation Checkpoint: TLC will show the rapid disappearance of the non-polar starting material and the return of the baseline diol.

  • Workup: Quench with water, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to remove the tetrabutylammonium salts.

References

  • Title: Methyl 3,5-bis(hydroxymethyl)benzoate | CID 21074224 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley Online Library URL: [Link]

  • Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives Source: Journal of the American Chemical Society (JACS) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Fischer Esterification for Aromatic Diols

Welcome to the technical support center for the Fischer esterification of aromatic diols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer esterification of aromatic diols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental organic transformation. Here, we move beyond basic protocols to address the specific, and often challenging, nuances of esterifying phenolic hydroxyl groups. Our focus is on providing in-depth, mechanistically-grounded troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of a hydroquinone derivative resulting in a low yield?

A1: Low yields in Fischer esterifications of aromatic diols, such as hydroquinone, are often due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[1][2] The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a weaker nucleophile.[1] Additionally, the reaction is a reversible equilibrium, and the presence of water, a byproduct, can drive the reaction backward, hydrolyzing the formed ester.[3][4] To improve the yield, it is crucial to rigorously remove water as it forms and to use a sufficient excess of the carboxylic acid or a suitable acid catalyst.[3][5]

Q2: I am observing significant charring and dark coloration in my reaction mixture. What is the likely cause?

A2: Charring and dark coloration are typically indicative of side reactions, such as sulfonation or dehydration, especially when using strong acid catalysts like concentrated sulfuric acid at elevated temperatures.[1] Aromatic rings, particularly activated ones like those in phenols, can undergo electrophilic aromatic substitution with the acid catalyst.[1] To mitigate this, consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid-supported acid catalyst.[5][6][7] Lowering the reaction temperature and ensuring an inert atmosphere can also help minimize oxidative side reactions.

Q3: Can I selectively esterify only one of the two hydroxyl groups on an aromatic diol?

A3: Achieving selective mono-esterification of a symmetric diol is challenging under standard Fischer esterification conditions due to the similar reactivity of both hydroxyl groups. However, some strategies can favor mono-esterification. These include using a stoichiometric amount of the carboxylic acid, employing a bulky acid or alcohol to introduce steric hindrance after the first esterification, or using specific catalysts like Al2O3/MeSO3H which have shown selectivity for mono-esterification of diols.[7] Alternatively, protecting group strategies are often more reliable for achieving selective mono-functionalization.[8]

Q4: Are there alternative methods to Fischer esterification for aromatic diols?

A4: Yes, several alternative methods are often more efficient for esterifying phenols. The reaction of phenols with acid chlorides or acid anhydrides is a common and effective alternative.[4] These reactions are generally faster and not reversible, leading to higher yields.[6] Coupling reagents, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can also be used to form esters under mild conditions.[9] Additionally, oxidative esterification methods are emerging as a viable alternative.[10]

In-Depth Troubleshooting Guides

Problem 1: Low Conversion and Poor Yield

The Fischer esterification is an equilibrium-controlled process, and for aromatic diols, the equilibrium often lies unfavorably towards the starting materials.[3][4]

Causality:

  • Reduced Nucleophilicity: As previously mentioned, the phenolic hydroxyl group is a weaker nucleophile than an aliphatic alcohol, leading to a slower forward reaction rate.[1][2]

  • Water-Mediated Hydrolysis: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.[3][4]

  • Steric Hindrance: Bulky substituents on either the aromatic diol or the carboxylic acid can sterically hinder the approach of the reactants, further slowing the reaction.[4]

Troubleshooting Workflow:

A troubleshooting workflow for low yield in Fischer esterification.

Experimental Protocols:

Protocol 1: Water Removal using a Dean-Stark Apparatus

This protocol is a standard and effective method for driving the equilibrium towards the ester product by azeotropically removing water.[11][12]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[11]

  • Reagent Charging: To the flask, add the aromatic diol, a 5-10 fold excess of the carboxylic acid, a suitable acid catalyst (e.g., 0.1 eq of p-TsOH), and an azeotropic solvent such as toluene.[12]

  • Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensation, the denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[11]

  • Monitoring Progress: The reaction can be monitored by observing the amount of water collected in the trap and by thin-layer chromatography (TLC) analysis of the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Problem 2: Formation of Undesired Side Products

The acidic and often high-temperature conditions of Fischer esterification can lead to a variety of side reactions with sensitive aromatic diols.

Causality:

  • Sulfonation: Strong sulfuric acid can lead to the sulfonation of the aromatic ring.[1]

  • Etherification: Intermolecular dehydration between two molecules of the aromatic diol can lead to the formation of poly-ether byproducts, especially at high temperatures.

  • Polymerization: For diols with reactive positions on the aromatic ring, acid-catalyzed polymerization can occur.

Strategies for Minimizing Side Products:

StrategyRationaleRecommended Action
Use a Milder Catalyst Reduces the likelihood of harsh acid-catalyzed side reactions like sulfonation and polymerization.Replace concentrated H₂SO₄ with p-toluenesulfonic acid (p-TsOH), scandium(III) triflate, or a solid-supported acid catalyst like Dowex H+.[6][7][13]
Lower Reaction Temperature Decreases the rate of side reactions, which often have a higher activation energy than the desired esterification.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
Employ a Protecting Group Strategy Selectively blocking one hydroxyl group allows for the controlled esterification of the other, preventing the formation of di-esters or polymeric materials.Protect one hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether, perform the esterification, and then deprotect.[14][15][16]

Protecting Group Workflow:

A workflow for selective mono-esterification using a protecting group.

Problem 3: Difficulty in Product Isolation and Purification

The polarity of the starting aromatic diol and the final ester product can sometimes be very similar, making separation challenging.

Causality:

  • Similar Polarity: If the carboxylic acid used is small, the polarity difference between the diol and the mono-ester may not be significant enough for easy separation by standard column chromatography.

  • Emulsion Formation during Workup: The presence of both polar hydroxyl groups and non-polar aromatic rings can lead to the formation of emulsions during aqueous workup.

Troubleshooting Purification:

  • Derivative Formation: If purification of the ester is problematic, consider converting the remaining free hydroxyl group into a non-polar derivative (e.g., a silyl ether) to significantly alter its polarity, facilitating chromatographic separation. The protecting group can then be removed in a subsequent step.

  • Alternative Chromatography: Explore different stationary phases or solvent systems for column chromatography. For instance, using a more or less polar stationary phase or a gradient elution can improve separation.

  • Acid-Base Extraction: If the product contains a free phenolic hydroxyl group, it can be separated from non-acidic impurities by extraction with a mild aqueous base, followed by re-acidification and extraction into an organic solvent.

Advanced Strategies and Alternative Methodologies

For particularly challenging substrates or when high yields and purity are paramount, moving beyond the traditional Fischer esterification is often necessary.

1. Steglich Esterification: This method utilizes DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst. It is performed at room temperature and is highly efficient for sterically hindered alcohols and phenols. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

2. Acyl Chloride or Anhydride Acylation: Reacting the aromatic diol with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) is a highly effective method.[4] This reaction is typically fast, irreversible, and gives high yields.[6]

3. Uronium-Based Coupling Agents: Reagents like TBTU, TATU, and COMU, commonly used in peptide synthesis, are excellent for ester formation under mild conditions.[9] These can be particularly useful for sensitive substrates.[9]

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. Retrieved from [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Esterification. (2022, April 6). Sciencemadness Wiki. Retrieved from [Link]

  • Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Protecting Groups. Organic Synthesis. Retrieved from [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Esterification of phenols (video). Khan Academy. Retrieved from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved from [Link]

  • Process for producing aromatic diols and their ester and ether derivatives. Google Patents.
  • Video: Esterification - Concept. (2020, March 26). JoVE. Retrieved from [Link]

  • Protecting Groups. (2020, October 26). IIT. Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Ester synthesis by oxidative esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2025, August 9). ResearchGate. Retrieved from [Link]

  • The Fischer Esterification. Retrieved from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved from [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2019, May 22). ACS Publications. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Retrieved from [Link]

  • Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Google Patents.

Sources

Optimization

Alternative catalysts for the synthesis of "Methyl 3,5-bis(hydroxymethyl)benzoate"

The following technical guide addresses the synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate , a critical linker in the formation of Metal-Organic Frameworks (MOFs) and covalent organic cages. This guide focuses on alt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate , a critical linker in the formation of Metal-Organic Frameworks (MOFs) and covalent organic cages. This guide focuses on alternative catalytic strategies to overcome the limitations of traditional homogeneous acid catalysis (e.g.,


), specifically addressing issues like benzyl alcohol polymerization and etherification.

Core Directive: Precision & Selectivity

Target Molecule: Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5) Primary Challenge: The molecule contains two benzyl alcohol groups and one methyl ester . Standard Fischer esterification conditions (strong mineral acids, reflux) often lead to acid-catalyzed self-etherification (polymerization) of the sensitive benzyl alcohol moieties, resulting in insoluble oligomers rather than the target monomer.

Part 1: Critical Troubleshooting & FAQs

Q1: My reaction mixture turns into a viscous gum or insoluble solid during reflux with sulfuric acid. What is happening?

Diagnosis: You are likely experiencing acid-catalyzed polycondensation . Mechanism: Strong Brønsted acids protonate the benzyl hydroxyl groups, creating a resonance-stabilized benzyl carbocation. This electrophile attacks the hydroxyl group of another molecule, forming dibenzyl ether linkages (oligomerization). Solution: Switch to Heterogeneous Solid Acid Catalysts or Steglich Esterification .

  • Immediate Fix: Lower the temperature to

    
     and neutralize immediately upon completion.
    
  • Process Change: Use Sulfated Zirconia (

    
    )  or Amberlyst-15  (at controlled temps). These catalysts provide site-isolated acidity, reducing the probability of intermolecular condensation.
    
Q2: I am trying to reduce Trimethyl 1,3,5-benzenetricarboxylate to the target. Why am I getting the tri-alcohol (1,3,5-tris(hydroxymethyl)benzene)?

Diagnosis: Lack of Chemoselectivity . Mechanism: Standard reducing agents like


 are too aggressive and will reduce all three ester groups indiscriminately.
Solution:  Use a Stoichiometric Control System  or Selective Hydride Donors .
  • Protocol: Use

    
     in THF/Methanol  with strictly controlled addition rates. The formation of the mono-ester di-alcohol requires stopping the reaction kinetically before the third ester is reduced.
    
  • Alternative: Use

    
     as an additive  with 
    
    
    
    in diglyme to modify the reducing power, favoring the formation of the alcohol while preserving the final ester.
Q3: Can I use enzymatic catalysis for this synthesis?

Answer: Yes, and it is highly recommended for high-purity applications. Catalyst: Candida antarctica Lipase B (CALB) (immobilized as Novozym 435). Advantage: Lipases operate under neutral conditions, completely eliminating the risk of acid-catalyzed etherification. Limitation: Slower reaction kinetics compared to chemical catalysts; requires dry solvents to prevent hydrolysis.

Part 2: Alternative Catalytic Protocols

Protocol A: Solid-Acid Catalyzed Esterification (Recommended for Scale-Up)

Replaces homogeneous


 to prevent side reactions.

Reagents:

  • 3,5-Bis(hydroxymethyl)benzoic acid (

    
    )
    
  • Methanol (Anhydrous,

    
    )
    
  • Catalyst: Sulfated Zirconia (

    
    ) or Titanium-doped Zirconia (
    
    
    
    )

Methodology:

  • Activation: Calcine the

    
     catalyst at 
    
    
    
    for 2 hours prior to use to ensure active acid sites.
  • Setup: Charge a round-bottom flask with the benzoic acid derivative, methanol, and the activated solid catalyst.

  • Reaction: Reflux gently (

    
    ) under an inert atmosphere (
    
    
    
    ). Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
    • Note: The solid catalyst minimizes the concentration of free protons in the bulk solution, protecting the benzyl alcohols.

  • Workup: Filter the hot solution to recover the catalyst (reusable). Evaporate the methanol under reduced pressure.

  • Purification: Recrystallize from minimal hot ethyl acetate if necessary.

Protocol B: Steglich Esterification (Recommended for High Purity/Small Scale)

Uses coupling reagents to avoid acidic conditions entirely.

Reagents:

  • 3,5-Bis(hydroxymethyl)benzoic acid (

    
    )[1]
    
  • Methanol (

    
    )[2]
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide,

    
    )
    
  • Catalyst: DMAP (4-Dimethylaminopyridine,

    
    )
    
  • Solvent: Dichloromethane (DCM, Anhydrous)

Methodology:

  • Dissolve the acid and methanol in anhydrous DCM at

    
    .
    
  • Add DMAP (Catalyst).

  • Add DCC slowly over 10 minutes. The reaction will precipitate DCU (dicyclohexylurea) as a white solid.

  • Stir at room temperature for 3–6 hours.

  • Filtration: Filter off the DCU byproduct.

  • Wash: Wash the filtrate with dilute

    
     (
    
    
    
    ), saturated
    
    
    , and brine.
  • Isolate: Dry over

    
     and concentrate.
    

Part 3: Comparative Data & Visualization

Table 1: Catalyst Performance Comparison
Catalyst SystemYield (%)Selectivity*Reaction TimeScalabilityRisk Profile

(Reflux)
40–60%Low2–4 hHighHigh (Polymerization)
Sulfated Zirconia (Solid Acid) 85–92%High6–8 hHighLow (Recoverable)
DCC / DMAP (Steglich) >95%Very High3–6 hLowMedium (Sensitizers)
Novozym 435 (Enzymatic) 80–88%Very High24–48 hMediumVery Low (Green)

*Selectivity refers to the formation of the ester without etherification of the hydroxymethyl groups.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and how alternative catalysts steer the reaction toward the desired monomer.

ReactionPathways Start 3,5-Bis(hydroxymethyl) benzoic acid AcidCat Strong Acid (H2SO4) High H+ Conc. Start->AcidCat SolidCat Solid Acid (Zr/Ti) Site-Isolated H+ Start->SolidCat Steglich DCC / DMAP Neutral Conditions Start->Steglich Target TARGET: Methyl 3,5-bis(hydroxymethyl) benzoate SideProduct SIDE PRODUCT: Poly(benzyl ethers) (Insoluble Gum) AcidCat->Target Low Yield AcidCat->SideProduct Major Pathway (Carbocation Formation) SolidCat->Target High Yield Surface Reaction SolidCat->SideProduct Minimal Steglich->Target High Yield Coupling Mechanism Steglich->SideProduct None

Caption: Reaction logic flow demonstrating how solid acids and coupling reagents bypass the carbocation-mediated polymerization pathway common in homogeneous acid catalysis.

References

  • Synthesis of 3,5-bis(hydroxylmethyl)benzoic acid & Derivatives. ChemicalBook. Retrieved from

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from

  • Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 (Analogous Reduction Systems). ScienceMadness. Retrieved from

  • Modifying Methoxycarbonyl Etomidate's Inter-Ester Spacer (Steglich Protocol Reference). National Institutes of Health (NIH). Retrieved from

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10. IJSTR. Retrieved from

Sources

Troubleshooting

Protecting group strategies for the hydroxymethyl groups of "Methyl 3,5-bis(hydroxymethyl)benzoate"

Executive Summary & Substrate Analysis Welcome to the Technical Support Center for advanced protecting group strategies. This guide addresses the specific chemoselective challenges associated with Methyl 3,5-bis(hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center for advanced protecting group strategies. This guide addresses the specific chemoselective challenges associated with Methyl 3,5-bis(hydroxymethyl)benzoate (Molecular Weight: 196.20 g/mol , Formula: C10H12O4) ()[1].

The core synthetic challenge with this substrate is achieving complete bis-protection of the two primary hydroxyl (-CH2OH) groups while preserving the C1 methyl ester. Because the ester is highly susceptible to saponification under aqueous basic conditions and transesterification under nucleophilic conditions, standard protecting protocols must be carefully selected and modified to ensure absolute orthogonality.

Strategy Selection Matrix

To prevent ester cleavage, we must avoid strongly basic alkoxide-generating conditions (e.g., NaH). The following table summarizes the most reliable orthogonal strategies for this specific substrate, synthesized from authoritative literature including Greene's Protective Groups in Organic Synthesis ()[2].

Protecting GroupReagentsDeprotection ConditionsYield (Typical)Orthogonality to Methyl Ester
TBS (tert-Butyldimethylsilyl)TBSCl (2.5 eq), Imidazole (5.0 eq), DMFTBAF/AcOH or Py·Br3/MeOH85–95%Excellent (requires buffered deprotection)
MOM (Methoxymethyl)MOMCl (2.5 eq), DIPEA (4.0 eq), DCMCatalytic HCl in MeOH80–90%High (stable to mild base)
Bn (Benzyl)BTCA (2.5 eq), TfOH (cat.), DCMH2, Pd/C (Hydrogenolysis)75–85%Excellent (avoids basic installation)

Workflow Visualization

ProtectionStrategy Substrate Methyl 3,5-bis(hydroxymethyl)benzoate (Target Substrate) TBS_Route TBS Protection (TBSCl, Imidazole, DMF) Substrate->TBS_Route Mild Base MOM_Route MOM Protection (MOMCl, DIPEA, DCM) Substrate->MOM_Route Non-nucleophilic Base Bn_Route Benzyl Protection (BTCA, TfOH, DCM) Substrate->Bn_Route Acidic Catalysis Protected_TBS Bis-TBS Ether (Ester Intact) TBS_Route->Protected_TBS Protected_MOM Bis-MOM Acetal (Ester Intact) MOM_Route->Protected_MOM Protected_Bn Bis-Benzyl Ether (Ester Intact) Bn_Route->Protected_Bn Deprotect_TBS Deprotection (TBAF/AcOH or Py·Br3) Protected_TBS->Deprotect_TBS Deprotect_MOM Deprotection (HCl/MeOH) Protected_MOM->Deprotect_MOM Deprotect_Bn Deprotection (H2, Pd/C) Protected_Bn->Deprotect_Bn Deprotect_TBS->Substrate Yields Original Deprotect_MOM->Substrate Yields Original Deprotect_Bn->Substrate Yields Original

Fig 1: Orthogonal protection/deprotection workflows for Methyl 3,5-bis(hydroxymethyl)benzoate.

Standard Operating Procedure (SOP): Bis-Silylation with TBSCl

Rationale & Causality: We utilize tert-butyldimethylsilyl chloride (TBSCl) because it offers an optimal balance of steric bulk and stability, selectively protecting the primary alcohols without reacting with the methyl ester ()[3]. Imidazole is selected as the base over triethylamine because it serves a dual purpose: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst by forming a highly reactive N-silylimidazolium intermediate[3]. N,N-Dimethylformamide (DMF) is the solvent of choice as its high dielectric constant stabilizes the polar transition state, significantly accelerating the reaction ()[4].

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon).

  • Dissolution: Dissolve Methyl 3,5-bis(hydroxymethyl)benzoate (1.0 eq, 196.20 g/mol ) in anhydrous DMF to achieve a 0.2 M concentration ()[5].

  • Catalyst/Base Addition: Add Imidazole (5.0 eq). Validation Check: The solution should remain clear. Stir for 5 minutes to ensure complete dissolution.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl (2.5 eq) portion-wise over 10 minutes. Validation Check: A white precipitate (imidazole hydrochloride) will begin to form almost immediately, visually confirming that the silyl transfer mechanism is actively occurring[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. Validation Check: The highly polar starting diol (low Rf) should completely disappear, replaced by a single, non-polar spot (high Rf) corresponding to the bis-TBS ether.

  • Quench & Extraction: Pour the mixture into ice-cold distilled water to quench unreacted TBSCl and dissolve the DMF/imidazole salts. Extract three times with Diethyl Ether or Ethyl Acetate[5].

  • Aqueous Washing: Wash the combined organic layers with water (3x) and brine (1x). Causality: DMF is highly miscible with water; repeated aqueous washes are strictly required to partition the high-boiling DMF into the aqueous phase and prevent contamination of the final product.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude bis-TBS ether.

Troubleshooting & FAQs

Q1: Why am I seeing transesterification or hydrolysis of my methyl ester during Benzyl (Bn) protection? Root Cause: Standard benzyl protection protocols use Sodium Hydride (NaH) and Benzyl Bromide (BnBr). The strongly basic alkoxide intermediate, or trace NaOH in the NaH, readily attacks the C1 methyl ester, leading to saponification or intermolecular Claisen condensation. Solution: Abandon the NaH/BnBr protocol for ester-containing substrates. Instead, use mildly acidic conditions with Benzyl 2,2,2-trichloroacetimidate (BTCA) and a catalytic amount of Triflic Acid (TfOH), or use neutral conditions with Silver Oxide (Ag2O) and BnBr.

Q2: My TBAF deprotection of the TBS groups is destroying the methyl ester. How do I prevent this? Root Cause: Commercial Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. The fluoride ion reacts with trace water to generate hydroxide ions (OH-), creating a strongly basic environment that rapidly saponifies the methyl ester ()[6]. Solution: Buffer the TBAF solution by adding 1.0 equivalent of glacial Acetic Acid (TBAF/AcOH) prior to use. Alternatively, switch to a mild acidic deprotection method, such as catalytic Pyridinium tribromide (Py·Br3) in Methanol, which has been shown to chemoselectively cleave primary TBS ethers in up to 80% yield without affecting esters ()[7].

Q3: I only want to protect ONE of the hydroxymethyl groups. Is desymmetrization possible? Root Cause: Methyl 3,5-bis(hydroxymethyl)benzoate is a symmetrical diol. Statistical mixtures (unreacted, mono-protected, and bis-protected) usually result if exactly 1.0 eq of reagent is used. Solution: To achieve mono-protection, exploit statistical probability by using a large excess of the starting diol (e.g., 3.0 eq) relative to the protecting reagent (1.0 eq TBSCl). The unreacted diol can be easily recovered during column chromatography due to its high polarity. Alternatively, use a highly bulky protecting group like Trityl (Trt-Cl), where the steric hindrance of the first addition significantly slows down the second addition[4].

References

Sources

Optimization

Technical Support Center: Troubleshooting the Polyesterification of Methyl 3,5-bis(hydroxymethyl)benzoate

Welcome to the technical support center for the synthesis of hyperbranched polyesters (HBPEs). Methyl 3,5-bis(hydroxymethyl)benzoate is a highly versatile AB2-type monomer [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hyperbranched polyesters (HBPEs). Methyl 3,5-bis(hydroxymethyl)benzoate is a highly versatile AB2-type monomer [1]. It features one focal methyl ester (A group) and two benzylic hydroxymethyl groups (B groups). While step-growth transesterification of this monomer yields highly branched macromolecular architectures, the high reactivity of the benzylic alcohols makes the system uniquely susceptible to side reactions that can derail your polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully manage these side reactions.

Mechanistic Overview & Pathway Visualization

To control the polymerization, we must first map the competing chemical pathways. The ideal reaction is the transesterification of the methyl ester with a hydroxymethyl group, releasing methanol. However, side reactions such as etherification and cyclization actively compete with polymer growth.

G Monomer Methyl 3,5-bis(hydroxymethyl)benzoate (AB2 Monomer) Ideal Hyperbranched Polyester (Target Product) Monomer->Ideal Transesterification (Ti(OBu)4, Vacuum) Methanol Methanol (Byproduct) Monomer->Methanol Elimination Ether Benzylic Etherification (Side Reaction) Monomer->Ether Acid Catalyst / >160°C (-H2O) Cyclic Intramolecular Cyclization (Side Reaction) Monomer->Cyclic High Dilution Gel Insoluble Cross-linked Gel Ether->Gel B-B Linkage Formation Oligomers Low MW Cyclic Oligomers Cyclic->Oligomers Chain Termination

Reaction pathways of Methyl 3,5-bis(hydroxymethyl)benzoate during polycondensation.

Troubleshooting FAQs

Q1: Why does my polymerization mixture rapidly form an insoluble gel before high conversion is reached? Causality: This is the hallmark of intermolecular etherification [2]. Benzylic alcohols are highly prone to dehydration, especially in the presence of acidic catalysts (like p-toluenesulfonic acid) or at temperatures exceeding 160°C. When two hydroxymethyl (B) groups react to form a dibenzyl ether linkage, they create a B-B bond. In an AB2 step-growth system, this effectively increases the functionality of the growing oligomers, violating Flory’s statistical prediction that ABx monomers cannot gel. The result is an infinite cross-linked network. Solution: Immediately abandon strong acid catalysts. Switch to a mild coordination-insertion catalyst such as Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide (DBTO) [3]. Strictly cap your maximum melt temperature at 140°C–150°C and rely on high vacuum, rather than excessive heat, to drive off the methanol byproduct.

Q2: The reaction yields soluble polymers, but SEC/GPC analysis shows a stalled molecular weight (


 < 10,000  g/mol ). What is limiting chain growth? 
Causality:  You are likely experiencing intramolecular cyclization [4]. This occurs when the focal methyl ester (A group) of a growing polymer chain reacts with one of its own terminal hydroxyl (B) groups, forming a macrocycle. Because this consumes the single focal point of that chain, it acts as an irreversible termination event, preventing further molecular weight buildup. Cyclization is thermodynamically favored under dilute conditions or when the concentration of unreacted monomer drops too rapidly.
Solution:  Perform the reaction strictly in the bulk (solvent-free melt). If you are utilizing a core molecule (e.g., a B3 or B4 polyol) to control the polymer architecture, implement a "slow monomer addition" technique using a syringe pump to maintain a high concentration of growing chain ends relative to free monomer.

Q3: The reaction stalls early, the distillate contains water instead of pure methanol, and my Ti(OBu)₄ catalyst precipitates as a white solid. What went wrong? Causality: Hydrolysis of the methyl ester . Trace moisture in the monomer, the reactor, or the purge gas causes the methyl ester to hydrolyze into 3,5-bis(hydroxymethyl)benzoic acid. Carboxylic acids require significantly higher activation energies to undergo direct esterification compared to the transesterification of a methyl ester. Furthermore, the water generated by this side reaction irreversibly hydrolyzes the moisture-sensitive Ti(OBu)₄ catalyst into inactive titanium dioxide (TiO₂). Solution: Rigorously dry the monomer under vacuum at 60°C for at least 12 hours prior to use. Ensure your Schlenk line is equipped with a high-purity Argon purge and thoroughly flame-dry all glassware.

Quantitative Data: Catalyst Selection & Side Reaction Impact

Selecting the correct catalyst is the single most important factor in suppressing etherification and controlling the Degree of Branching (DB).

Catalyst SystemOperating Temp (°C)Primary MechanismEtherification RiskExpected DBFinal Polymer Outcome
p-Toluenesulfonic Acid (p-TSA) 120 - 140Acid-catalyzedCritical < 0.30Premature gelation; insoluble networks.
Titanium Tetrabutoxide (Ti(OBu)₄) 140 - 150Coordination-insertionLow 0.45 - 0.50High MW hyperbranched polyester; soluble.
Dibutyltin Oxide (DBTO) 150 - 160CoordinationLow-Medium0.40 - 0.45Good conversion; slight discoloration.
Novozym 435 (Enzymatic) 80 - 90Enzymatic transesterificationNone > 0.50Highly controlled branching; low MW limits.
Self-Validating Experimental Protocol

To ensure reproducibility and prevent gelation, use this two-stage, self-validating bulk polycondensation protocol utilizing Ti(OBu)₄[3].

Objective: Synthesize hyperbranched poly(3,5-bis(hydroxymethyl)benzoate) while actively monitoring conversion to suppress etherification. Scale: 100 mmol of monomer (19.62 g).

Step 1: Monomer Conditioning & Dehydration

  • Load 19.62 g of Methyl 3,5-bis(hydroxymethyl)benzoate into a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (0.1 mbar) and heat to 60°C for 4 hours.

  • Self-Validation Check: Isolate the vacuum pump. The gauge must hold steady at < 0.5 mbar for 5 minutes. If pressure rises, moisture is still present; continue drying.

Step 2: Catalyst Addition & Purging

  • Backfill the flask with high-purity Argon.

  • Inject 34 µL of Ti(OBu)₄ (approx. 0.1 mol% relative to the monomer) via a micro-syringe.

  • Purge the system with Argon three times (Vacuum/Argon cycles) to ensure a strictly inert atmosphere.

Step 3: Atmospheric Oligomerization (Conversion Tracking)

  • Connect a short-path distillation head to a graduated receiver cooled in an ice bath.

  • Submerge the flask in an oil bath preheated to 140°C and stir at 250 rpm under a continuous, gentle Argon sweep.

  • Self-Validation Checkpoint: The theoretical methanol yield for 100 mmol of monomer is 3.2 mL. Maintain the reaction at 140°C until exactly 2.2 mL (approx. 70% conversion) of methanol is collected in the receiver.

    • Note: Do not proceed to Step 4 until this volume is reached. If the distillate separates into two phases, water is present, and the batch is compromised.

Step 4: High-Vacuum Polycondensation

  • Once 70% conversion is validated, gradually apply vacuum over 30 minutes to reach < 0.1 mbar while maintaining the temperature at 140°C.

    • Causality: Gradual vacuum application prevents violent foaming of the viscous melt. The vacuum effectively removes the remaining trapped methanol, driving the equilibrium toward high molecular weight without requiring temperatures that trigger benzylic etherification.

  • Hold under high vacuum for 2 to 4 hours. Monitor the stir motor torque; terminate the reaction if the melt begins to climb the stir shaft (Weissenberg effect).

Step 5: Termination & Recovery

  • Backfill with Argon and cool the flask to 80°C.

  • Dissolve the highly viscous melt in a minimal amount of THF (approx. 30 mL).

  • Precipitate the polymer dropwise into 500 mL of vigorously stirred, ice-cold diethyl ether.

  • Filter the white precipitate and dry under vacuum at 40°C to constant weight.

References
  • Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures Arkivoc URL
  • Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)
  • Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers CORE URL
  • Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)
Troubleshooting

Technical Support Center: Optimizing MOF Synthesis with Methyl 3,5-bis(hydroxymethyl)benzoate

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the complexities of Metal-Organic Framework (MOF) synthesis using the functionalized linker, Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the complexities of Metal-Organic Framework (MOF) synthesis using the functionalized linker, Methyl 3,5-bis(hydroxymethyl)benzoate. As your Senior Application Scientist, I've designed this support center to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert insights to ensure the success of your experiments.

The presence of hydroxymethyl groups on the benzoate linker introduces both unique opportunities for post-synthetic modification and specific challenges during the initial synthesis. This guide will equip you with the knowledge to overcome these hurdles and optimize your reaction conditions for high-quality, crystalline MOFs.

Troubleshooting Guide: From Amorphous Powders to Crystalline Frameworks

This section addresses common issues encountered during the solvothermal synthesis of MOFs with Methyl 3,5-bis(hydroxymethyl)benzoate.

Issue 1: The reaction yields an amorphous powder or no precipitate at all.

This is a frequent challenge when working with new or functionalized linkers. The formation of a crystalline MOF is a delicate balance between thermodynamics and kinetics.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The solubility of both the metal salt and the linker is crucial.[1] Polar, high-boiling point solvents like DMF, DMA, and DEF are common starting points.[1] However, the hydroxymethyl groups on your linker can increase its polarity, potentially requiring a different solvent or a co-solvent system to achieve the desired solubility and reaction kinetics.

    • Troubleshooting Steps:

      • Solvent Screening: If using a standard solvent like DMF yields poor results, consider screening other solvents such as DMA, DEF, or even mixtures including ethanol or N-butanol.[1]

      • Solubility Test: Before setting up the reaction, perform small-scale solubility tests of your linker and metal salt in the chosen solvent at room temperature and at the intended reaction temperature.

  • Incorrect Temperature or Reaction Time: MOF synthesis is highly dependent on temperature and time.[2] These parameters influence nucleation and crystal growth.[2]

    • Troubleshooting Steps:

      • Temperature Gradient: Systematically vary the reaction temperature. A common range for solvothermal synthesis is 100-250°C.[3] Start with a lower temperature (e.g., 100-120°C) and incrementally increase it.

      • Time-Dependent Study: Run a series of reactions with varying durations (e.g., 12, 24, 48, 72 hours) to determine the optimal time for crystal formation.[2]

  • Inappropriate pH and the Role of Modulators: The deprotonation of the carboxylic acid on the linker is essential for coordination to the metal center. The reaction pH can significantly affect this process. Modulators, such as monofunctional carboxylic acids, can help control the nucleation and growth of MOF crystals, leading to higher crystallinity.[4][5]

    • Troubleshooting Steps:

      • Modulator Addition: Introduce a modulator like acetic acid or benzoic acid to the reaction mixture. The modulator competes with the linker for coordination to the metal ions, which can slow down the reaction and promote the growth of more ordered crystals.

      • Acid/Base Addition: In some cases, the addition of a small amount of acid (like HCl) or base can be beneficial for crystal growth by influencing the deprotonation of the linker.[1]

Issue 2: The synthesized MOF has poor crystallinity or is a mixture of phases.

Even when a solid product is obtained, achieving a highly crystalline, single-phase material can be challenging.

Possible Causes & Solutions:

  • Rapid Nucleation: If nucleation is too fast, it can lead to the formation of many small crystallites or an amorphous powder.

    • Troubleshooting Steps:

      • Lowering the Temperature: Reducing the reaction temperature can slow down the kinetics and favor the growth of larger, more ordered crystals.

      • Increasing Modulator Concentration: A higher concentration of a modulator can further temper the reaction rate.

  • Linker Impurities: The purity of the Methyl 3,5-bis(hydroxymethyl)benzoate linker is critical. Even small amounts of impurities can inhibit or alter the crystallization process.[1]

    • Troubleshooting Steps:

      • Purity Verification: Confirm the purity of your linker using techniques like ¹H NMR and mass spectrometry before use.

      • Recrystallization: If impurities are suspected, recrystallize the linker.

Issue 3: The MOF framework is unstable and collapses upon solvent removal (activation).

A common problem with porous materials is the loss of structural integrity when the guest solvent molecules are removed from the pores.[1]

Possible Causes & Solutions:

  • Strong Capillary Forces: The evaporation of high-boiling point solvents can create strong capillary forces that pull the framework apart.

    • Troubleshooting Steps:

      • Solvent Exchange: Before heating to activate the MOF, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension, such as ethanol or acetone. This should be done by soaking the MOF in the new solvent and periodically replacing it.[1]

      • Supercritical Drying: For very delicate frameworks, supercritical CO₂ drying is an effective but more resource-intensive method to remove the solvent without causing pore collapse.

Frequently Asked Questions (FAQs)

Q1: Can the hydroxymethyl groups on the linker interfere with the MOF synthesis?

A1: Yes, the hydroxymethyl (-CH₂OH) groups can influence the synthesis in several ways:

  • Coordination: While the primary coordination is expected through the carboxylate group, the hydroxyl groups could potentially coordinate to the metal centers, especially if they are sterically accessible. This could lead to different framework topologies than anticipated.

  • Side Reactions: At elevated temperatures, the alcohol groups could undergo side reactions such as etherification, which would alter the linker structure and potentially inhibit MOF formation.

  • Solubility: The polar hydroxymethyl groups will affect the solubility of the linker, which is a critical parameter in solvothermal synthesis.[1]

Q2: What are the advantages of having hydroxymethyl groups on the linker?

A2: The hydroxymethyl groups provide a valuable platform for post-synthetic modification (PSM).[6][7][8][9] This allows for the introduction of new functionalities into the MOF after the framework has been synthesized.[6][7][8][9] For example, the alcohol functionality can be used for:

  • Esterification: Reacting the hydroxyl groups with carboxylic acids to introduce new functional moieties.

  • Grafting Polymers: Using the hydroxyl groups as initiation sites for polymerization to create MOF-polymer hybrid materials.[8]

Q3: What characterization techniques are essential for a MOF synthesized with this linker?

A3: The following techniques are crucial:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of your material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the organic linker decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the linker within the final MOF structure and to observe the coordination of the carboxylate group to the metal center.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Experimental Protocols & Data Presentation

Table 1: General Solvothermal Synthesis Parameters for MOFs with Functionalized Linkers
ParameterRecommended RangeRationale
Temperature 100 - 180 °CBalances reaction kinetics and crystal growth.[2]
Time 12 - 72 hoursAllows for complete crystallization.[2]
Solvent DMF, DEF, DMAHigh boiling point and good solubility for many linkers and metal salts.[1]
Modulator Acetic Acid, Benzoic AcidControls nucleation and crystal growth.[5]
Protocol 1: General Solvothermal Synthesis
  • In a glass vial, dissolve Methyl 3,5-bis(hydroxymethyl)benzoate and a suitable metal salt (e.g., a zinc or copper salt) in the chosen solvent (e.g., DMF).

  • If using a modulator, add it to the solution.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to the desired temperature for the specified time.

  • Allow the oven to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove unreacted starting materials.

Protocol 2: Post-Synthetic Solvent Exchange for MOF Activation
  • After washing the as-synthesized MOF with the reaction solvent, immerse the solid in a volatile solvent with low surface tension (e.g., ethanol).

  • Allow the MOF to soak for several hours.

  • Decant the solvent and add fresh ethanol. Repeat this step 3-5 times over 24-48 hours to ensure complete exchange.[1]

  • After the final wash, decant the solvent and dry the MOF under vacuum at an elevated temperature (below the decomposition temperature of the MOF) to remove the volatile solvent and activate the pores.

Visualization of Key Concepts

Troubleshooting_MOF_Synthesis cluster_synthesis Initial Synthesis cluster_outcome Possible Outcomes cluster_troubleshooting Troubleshooting Steps start Reaction Mixture (Linker, Metal Salt, Solvent) reaction Solvothermal Reaction (Heat) start->reaction product Product reaction->product amorphous Amorphous Powder product->amorphous Problem crystalline Crystalline MOF product->crystalline Success solvent Optimize Solvent amorphous->solvent temp_time Vary Temperature/Time amorphous->temp_time modulator Add Modulator amorphous->modulator

Caption: Troubleshooting workflow for amorphous product in MOF synthesis.

MOF_Activation_Workflow as_synthesized As-Synthesized MOF (Solvent-filled pores) solvent_exchange Solvent Exchange (e.g., DMF to Ethanol) as_synthesized->solvent_exchange heating Heating under Vacuum solvent_exchange->heating activated Activated MOF (Porous) heating->activated

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 3,5-bis(hydroxymethyl)benzoate. The content is structured a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 3,5-bis(hydroxymethyl)benzoate. The content is structured as a series of troubleshooting questions and answers, addressing common and critical challenges encountered during laboratory and pilot-plant scale production. Our focus is on a robust and scalable two-step synthetic route starting from 3,5-diformylbenzoic acid.

Overview of the Synthetic Pathway

The synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate is efficiently achieved through a two-step process. This pathway is selected for its reliance on readily available starting materials, straightforward transformations, and scalability.

  • Fischer Esterification: The process begins with the acid-catalyzed esterification of 3,5-diformylbenzoic acid with methanol to yield Methyl 3,5-diformylbenzoate.

  • Selective Reduction: The subsequent step involves the selective reduction of the two aldehyde moieties to primary alcohols using a mild reducing agent, typically sodium borohydride, which preserves the methyl ester functional group.

Synthesis_Workflow A Start: 3,5-Diformylbenzoic Acid B Step 1: Fischer Esterification A->B C Intermediate: Methyl 3,5-diformylbenzoate B->C Work-up & Purification D Step 2: Selective Reduction C->D E Final Product: Methyl 3,5-bis(hydroxymethyl)benzoate D->E Quench, Work-up & Purification F Reagents: Methanol, H₂SO₄ (cat.) F->B G Reagents: Sodium Borohydride (NaBH₄), Methanol/THF G->D

Caption: High-level workflow for the two-step synthesis.

Part 1: Troubleshooting the Esterification Step

This section addresses challenges associated with the conversion of 3,5-diformylbenzoic acid to its corresponding methyl ester.

Q1: My esterification reaction is slow or appears to stall before reaching completion. What are the primary causes and how can I resolve this?

A1: Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction toward the product, you must address the following:

  • Water Removal: The reaction produces one equivalent of water, which can hydrolyze the ester product, pushing the equilibrium back to the starting materials. On a large scale, using a Dean-Stark trap with a suitable solvent (like toluene, if compatible with your process) can effectively remove water as it forms. For simpler setups, using a large excess of methanol can shift the equilibrium sufficiently.

  • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is not old or contaminated. The concentration should be sufficient; typically, a catalytic amount is used.[3] For a more robust process, consider using a solid acid catalyst that can be filtered off, simplifying the workup.

  • Temperature: The reaction should be run at reflux to ensure an adequate reaction rate.[4] Confirm that your heating mantle and condenser are functioning efficiently to maintain a steady reflux.

Q2: During workup, I'm experiencing issues with isolating the product, Methyl 3,5-diformylbenzoate. What is a reliable workup procedure?

A2: A robust workup is critical for isolating a pure intermediate.

  • Neutralization: After cooling the reaction mixture, the excess acid catalyst must be neutralized. A slow, controlled addition of a saturated sodium bicarbonate solution is recommended until the cessation of gas evolution.[3][4] Perform this in a well-ventilated area.

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate. If you encounter emulsions, adding brine can help break them. Multiple extractions with smaller volumes of solvent are more effective than a single large-volume extraction.

  • Washing: The combined organic layers should be washed with water and then brine to remove any remaining inorganic salts or water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure.

Q3: My purified intermediate shows impurities via NMR/TLC. What are potential side products?

A3: While this reaction is generally clean, potential impurities could include:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Acetals/Hemiacetals: The aldehyde groups could potentially react with the methanol solvent under acidic conditions to form hemiacetals or acetals. This is usually reversible during aqueous workup but can sometimes persist. Careful control of reaction time and conditions is key.

Part 2: Troubleshooting the Selective Reduction Step

This section focuses on the challenges of reducing the dialdehyde intermediate to the target diol.

Q1: The reduction is incomplete. I see a mix of starting material, the mono-reduced intermediate, and the final product. How can I improve the conversion?

A1: Incomplete reduction is a common issue and can be addressed by examining the following parameters:

  • Stoichiometry of NaBH₄: Sodium borohydride (NaBH₄) provides a hydride (H⁻) for the reduction. Theoretically, 1 mole of NaBH₄ can reduce 4 moles of aldehyde. However, in practice, and especially on scale-up, a molar excess is required to ensure complete conversion and to account for any reaction with the protic solvent. A typical starting point is 1.0 to 1.5 equivalents of NaBH₄ per aldehyde group.

  • Temperature Control: The reaction is often started at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature.[5] Running the reaction at a slightly elevated temperature (e.g., 40 °C) for a period after the initial addition can help drive it to completion, but this must be balanced against potential side reactions.

  • Addition Rate: A slow, portion-wise addition of the solid NaBH₄ to a solution of the aldehyde is crucial. This maintains a manageable reaction rate and temperature profile.

Q2: I am concerned about the reduction of the methyl ester group. How selective is this reaction?

A2: Sodium borohydride is considered a mild reducing agent and is well-known for its chemoselectivity. It readily reduces aldehydes and ketones but does not typically reduce esters under standard conditions (e.g., in alcoholic solvents at room temperature). This selectivity is the cornerstone of this synthetic step. To maintain this selectivity, avoid harsh conditions such as prolonged reaction times at high temperatures, which could potentially lead to ester reduction, although this is unlikely.

Q3: The aqueous workup after the reduction is problematic, forming gels and making extraction difficult. What is the cause and the solution?

A3: The formation of gelatinous precipitates is due to the boron salts generated during the reaction and quenching steps. A well-designed workup protocol is essential:

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Slowly and carefully add an acid, such as 1M HCl, to quench any excess NaBH₄ and neutralize the sodium alkoxide intermediates. This step evolves hydrogen gas and must be done with caution in a well-ventilated fume hood.[5][6]

  • Boron Salt Management: The goal is to convert the boron species into water-soluble boric acid or its salts. Adjusting the pH to be slightly acidic (pH ~5-6) often helps.

  • Extraction: After quenching, a significant portion of the alcoholic solvent may need to be removed under reduced pressure. Then, extract the product with a suitable organic solvent like ethyl acetate. If a solid/gelatinous interface persists, it can sometimes be removed by filtration through a pad of Celite before extraction.

Purification_Troubleshooting start Is the final product an oil/gel? check_solvent Ensure all solvent is removed under high vacuum. start->check_solvent Yes is_solid Proceed with drying and analysis. start->is_solid No re_purify Re-purify via column chromatography. Consider a different solvent system. check_solvent->re_purify Still oily low_mp Product may have a low melting point. Characterize as is. check_solvent->low_mp Confirmed pure

Caption: Decision tree for troubleshooting product isolation.[7]

Part 3: Scale-Up and Safety Protocols

Scaling up this synthesis introduces challenges related to reaction management and safety.

Q1: How should I manage the heat generated during the NaBH₄ reduction at a multi-liter scale?

A1: The reduction of aldehydes with NaBH₄ is exothermic. On a large scale, this heat can accumulate dangerously if not managed.

  • Controlled Addition: Add the NaBH₄ in small portions over an extended period.

  • Efficient Cooling: Use a reactor vessel with a cooling jacket and ensure adequate heat transfer. An external ice bath may not be sufficient for larger scales.

  • Internal Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to keep the temperature within the desired range (e.g., below 10 °C during addition).

Q2: What are the primary safety hazards associated with the reagents used in this synthesis?

A2: The primary hazards are associated with the reducing agent and flammable solvents.

ReagentKey HazardsRecommended PPEHandling & Storage Precautions
Sodium Borohydride (NaBH₄) Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts violently with water to release flammable hydrogen gas.[8]Nitrile or neoprene gloves, safety goggles, face shield, flame-retardant lab coat.Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a dry, well-ventilated place away from water and acids.[5][9]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Gloves, safety goggles, lab coat. Work in a fume hood.Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Sulfuric Acid (conc.) Causes severe skin burns and eye damage.Acid-resistant gloves, safety goggles, face shield, lab coat.Always add acid to water/solvent, never the other way around. Handle in a fume hood.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-diformylbenzoate

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-diformylbenzoic acid (1.0 eq).

  • Add a sufficient volume of methanol to fully dissolve the starting material upon heating (e.g., 10-15 mL per gram).

  • Carefully add concentrated sulfuric acid (approx. 0.05-0.1 eq) to the stirred solution.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Once complete, cool the reaction to room temperature. Remove most of the methanol under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Protocol 2: Synthesis of Methyl 3,5-bis(hydroxymethyl)benzoate

  • Dissolve Methyl 3,5-diformylbenzoate (1.0 eq) in a suitable solvent system (e.g., a mixture of THF and methanol) in a round-bottom flask.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride (2.2-2.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction back to 0-5 °C and slowly quench by the dropwise addition of 1M HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify the product by flash column chromatography (silica gel) using a gradient elution, typically starting with hexane/ethyl acetate and increasing the polarity.[7]

References

  • Eurofins. (2010, January 29). SAFETY DATA SHEET: Sodium borohydride. Retrieved from [Link]

  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Ansari, M. N., et al. (2012). Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. PubMed Central. Retrieved from [Link]

  • Klüfers, P., et al. (n.d.). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal.
  • Miles, W. H., et al. (n.d.). A concise synthesis of substituted benzoates. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146039A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Yan, Z., et al. (2012). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science.
  • University of Texas at Dallas. (n.d.). Preparation of Methyl Benzoate.
  • Gomes, M., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem.
  • Galkin, K. I., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Assessment of Methyl 3,5-bis(hydroxymethyl)benzoate via ¹H and ¹³C NMR Analysis

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducibl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For researchers, scientists, and drug development professionals, an in-depth understanding of the analytical tools at their disposal is paramount. This guide provides a comprehensive examination of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, for the purity assessment of Methyl 3,5-bis(hydroxymethyl)benzoate.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain experimental choices are made, how to interpret the resulting data with confidence, and how NMR stands in comparison to other common analytical techniques.

The Central Role of NMR in Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, primary analytical technique for both structural elucidation and quantitative analysis.[1][2] Its strength in purity assessment lies in the direct proportionality between the integrated signal intensity and the number of nuclei giving rise to that signal.[1] This fundamental principle allows for a direct, often calibration-free, quantification of a sample's components, a technique known as quantitative NMR (qNMR).[3][4]

For a molecule like Methyl 3,5-bis(hydroxymethyl)benzoate, which possesses distinct proton and carbon environments, NMR offers a high-resolution snapshot of its chemical integrity.

¹H and ¹³C NMR Spectral Analysis of Methyl 3,5-bis(hydroxymethyl)benzoate

A thorough NMR analysis begins with the assignment of signals in both the proton (¹H) and carbon-13 (¹³C) spectra to the specific atoms within the molecule. As of the writing of this guide, readily available, experimentally verified spectra for Methyl 3,5-bis(hydroxymethyl)benzoate are limited. Therefore, the following analysis is based on predicted spectral data and known chemical shift ranges for analogous functional groups.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show four distinct signals:

  • Aromatic Protons (H-2, H-4, H-6): Due to the symmetry of the molecule, the three aromatic protons are expected to be chemically equivalent or very similar, likely appearing as a singlet or a narrow multiplet. Their chemical shift is predicted to be in the region of 7.5-7.8 ppm .

  • Hydroxymethyl Protons (-CH₂OH): The four protons of the two hydroxymethyl groups are equivalent and are expected to appear as a doublet, coupled to the hydroxyl protons. A typical chemical shift for benzylic alcohols is around 4.5-4.7 ppm .

  • Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a triplet, coupled to the adjacent methylene protons. The chemical shift of hydroxyl protons can vary depending on concentration, temperature, and solvent, but is expected in the range of 5.0-5.5 ppm .

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will be a sharp singlet, typically found downfield around 3.8-3.9 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm .

  • Aromatic C-1 and C-3/C-5: The aromatic carbon attached to the ester group (C-1) and the carbons bearing the hydroxymethyl groups (C-3 and C-5) will have distinct chemical shifts. C-1 is expected around 130-132 ppm , while C-3 and C-5 are predicted to be in the 140-144 ppm region.

  • Aromatic C-2/C-6 and C-4: The remaining aromatic carbons are expected in the 125-130 ppm range.

  • Hydroxymethyl Carbon (-CH₂OH): The two equivalent hydroxymethyl carbons will appear in the aliphatic region, typically around 62-65 ppm .

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester will be the most upfield signal, expected around 51-53 ppm .

Quantitative NMR (qNMR) for Purity Assessment

The real power of NMR in this context is its application as a quantitative tool. The "100% method" is a straightforward approach where the integral of all signals corresponding to the main component is summed and set to 100%.[3][4] Any other signals are then integrated relative to this total to quantify impurities.

For a more rigorous, absolute purity determination, an internal standard with a known purity and concentration is added to the sample. The purity of the analyte can then be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = mass

  • P = Purity of the standard

  • analyte = Methyl 3,5-bis(hydroxymethyl)benzoate

  • std = Internal Standard

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, it is essential to understand its place among other analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for purity determination.

Feature¹H and ¹³C NMRHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides structural and quantitative information.Separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase.Separates volatile components of a mixture based on their partitioning between a carrier gas and a stationary phase, followed by mass-based detection.
Sample Type Soluble compounds. Non-destructive.Soluble compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds, or those that can be derivatized.
Quantification Absolute quantification possible with an internal standard (qNMR). Can also be used for relative quantification.Requires a reference standard for each analyte to create a calibration curve for accurate quantification.Requires a reference standard for each analyte for accurate quantification.
Structural Info Provides detailed structural information, aiding in the identification of unknown impurities.Provides limited structural information (retention time). Often coupled with MS for identification.Provides mass spectral data which can be used for structural elucidation and library matching.
Sensitivity Generally lower sensitivity compared to HPLC and GC-MS.High sensitivity, capable of detecting trace-level impurities.Very high sensitivity, especially with selected ion monitoring (SIM).
Speed Relatively fast for a single sample, but can be slower for multiple samples compared to automated HPLC systems.Can be high-throughput with autosamplers.Relatively fast analysis time per sample.
Advantages - Primary analytical method- Non-destructive- Provides structural information- Universal detection for protons- High resolution and sensitivity- Wide applicability for various compounds- Well-established and validated methods- Excellent separation efficiency- Definitive identification with MS- High sensitivity for volatile compounds
Disadvantages - Lower sensitivity- High initial instrument cost- Can have signal overlap in complex mixtures- Requires reference standards for quantification- Potential for co-elution of impurities- Solvent consumption- Limited to volatile and thermally stable compounds- Derivatization may be required- Potential for thermal degradation of analytes

Experimental Protocols

Part 1: Sample Preparation

A meticulous sample preparation is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • Methyl 3,5-bis(hydroxymethyl)benzoate sample

  • High-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • High-precision analytical balance

  • Volumetric flasks

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 10-20 mg of Methyl 3,5-bis(hydroxymethyl)benzoate into a clean, dry vial. For quantitative analysis, accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the masses precisely.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution of both the sample and the internal standard. Visually inspect the solution to ensure no solid particles remain.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Diagram of the Sample Preparation Workflow

G Sample Preparation Workflow cluster_weighing Weighing cluster_dissolution Dissolution & Homogenization cluster_transfer Final Preparation analyte Weigh Analyte add_solvent Add Deuterated Solvent analyte->add_solvent Precise mass standard Weigh Internal Standard standard->add_solvent Precise mass vortex Vortex to Dissolve add_solvent->vortex transfer_tube Transfer to NMR Tube vortex->transfer_tube cap_tube Cap NMR Tube transfer_tube->cap_tube

Caption: A streamlined workflow for preparing samples for NMR analysis.

Part 2: NMR Data Acquisition

The choice of acquisition parameters is critical for obtaining a spectrum suitable for quantitative analysis.

¹H NMR Acquisition Parameters:

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

  • Relaxation Delay (d1): This is a crucial parameter for qNMR. It should be at least 5 times the longest T₁ relaxation time of any proton in the sample to ensure full relaxation between scans. A typical starting point is 30 seconds.

  • Acquisition Time (at): A longer acquisition time provides better digital resolution. Aim for an acquisition time of at least 2-4 seconds.

  • Number of Scans (ns): The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Use a power-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.

  • Relaxation Delay (d1): Similar to ¹H NMR, a long relaxation delay is necessary. T₁ values for carbons can be much longer than for protons, so a delay of 60 seconds or more may be required.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required. This can range from hundreds to thousands of scans depending on the sample concentration.

Diagram of the qNMR Logic

G Principle of Quantitative NMR (qNMR) cluster_input Inputs cluster_measurement NMR Measurement cluster_analysis Data Analysis cluster_output Output analyte Analyte (Known Structure, Unknown Purity) nmr_acquisition Acquire NMR Spectrum (¹H or ¹³C) analyte->nmr_acquisition standard Internal Standard (Known Structure, Known Purity) standard->nmr_acquisition integration Integrate Signals nmr_acquisition->integration calculation Calculate Purity integration->calculation Integral Ratios purity_value Purity of Analyte (%) calculation->purity_value

Caption: The logical flow of a quantitative NMR experiment.

Part 3: Data Processing and Purity Calculation

Accurate data processing is as important as proper data acquisition.

Step-by-Step Protocol:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully integrate the signals corresponding to Methyl 3,5-bis(hydroxymethyl)benzoate and the internal standard. Ensure the integration regions are wide enough to encompass the entire peak, including any ¹³C satellites.

  • Purity Calculation: Use the integral values and the masses of the analyte and standard to calculate the purity using the formula provided earlier.

Trustworthiness and Method Validation

To ensure the trustworthiness of the purity assessment, the analytical method should be validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when employed in a quantitative manner, offers a robust and reliable method for the purity assessment of Methyl 3,5-bis(hydroxymethyl)benzoate. Its ability to provide both structural and quantitative information in a single, non-destructive experiment makes it an invaluable tool for researchers and drug development professionals. While other techniques like HPLC and GC-MS have their own strengths, the primary nature of qNMR provides a high degree of confidence in the obtained purity values. By following a well-designed and validated protocol, scientists can ensure the quality and integrity of their chemical entities, which is fundamental to the advancement of science.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). Available from: [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0142636). NP-MRD. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020). Available from: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (2017). Available from: [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Analytical Toxicology, 21(4), 283-288. Available from: [Link]

  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. (n.d.). Available from: [Link]

  • Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. Available from: [Link]

  • Analytical method verification according to USP 1226. FILAB. (n.d.). Available from: [Link]

  • How to design a purity test using HPLC. Chromatography Forum. (2012). Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. Available from: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. Available from: [Link]

  • Al-Kurdi, Z., et al. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 139-142. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of GXP Compliance, 8(3), 39-52. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. (2023). Available from: [Link]

  • Below is the predicted 1H NMR spectrum of methyl benzoate. Chegg.com. (2015). Available from: [Link]

  • Methyl 3,5-bis(hydroxymethyl)benzoate. PubChem. Available from: [Link]

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Comparative

A Comparative Guide to Polymers Incorporating Methyl 3,5-bis(hydroxymethyl)benzoate: Thermal and Mechanical Properties

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced polymers with tailored thermal and mechanical properties, the architectural design of the monomer unit plays a pivotal role. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymers with tailored thermal and mechanical properties, the architectural design of the monomer unit plays a pivotal role. Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) presents itself as a compelling AB₂-type monomer, offering a unique structural motif for the synthesis of branched and hyperbranched polymers, particularly aromatic polyesters. This guide provides a comprehensive analysis of the thermal and mechanical properties imparted by the incorporation of MBHB and its structural analogs into polymer chains, offering a comparative perspective against alternative polymer systems.

The Significance of MBHB in Polymer Architecture

Methyl 3,5-bis(hydroxymethyl)benzoate is a trifunctional aromatic monomer. Its structure, featuring a central benzene ring with two hydroxymethyl groups and a methyl ester group, allows for the creation of highly branched polymer architectures. The two hydroxyl groups can react with difunctional monomers (e.g., dicarboxylic acids or their derivatives) to form polyester chains, while the methyl ester group can either be retained as a terminal group or be hydrolyzed to a carboxylic acid for further reactions. This AB₂ functionality is the cornerstone for producing dendritic or hyperbranched polymers in a one-step polymerization, a more efficient alternative to the multi-step synthesis required for perfect dendrimers.

The incorporation of such branched structures is known to influence several key polymer properties:

  • Solubility: Hyperbranched polymers often exhibit higher solubility in common organic solvents compared to their linear counterparts of similar molecular weight.

  • Viscosity: Solutions of hyperbranched polymers typically have lower viscosities than linear polymers of the same molecular weight, which can be advantageous in processing.

  • Thermal Properties: The glass transition temperature (Tg) and thermal stability are significantly influenced by the degree of branching and the nature of the end groups.

  • Mechanical Properties: The lack of chain entanglement in hyperbranched structures can lead to different mechanical behaviors compared to linear polymers, often resulting in more brittle materials unless formulated appropriately.

Comparative Analysis of Thermal Properties

While specific data for polymers synthesized directly from Methyl 3,5-bis(hydroxymethyl)benzoate is limited in publicly accessible literature, valuable insights can be drawn from structurally similar aromatic and aliphatic-aromatic hyperbranched polyesters.

A study on aliphatic-aromatic hyperbranched polyesters derived from dipropyl 5-(hydroxyethoxy) isophthalate, an AB₂ monomer with a similar aromatic core, provides a useful comparison.[1] These polymers were found to have lower glass transition temperatures (Tg) and moderately decreased decomposition temperatures compared to their all-aromatic counterparts.[1] This suggests that the incorporation of flexible aliphatic chains into the hyperbranched structure can be a strategy to tune the thermal properties.

Table 1: Comparison of Glass Transition (Tg) and Decomposition (Td) Temperatures of Hyperbranched Polyesters

Polymer SystemMonomer StructureGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td)Reference
Aliphatic-Aromatic Hyperbranched Polyester (P(I))Dipropyl 5-(hydroxyethoxy) isophthalate33.5 °C368 °C[1]
Aliphatic-Aromatic Hyperbranched Polyester (P(II))5-hydroxyethoxyisophthalic acid78.4 °C385 °C[1]
All-Aromatic Hyperbranched Polyester (PI)5-acetoxy isophthalic acid196.2 °C483 °C[1]
Aromatic Hyperbranched Polyester (AHBP)Not specified, but described as aromatic95 °CNot specified[2]

The data clearly indicates that the nature of the monomer has a profound impact on the thermal properties. The all-aromatic hyperbranched polyester (PI) exhibits a significantly higher Tg and Td, highlighting the enhanced thermal stability provided by a purely aromatic backbone. The aromatic hyperbranched polyester (AHBP) with a Tg of 95 °C further supports the notion that aromatic hyperbranched structures possess relatively high glass transition temperatures.[2] The lower Tg of the aliphatic-aromatic systems demonstrates that flexibility can be engineered into the polymer backbone.

Comparative Analysis of Mechanical Properties

The mechanical properties of hyperbranched polymers are intrinsically linked to their unique, non-entangled globular structure. Generally, unmodified hyperbranched polymers can be brittle. However, they have shown significant promise as toughening agents and modifiers for other polymer systems.

For instance, the addition of an aromatic hyperbranched polyester (AHBP) to an RTM6 epoxy resin resulted in a substantial improvement in the fracture toughness of the material.[2] Specifically, the critical stress intensity factor (K_Ic_) and the critical strain energy release rate (G_Ic_) were significantly increased with the addition of 5 wt% of the AHBP.[2] This indicates that the hyperbranched architecture can effectively dissipate energy at the crack tip, thus enhancing the material's resistance to fracture.

It is important to note that the addition of the AHBP had a negligible effect on the storage modulus of the epoxy resin and only slightly reduced the glass transition temperature at higher concentrations.[2] This is a desirable outcome, as it suggests that the toughness can be improved without a significant compromise in the stiffness and thermal performance of the base material.

Experimental Protocols

To provide a practical context for researchers, this section outlines the typical experimental procedures for the synthesis and characterization of hyperbranched polyesters.

Synthesis of Hyperbranched Polyesters by Melt Polycondensation

This method is commonly used for the synthesis of hyperbranched polyesters from AB₂ monomers.

Step-by-Step Methodology:

  • Monomer Preparation: The AB₂ monomer, such as a derivative of 5-hydroxyisophthalic acid, is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: A suitable polycondensation catalyst (e.g., zinc acetate or antimony trioxide) is added to the monomer.

  • Initial Reaction: The mixture is heated under a nitrogen atmosphere to a temperature that allows for the initiation of the polymerization reaction (typically 180-220 °C). During this stage, the condensation byproduct (e.g., acetic acid if an acetoxy-functionalized monomer is used) is distilled off.

  • High Vacuum Polycondensation: After the initial stage, the temperature is gradually increased (e.g., to 250-280 °C) and a high vacuum is applied to facilitate the removal of the remaining byproducts and drive the polymerization to a higher molecular weight.

  • Purification: The resulting polymer is cooled, dissolved in a suitable solvent (e.g., THF or DMF), and then precipitated in a non-solvent (e.g., methanol or water) to remove unreacted monomer and low molecular weight oligomers. The purified polymer is then dried under vacuum.

Synthesis_Workflow Monomer AB₂ Monomer + Catalyst in Reactor Heating_N2 Heat under N₂ Atmosphere (180-220 °C) Monomer->Heating_N2 Initial Condensation Vacuum_Poly Increase Temperature & Apply Vacuum (250-280 °C) Heating_N2->Vacuum_Poly High Conversion Cooling Cool to Room Temperature Vacuum_Poly->Cooling Dissolution Dissolve in Solvent Cooling->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Product Purified Hyperbranched Polymer Drying->Final_Product Characterization_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Polymer_Sample Polymer Sample DSC_Sample Sample in Al pan Polymer_Sample->DSC_Sample TGA_Sample Sample in TGA pan Polymer_Sample->TGA_Sample Heat_Cool_Heat Heat-Cool-Heat Cycle DSC_Sample->Heat_Cool_Heat DSC_Data Thermogram Heat_Cool_Heat->DSC_Data Tg_Determination Determine Glass Transition (Tg) DSC_Data->Tg_Determination Heating_Ramp Controlled Heating Ramp TGA_Sample->Heating_Ramp TGA_Data Weight Loss Curve Heating_Ramp->TGA_Data Td_Determination Determine Decomposition Temp (Td) TGA_Data->Td_Determination

Caption: Workflow for the thermal characterization of polymers using DSC and TGA.

Conclusion and Future Outlook

Future research should focus on the systematic synthesis and characterization of polymers directly from Methyl 3,5-bis(hydroxymethyl)benzoate. A thorough investigation of the structure-property relationships, including the effect of molecular weight, degree of branching, and end-group functionalization on the thermal and mechanical properties, would be highly beneficial. Such studies would provide the necessary data to fully exploit the potential of this promising monomer in the design of advanced polymeric materials for a variety of applications, from high-performance coatings and adhesives to novel drug delivery systems.

References

  • Synthesis and characterization of hyperbranched polyesters incorporating the AB(2) monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid. CentAUR. [Link]

  • Synthesis and Characterization of Aliphatic-Aromatic Hyperbranched Polyesters. IEEE Xplore. [Link]

  • Aromatic Hyperbranched Polyester/RTM6 Epoxy Resin for EXTREME Dynamic Loading Aeronautical Applications. MDPI. [Link]

Sources

Validation

Comparative Guide: Hydrolytic Stability of MOFs Synthesized with Methyl 3,5-bis(hydroxymethyl)benzoate Linkers

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the industrial translation of Metal-Organic Frameworks (MOFs): hydrolytic degradation. While pristine MOFs exhibit record-breaking surfac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the industrial translation of Metal-Organic Frameworks (MOFs): hydrolytic degradation. While pristine MOFs exhibit record-breaking surface areas, their coordination bonds are often highly susceptible to nucleophilic attack by water.

Recently, the use of functionalized linkers like Methyl 3,5-bis(hydroxymethyl)benzoate (MBHMB) (CAS: 193953-02-5) has emerged as a powerful strategy to engineer water-resilient frameworks. Upon in-situ or ex-situ hydrolysis of the ester group, the resulting 3,5-bis(hydroxymethyl)benzoic acid provides a robust carboxylate anchor, while the two pendant hydroxymethyl (–CH₂OH) groups project into the pore environment. This guide objectively compares the hydrolytic performance of MBHMB-derived MOFs against industry standards, detailing the mechanistic causality behind their enhanced stability and providing a self-validating protocol for experimental verification.

Mechanistic Causality: Why MBHMB Enhances Stability

The stability of a MOF in aqueous media is dictated by the thermodynamic and kinetic competition between water molecules and the organic linker for the metal node .

  • The Thermodynamic Baseline: Standard MOFs like MOF-5 degrade rapidly because the Zn–O carboxylate bond is thermodynamically weak against water. Conversely, Zr(IV)-based MOFs (e.g., UiO-66) possess high kinetic and thermodynamic stability due to the strong, high-valency Zr–O coordination .

  • The ZIF-8 Paradox: While ZIF-8 exhibits excellent kinetic stability in neutral and alkaline water, it rapidly collapses in acidic environments. This is driven by the protonation of the imidazolate linker, which induces the cleavage of the Zn–N coordination bonds .

  • The MBHMB Advantage (Steric & H-Bonding Shielding): When MBHMB is incorporated into a Zr-based topology (forming "Zr-MBHMB"), the pendant –CH₂OH groups introduce a secondary defense mechanism. They create a dense, intraframework hydrogen-bonding network. Instead of water molecules acting as nucleophiles to attack the vulnerable metal-oxo cluster, they are intercepted and thermodynamically trapped by the hydroxymethyl groups . This steric shielding drastically reduces the frequency of hydrolytic attacks on the primary coordination bonds.

Pathway cluster_standard Standard Linker (e.g., BDC) cluster_mbh MBHMB Linker (-CH2OH) A Aqueous Environment (H2O Nucleophilic Attack) B Exposed Metal-Oxo Node A->B E Steric Shielding & H-Bonding Network A->E C Coordination Bond Cleavage B->C D Framework Collapse (e.g., MOF-5) C->D F Dissipation of Hydrolytic Stress E->F G Preserved Structural Integrity F->G

Mechanistic pathway comparing hydrolytic degradation in standard MOFs vs MBHMB-stabilized MOFs.

Comparative Performance Data

To objectively evaluate the performance of MBHMB-derived MOFs, we benchmark them against widely utilized alternatives. The data below summarizes the hydrolytic resilience of these systems under continuous aqueous exposure.

MOF SystemMetal NodeLinker TypeStable pH RangeStructural Retention (30d, H₂O)Primary Degradation Mechanism
Zr-MBHMB Zr(IV)MBHMB-derived1.0 – 11.0> 98% Highly resistant; minor linker exchange at extreme alkaline pH.
UiO-66 Zr(IV)BDC1.0 – 10.0~ 95%Hydroxide-induced Zr–O cleavage at high pH.
ZIF-8 Zn(II)2-mIM7.0 – 12.0~ 85% (Neutral)Acid-catalyzed protonation of Zn–N bonds.
MOF-5 Zn(II)BDCNone< 5%Rapid nucleophilic attack on weak Zn–O bonds.

Self-Validating Experimental Protocol for Hydrolytic Stability

To ensure trustworthiness and reproducibility, hydrolytic stability must be assessed using a closed-loop, self-validating workflow. A simple visual inspection or single-point PXRD analysis is insufficient, as amorphous degradation products can mask true framework collapse. The following protocol ensures that solid-phase degradation perfectly correlates with liquid-phase leaching.

Workflow S1 1. Aqueous Incubation (pH 2-12, 30 Days) S2 2. Solid/Liquid Separation S1->S2 S3 3A. Solid Phase Analysis (PXRD & BET Porosity) S2->S3 S4 3B. Liquid Phase Analysis (ICP-MS Metal Leaching) S2->S4

Self-validating experimental workflow for assessing the hydrolytic stability of MOF materials.

Step-by-Step Methodology:

1. Aqueous Incubation (Stress Testing)

  • Action: Suspend 50 mg of the activated MOF (e.g., Zr-MBHMB) in 50 mL of aqueous buffer solutions ranging from pH 2.0 to pH 12.0.

  • Causality: Incubate the suspensions in sealed vials at 25°C and 85°C for 30 days under continuous orbital agitation (150 rpm). Agitation is critical to prevent mass-transfer limitations and localized saturation, which can falsely inflate perceived stability.

2. Solid/Liquid Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully decant the supernatant and filter it through a 0.22 μm PTFE syringe filter for liquid analysis.

  • Causality: Wash the recovered solid phase three times with ethanol to remove any trapped, uncoordinated linkers that have degraded, then activate under vacuum at 120°C for 12 hours to clear the pores for accurate physisorption.

3. Solid-Phase Validation (Crystallinity & Porosity)

  • PXRD: Analyze the activated solid using Powder X-Ray Diffraction. Compare the relative intensity of the primary Bragg peaks against the pristine sample.

  • N₂ Physisorption: Measure the BET surface area at 77 K. A drop in porosity is the earliest indicator of partial framework collapse or pore blockage by degraded linkers, often occurring before PXRD peaks completely disappear.

4. Liquid-Phase Validation (Metal Leaching & Causality Check)

  • ICP-MS: Acidify the filtered supernatant with 2% HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry to quantify leached metal ions (e.g., Zr, Zn).

  • The Self-Validating Causality Check: The molar amount of metal detected in the liquid phase must inversely correlate with the percentage of structural loss observed in the PXRD and BET data. If the solid loses porosity but no metal is detected in the liquid, secondary precipitation (e.g., the formation of amorphous metal hydroxides) has occurred, indicating that the MOF has degraded even if the metal didn't technically "leach" into solution.

References

  • Title: Metal-Organic Frameworks vs. Buffers: Case Study of UiO-66 Stability Source: ChemRxiv / Inorganic Chemistry Frontiers URL: [Link]

  • Title: Metal–Organic Frameworks as Synergistic Scaffolds in Biomass Fermentation: Evolution from Passive Adsorption to Active Catalysis Source: MDPI Fermentation URL: [Link]

  • Title: Current Advances in the Synthesis of CD-MOFs and Their Water Stability Source: MDPI Engineering Proceedings URL: [Link]

Comparative

A Comparative Analysis of Guest-Binding Affinity in Cryptophanes Derived from Functionalized Benzoate Analogues

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the guest-binding affinities of cryptophane hosts, with a particular focus on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the guest-binding affinities of cryptophane hosts, with a particular focus on derivatives that can be conceptualized as originating from precursors like "Methyl 3,5-bis(hydroxymethyl)benzoate." We will delve into the quantitative differences in their binding capabilities, the experimental methodologies used to determine these affinities, and the underlying structural factors that govern host-guest interactions. This document is intended to serve as a practical resource for researchers engaged in the design of molecular sensors, targeted drug delivery systems, and advanced imaging agents.

The Significance of Cryptophanes in Host-Guest Chemistry

Cryptophanes are a remarkable class of cage-like organic molecules, composed of two cyclotribenzylene caps joined by three linkers.[1] This unique three-dimensional structure creates an internal cavity capable of encapsulating small guest molecules with high specificity and affinity.[2] The ability to chemically modify the cryptophane scaffold, for instance, by incorporating functional groups derived from precursors such as "Methyl 3,5-bis(hydroxymethyl)benzoate" to form the linkers, allows for the fine-tuning of the host's properties, including solubility, guest selectivity, and binding strength.[3][4]

The noble gas xenon, particularly its hyperpolarized ¹²⁹Xe isotope, has garnered significant attention as a guest molecule due to its application as a highly sensitive NMR probe and contrast agent for Magnetic Resonance Imaging (MRI).[5][6] The efficacy of these applications is directly dependent on the strength of the interaction between the xenon atom and its cryptophane host. Consequently, a thorough understanding and precise measurement of this binding affinity are paramount for the development of next-generation biosensors and molecular imaging tools.[7][8]

Quantitative Comparison of Xenon Binding Affinity

The strength of the non-covalent interaction between a host and a guest is quantified by the association constant (Kₐ). A higher Kₐ value signifies a stronger binding affinity. The development of water-soluble cryptophanes has been a crucial advancement, enabling their use in biological systems. Below is a comparative summary of experimentally determined Kₐ values for xenon binding to various water-soluble cryptophane derivatives.

Host MoleculeXenon Association Constant (Kₐ) [M⁻¹]Temperature (K)SolventExperimental MethodReference(s)
Tris-(triazole ethylamine) cryptophane (TTEC)42,000 ± 2,000293Phosphate Buffer (pH 7.5)Isothermal Titration Calorimetry (ITC)[9]
Triacetic acid cryptophane-A (TAAC)33,000 ± 2000293Phosphate Buffer (pH 7.5)ITC & Fluorescence Quenching[10]
Cryptophane-A~3,9002781,1,2,2-tetrachloroethane-d₂¹²⁹Xe NMR Spectroscopy[11][12]
Cryptophane-111~10,000293Chloroform¹²⁹Xe NMR Spectroscopy[13]

Key Insights from the Data:

  • The functionalization of the cryptophane core with water-solubilizing groups, such as triazole ethylamine (in TTEC) and acetic acid moieties (in TAAC), leads to a significant enhancement in xenon binding affinity compared to the parent cryptophane-A in organic solvent.[9][10]

  • Tris-(triazole ethylamine) cryptophane (TTEC) currently exhibits one of the highest reported xenon affinities for a synthetic host molecule in aqueous solution.[9]

  • The choice of solubilizing groups can have a notable impact on the binding affinity, as seen in the difference between TTEC and TAAC, demonstrating that these external modifications can influence the conformation and electronic environment of the internal cavity.[10]

The Role of Precursors in Cryptophane Design

The synthesis of functionalized cryptophanes relies on the strategic selection of precursor molecules for both the caps and the linkers. While the cyclotribenzylene caps form the primary structure of the cavity, the linkers play a crucial role in defining the overall size, shape, and functionality of the host. Precursors like "Methyl 3,5-bis(hydroxymethyl)benzoate" are valuable building blocks for introducing rigidity and specific functionalities into the linker arms of the cryptophane cage.[4][14]

cluster_precursors Precursor Molecules cluster_synthesis Cryptophane Synthesis cluster_product Functionalized Cryptophane cap_precursor Cyclotribenzylene Precursor synthesis Cyclization Reaction cap_precursor->synthesis linker_precursor Methyl 3,5-bis(hydroxymethyl)benzoate Analogue linker_precursor->synthesis cryptophane Cryptophane Host with Functionalized Linkers synthesis->cryptophane

General synthetic pathway for functionalized cryptophanes.

Experimental Protocols for Determining Binding Affinity

Accurate and reliable measurement of binding constants is essential for the comparative analysis of host-guest systems. The following sections detail the methodologies for the two primary techniques used to characterize cryptophane-xenon interactions.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the cryptophane host (e.g., 0.1-0.2 mM) in a suitable aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.5).[10]

    • Prepare a saturated solution of xenon gas in the same buffer by bubbling xenon through the buffer for a known period at a controlled temperature and pressure. The concentration of the xenon solution can be determined from literature values (e.g., approximately 5.05 mM at 293 K and 1 atm).[9][10]

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Load the cryptophane solution into the sample cell of the ITC instrument.

    • Load the xenon solution into the titration syringe.

    • Set the experimental temperature (e.g., 293 K).[9][10]

    • Allow the system to equilibrate to a stable baseline.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the xenon solution into the sample cell containing the cryptophane.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[17]

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed during that injection.

    • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of xenon to cryptophane.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kₐ, ΔH, and n.

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare Cryptophane Solution C Degas Both Solutions A->C B Prepare Saturated Xenon Solution B->C D Load Solutions into ITC C->D E Equilibrate System D->E F Titrate Xenon into Cryptophane E->F G Integrate Heat Peaks F->G H Plot Binding Isotherm G->H I Fit Data to Binding Model H->I J Determine Kₐ, ΔH, n I->J

Experimental workflow for Isothermal Titration Calorimetry (ITC).
¹²⁹Xe Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁹Xe NMR is an exceptionally sensitive technique for studying host-guest interactions involving xenon. The chemical shift of the ¹²⁹Xe nucleus is highly sensitive to its local environment, providing distinct signals for free xenon and xenon encapsulated within a cryptophane.[12][18] The use of hyperpolarized (hp) ¹²⁹Xe can enhance the NMR signal by several orders of magnitude, enabling experiments at very low concentrations.[6][19]

Step-by-Step Methodology for NMR Titration:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a fixed concentration of the cryptophane host in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or an aqueous buffer with D₂O).[12]

    • Introduce varying amounts of xenon gas into each NMR tube. This can be done using a gas-tight syringe or by freeze-pump-thaw cycles on a vacuum line.

  • NMR Acquisition:

    • Acquire ¹²⁹Xe NMR spectra for each sample at a constant temperature.

    • The spectra will typically show two distinct peaks: one for free xenon in solution and another, significantly shifted (usually upfield), for the Xe@cryptophane complex.[12]

  • Data Analysis:

    • Under conditions of slow chemical exchange on the NMR timescale, the relative integrals of the free and bound xenon signals can be used to determine the concentrations of each species at equilibrium.

    • For systems in fast exchange, the observed chemical shift of the single, averaged xenon peak is a weighted average of the chemical shifts of the free and bound states.

    • By monitoring the change in chemical shift or the relative peak integrals as a function of total xenon and cryptophane concentrations, the data can be fitted to a binding equation to determine the association constant, Kₐ.[20]

Logical Framework for Cryptophane Selection

The choice of a specific cryptophane derivative for a given application depends on a balance of factors, primarily the required binding affinity and the intended environment.

A Define Application B High Affinity Required? (e.g., in vivo imaging) A->B C Aqueous Environment? B->C Yes F Moderate Affinity Sufficient? (e.g., fundamental studies) B->F No D Select High-Affinity Water-Soluble Derivative (e.g., TTEC) C->D Yes E Select Cryptophane-A or Analogue for Organic Media C->E No F->C G Select Standard Cryptophane-A or Water-Soluble Analogue (e.g., TAAC) G->D

Decision logic for selecting a suitable cryptophane host.

Conclusion

The ability to synthesize cryptophane derivatives with tailored guest-binding affinities is a cornerstone of their application in advanced scientific and medical fields. Precursors such as "Methyl 3,5-bis(hydroxymethyl)benzoate" provide the chemical handles necessary to construct hosts with specific properties. As demonstrated by the comparative data, functionalization of the cryptophane scaffold can dramatically increase xenon-binding affinity, with derivatives like TTEC showing exceptional performance in aqueous environments. The rigorous application of experimental techniques like ITC and ¹²⁹Xe NMR is crucial for the quantitative characterization of these host-guest systems, providing the foundational data necessary for rational design and optimization. This guide serves to equip researchers with the fundamental knowledge and practical protocols to effectively evaluate and select cryptophane hosts for their specific research and development needs.

References

  • Kim, Y., et al. (2012). Measurement of radon and xenon binding to a cryptophane molecular host. PNAS. Available at: [Link]

  • Dmochowski, I. J. (2016). Design and Synthesis of Targeted Cryptophane Biosensors for Xenon-129 Nmr/mri. University of Pennsylvania. Available at: [Link]

  • Berthault, P., et al. (2015). Synthesis of Cryptophanes with Two Different Reaction Sites: Chemical Platforms for Xenon Biosensing. The Journal of Organic Chemistry. Available at: [Link]

  • Fairchild, R. M., et al. (2009). Substituent Effects on Xenon Binding Affinity and Solution Behavior of Water-Soluble Cryptophanes. Journal of the American Chemical Society. Available at: [Link]

  • Kunth, M. (2016). DESIGN AND SYNTHESIS OF CRYPTOPHANE-BASED FUNCTIONALIZED XENON HOSTS FOR MRI APPLICATIONS. Freie Universität Berlin. Available at: [Link]

  • Brotin, T., et al. (2000). 129Xe NMR Spectroscopy of Deuterium-Labeled Cryptophane-A Xenon Complexes: Investigation of Host−Guest Complexation Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Kantola, A. M., et al. (2023). NMR chemical shift of confined 129Xe: coordination number, paramagnetic channels and molecular dynamics in a cryptophane-A biosensor. Physical Chemistry Chemical Physics. Available at: [Link]

  • Brotin, T., et al. (2018). Synthesis of Cryptophane-B: Crystal Structure and Study of Its Complex with Xenon. ResearchGate. Available at: [Link]

  • Huber, G., et al. (2008). Cryptophane-Xenon Complexes in Organic Solvents Observed through NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Robert, V., et al. (2010). Scalable synthesis of cryptophane-1.1.1 and its functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dutasta, J-P., & Brotin, T. Xenon-cryptophane complexes. Laboratoire de Chimie de l'ENS de Lyon. Available at: [Link]

  • Navon, G., et al. (1997). Study of Xenon Binding in Cryptophane-A Using Laser-Induced NMR Polarization Enhancement. Journal of the American Chemical Society. Available at: [Link]

  • Stevens, T. K., et al. (2018). Cryptophane Nanoscale Assemblies Expand 129Xe NMR Biosensing. Analytical Chemistry. Available at: [Link]

  • Shokano, T., et al. (2021). Cryptophane–xenon complexes for 129Xe MRI applications. RSC Advances. Available at: [Link]

  • Pines, A., et al. (2012). Tri-functionalized cryptophane biosensors. Google Patents.
  • Jeanneau, E. (2019). Dually Functionalized Cryptophane- Derivatives : Elaboration of Hydrosoluble 129-Xe Biosensors and Chiroptical Aspects. Université de Lyon. Available at: [Link]

  • Shokano, T. (2022). Xenon-Cryptophane And Xenon-Protein Interactions Enabling Ultrasensitive Xenon-129 Nmr. University of Pennsylvania. Available at: [Link]

  • Wang, Y., et al. (2014). Xe affinities of water-soluble cryptophanes and the role of confined water. Physical Chemistry Chemical Physics. Available at: [Link]

  • Hill, P. A., et al. (2013). NMR Investigation of Chloromethane Complexes of Cryptophane-A and Its Analogue with Butoxy Groups. The Journal of Physical Chemistry B. Available at: [Link]

  • Bey, K., et al. (2021). Positive Cooperative Effect in Ion‐Pair Recognition by a Tris‐urea Hemicryptophane Cage. Chemistry – A European Journal. Available at: [Link]

  • He, Y., et al. (2023). Rethinking Cryptophane-A for Methane Gas Sensing: Cross-Sensitivity to N2 and CO2 at Ambient Conditions. Analytical Chemistry. Available at: [Link]

  • Brotin, T., et al. (2022). Impact of the Syn/Anti Relative Configuration of Cryptophane-222 on the Binding Affinity of Cesium and Thallium. ACS Omega. Available at: [Link]

  • Arshad, M. N., et al. (2010). Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Borah, P. J., & Deka, R. C. (2024). On the interactions of cryptophane-111 and its derivative with small gaseous molecules: a DFT study. Molecular Simulation. Available at: [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. Available at: [Link]

  • Kalita, P., & Deka, R. C. (2018). Cryptophanes for Methane and Xenon Encapsulation: A Comparative DFT Study of Binding Properties and NMR Chemical Shifts. ResearchGate. Available at: [Link]

  • Prusiner, S. B. (2016). Isothermal titration calorimetry. CureFFI.org. Available at: [Link]

  • Koenig, B. Determination of Binding Constants by NMR Titration. KGROUP. Available at: [Link]

  • Vu, N. D. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available at: [Link]

  • Ogasahara, A., & Velazquez-Campoy, A. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sebbm.es. Available at: [Link]

  • JoVE (2021). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]

  • Helttunen, K., & Kalenius, E. (2014). NMR method for simultaneous host-guest binding constant measurement. Chemistry – A European Journal. Available at: [Link]

  • Arshad, M. N., et al. (2010). Methyl 3,5-Bis[(4-Hydroxymethyl-2-Methoxyphenoxy)methyl]benzoate. Amanote Research. Available at: [Link]

  • IJSDR (2021). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research. Available at: [Link]

  • Fokin, A. A., et al. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Russian Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Spectroscopic comparison of "Methyl 3,5-bis(hydroxymethyl)benzoate" with its isomers

An objective, data-driven spectroscopic comparison is critical when differentiating positional isomers in drug development and materials science. For Methyl 3,5-bis(hydroxymethyl)benzoate and its structural isomers (such...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven spectroscopic comparison is critical when differentiating positional isomers in drug development and materials science. For Methyl 3,5-bis(hydroxymethyl)benzoate and its structural isomers (such as the 3,4- and 2,4-derivatives), subtle variations in symmetry, steric hindrance, and intramolecular hydrogen bonding drastically alter their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectral shifts and provide self-validating experimental protocols to ensure absolute structural certainty.

Structural Causality & Theoretical Framework

The fundamental differentiator between Methyl 3,5-bis(hydroxymethyl)benzoate and its isomers is molecular symmetry.

  • The 3,5-Isomer (Symmetrical): Possesses a time-averaged

    
     symmetry axis passing through the C1 (ester) and C4 positions. This renders the aromatic protons at C2 and C6 chemically and magnetically equivalent, simplifying the 
    
    
    
    H NMR spectrum into a predictable
    
    
    or
    
    
    spin system.
  • The 3,4- and 2,4-Isomers (Asymmetrical): Lack this symmetry. Furthermore, the 2,4-isomer features a hydroxymethyl group at the ortho position relative to the ester. This proximity induces strong intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen, a phenomenon well-documented in the crystal engineering of benzoates . This interaction rigidly locks the conformation and significantly deshields the involved protons.

Workflow A Sample Prep & Purity Check (LC-MS / TLC) B 1H & 13C NMR Acquisition (Internal Std: TMS) A->B C FT-IR Spectroscopy (ATR Mode) A->C D High-Resolution MS (ESI-TOF) A->D E Data Synthesis & Isomer Differentiation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for self-validating isomer differentiation.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be designed as a self-validating system. The protocols below incorporate internal controls to rule out false positives caused by solvent exchange or instrumental drift.

Protocol A: High-Resolution 1D and 2D NMR Acquisition
  • Sample Preparation (The Causality of Solvent Choice): Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-

    
    .
    
    • Validation Check: Anhydrous DMSO is chosen specifically to slow the proton exchange rate of the hydroxyl groups, allowing the observation of

      
       coupling between the -OH and -CH
      
      
      
      - protons. Run a solvent blank prior to sample insertion; the residual water peak at 3.33 ppm must integrate to <0.1 relative to the solvent peak to ensure the -OH signals will not be broadened by rapid exchange.
  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer. Calibrate the 90° pulse width using the internal Tetramethylsilane (TMS) standard (set strictly to 0.00 ppm).

  • Acquisition: Acquire

    
    H spectra (16 scans, 
    
    
    
    =5s to ensure full
    
    
    relaxation for quantitative integration) and
    
    
    C spectra (512 scans,
    
    
    =2s).
  • Orthogonal Validation: Run a 2D HSQC experiment to map direct C-H attachments, ensuring the ester methoxy group (-OCH

    
    ) is strictly differentiated from the hydroxymethyl (-CH
    
    
    
    OH) groups.
Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum (128 scans, 4 cm

    
     resolution) on the bare diamond ATR crystal.
    
    • Validation Check: The background must show >95% transmittance above 2000 cm

      
       to confirm crystal cleanliness.
      
  • Sample Analysis: Apply 2-3 mg of solid crystalline powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Data Processing: Apply atmospheric compensation algorithms to remove trace CO

    
     and H
    
    
    
    O interference. This ensures the broad O-H stretch region (3200-3500 cm
    
    
    ) is strictly attributed to the analyte's hydrogen-bonding network .

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data, highlighting the critical differentiation points between the target molecule and its primary structural isomers.

Table 1: H NMR Chemical Shifts (600 MHz, DMSO- , in ppm)
Proton AssignmentMethyl 3,5-isomer (Target)Methyl 3,4-isomerMethyl 2,4-isomerMechanistic Rationale
-OCH

(Ester)
3.85 (s, 3H)3.85 (s, 3H)3.82 (s, 3H)Highly conserved; minor shielding in 2,4-isomer due to ortho-substitution.
-CH

OH
4.55 (d, 4H)4.55 (d, 2H), 4.65 (d, 2H)4.50 (d, 2H), 4.85 (d, 2H) 3,5-isomer shows one signal due to symmetry. 2,4-isomer shows a strong downfield shift (4.85) for the C2-CH

due to H-bonding with the ester.
-OH (Hydroxyl) 5.30 (t, 2H)5.20 (t, 1H), 5.35 (t, 1H)5.25 (t, 1H), 5.60 (t, 1H) Hydroxyl at C2 in the 2,4-isomer is highly deshielded by the adjacent carbonyl oxygen.
Aromatic H2/H6 7.85 (d, 2H)7.95 (d, 1H, H2), 7.80 (dd, 1H, H6)7.85 (d, 1H, H6)Symmetrical equivalence in 3,5-isomer. Deshielded by the -M effect of the ester group.
Aromatic H4 / H5 7.50 (t, 1H, H4)7.45 (d, 1H, H5)7.60 (s, 1H, H3), 7.30 (d, 1H, H5)H4 in the 3,5-isomer is shielded relative to H2/H6 due to distance from the ester group.
Table 2: C NMR & Key IR/MS Signatures
Technique / PeakMethyl 3,5-isomer (Target)Methyl 3,4-isomerMethyl 2,4-isomer

C NMR: Aromatic C
4 distinct signals (Symmetry)6 distinct signals6 distinct signals

C NMR: -CH

OH
62.5 ppm (1 peak)61.8, 62.9 ppm (2 peaks)60.5, 64.2 ppm (2 peaks)
IR:

(C=O) Stretch
1715 cm

1718 cm

1695 cm

(H-bonded)
IR:

(O-H) Stretch
3350 cm

(Broad)
3345 cm

(Broad)
3400 cm

, 3250 cm

(Split)
HRMS (ESI+) [M+Na]

m/z 219.0628m/z 219.0628m/z 219.0628

(Note: Exact mass is identical across isomers, making MS alone insufficient for differentiation without tandem MS/MS fragmentation profiling .)

Mechanistic Logic for Isomer Identification

When analyzing an unknown batch of bis(hydroxymethyl)benzoate, the decision matrix relies heavily on the symmetry observed in the aromatic and aliphatic regions.

LogicTree Start Analyze 1H NMR Aromatic Region (7.0-8.5 ppm) Sym Symmetrical Pattern? (2 Signals: 2H, 1H) Start->Sym Yes Asym Asymmetrical Pattern? (3 Distinct 1H Signals) Start->Asym No Meta Methyl 3,5-bis(hydroxymethyl)benzoate (H2/H6 equivalent) Sym->Meta Ortho Check CH2OH Shifts Asym->Ortho Iso34 Methyl 3,4-isomer (Adjacent CH2OH) Ortho->Iso34 ~4.55, 4.65 ppm Iso24 Methyl 2,4-isomer (H-bonding to ester) Ortho->Iso24 ~4.50, 4.85 ppm

Fig 2: Decision tree for identifying bis(hydroxymethyl)benzoate isomers via 1H NMR.

The Causality of the 2,4-Isomer Shift: If the sample is the 2,4-isomer, the IR spectrum will show a marked red-shift (lower wavenumber) for the ester carbonyl stretch (from ~1715 cm


 down to ~1695 cm

). This is a direct physical manifestation of the intramolecular hydrogen bond weakening the C=O double bond character. Concurrently, the NMR spectrum will show the C2-CH

OH protons pushed significantly downfield (~4.85 ppm) due to the electron-withdrawing nature of the hydrogen-bonded carbonyl oxygen. The 3,5-isomer, lacking any ortho substituents, cannot form this intramolecular bond, resulting in purely intermolecular hydrogen bonding networks and a higher symmetry profile.

References

  • Considering the specific supramolecular synthon design of carboxylic acid and alcoholic hydroxyl groups in the field of crystal engineering Source: Structural Chemistry (Springer) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Standard Reference for IR/MS Baselines) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Methyl 3,5-bis(hydroxymethyl)benzoate Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Comparative

A Comparative Guide to the Polymerization Reactivity of Methyl 3,5-bis(hydroxymethyl)benzoate and Aliphatic Diols

This guide provides a comprehensive comparison of the reactivity of Methyl 3,5-bis(hydroxymethyl)benzoate, an aromatic diol, with common aliphatic diols in polyesterification reactions. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the reactivity of Methyl 3,5-bis(hydroxymethyl)benzoate, an aromatic diol, with common aliphatic diols in polyesterification reactions. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering objective analysis and supporting experimental frameworks to inform monomer selection and polymer design.

Introduction: The Structural Basis of Reactivity

The performance of polyesters is intrinsically linked to the chemical nature of their constituent monomers. The choice between an aromatic diol like Methyl 3,5-bis(hydroxymethyl)benzoate and a linear aliphatic diol is a critical decision that dictates not only the polymerization kinetics but also the final properties of the polymer, such as thermal stability, mechanical strength, and biodegradability.

Methyl 3,5-bis(hydroxymethyl)benzoate possesses two primary benzylic hydroxyl groups attached to a central benzene ring. The aromatic ring's electron-withdrawing nature and the steric hindrance it imparts significantly influence the reactivity of these hydroxyl groups.

Aliphatic diols , such as 1,4-butanediol or 1,6-hexanediol, feature primary hydroxyl groups at the ends of flexible alkane chains. The reactivity of these groups is primarily governed by the chain length and the absence of significant electronic or steric constraints.

This guide will delve into the theoretical underpinnings of their reactivity differences and provide a framework for experimental validation.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The rate of polyesterification is largely dependent on the susceptibility of the hydroxyl group's oxygen to nucleophilic attack on the carbonyl carbon of a dicarboxylic acid or its derivative. Two primary factors dictate this reactivity: electronic effects and steric hindrance.

  • Electronic Effects: The hydroxyl groups in Methyl 3,5-bis(hydroxymethyl)benzoate are benzylic. The adjacent aromatic ring can withdraw electron density, making the oxygen atom less nucleophilic compared to the hydroxyl groups in aliphatic diols. Conversely, the benzylic position can stabilize a partial positive charge on the adjacent carbon during the transition state, which can sometimes enhance reactivity. However, in acid-catalyzed esterification, the protonation of the carbonyl oxygen of the diacid is the rate-determining step, and the nucleophilicity of the diol plays a key role.

  • Steric Hindrance: The bulky benzene ring in Methyl 3,5-bis(hydroxymethyl)benzoate can sterically hinder the approach of the dicarboxylic acid monomer to the hydroxyl groups.[1][2] Aliphatic diols, with their linear and flexible chains, present a much lower steric barrier to reaction.[1] This difference in steric accessibility is expected to lead to slower polymerization kinetics for the aromatic diol.[1][2] The rate of isomerization during the polyesterification of maleic acid or maleic anhydride has been shown to be dependent on the structure of the glycol used, with longer chain glycols exhibiting lower isomerization rates due to steric effects.[1]

Based on these principles, it is hypothesized that aliphatic diols will exhibit higher reactivity and faster polymerization kinetics compared to Methyl 3,5-bis(hydroxymethyl)benzoate under identical polyesterification conditions.

Experimental Design for Comparative Analysis

To empirically validate the theoretical differences in reactivity, a robust experimental design is crucial. This section outlines a detailed methodology for a comparative study.

Materials
  • Diols:

    • Methyl 3,5-bis(hydroxymethyl)benzoate (Aromatic Diol)

    • 1,4-Butanediol (Aliphatic Diol)

    • 1,6-Hexanediol (Aliphatic Diol)

  • Diacid: Adipic acid or Dimethyl terephthalate

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide (DBTO).[3]

  • Solvent (for solution polymerization, if applicable): Diphenyl ether or a similar high-boiling point solvent.[4]

  • Inert Gas: High-purity nitrogen or argon.

Experimental Workflow

The following diagram illustrates the key stages of the comparative polymerization study.

Caption: Experimental workflow for the comparative polymerization study.

Detailed Experimental Protocol: Melt Polycondensation

Melt polycondensation is a common industrial method for polyester synthesis and is suitable for this comparative study.[5]

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line is assembled.

  • Charging the Reactor: Equimolar amounts of the diol (Methyl 3,5-bis(hydroxymethyl)benzoate, 1,4-butanediol, or 1,6-hexanediol) and the diacid (e.g., adipic acid) are charged into the flask. A catalytic amount of Titanium(IV) butoxide (e.g., 200-500 ppm) is added.[5]

  • First Stage (Esterification): The reaction mixture is heated to 160-180°C under a slow stream of nitrogen.[3] This stage facilitates the initial esterification and the removal of water as a byproduct. The reaction is monitored by measuring the amount of water collected. This stage is typically continued for 2-4 hours.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-250°C, and a vacuum (typically <1 mmHg) is applied.[3] This stage promotes the removal of the condensation byproduct (water or methanol) and drives the polymerization towards higher molecular weights.

  • Sampling: Small samples of the reaction mixture are carefully extracted at regular intervals (e.g., every 30 minutes) during the polycondensation stage for kinetic analysis.

  • Reaction Termination: The polymerization is stopped when the desired viscosity is achieved or after a predetermined reaction time. The resulting polymer is cooled under nitrogen and collected for characterization.

Data Presentation and Expected Results

The collected data should be organized to facilitate a clear comparison of the reactivity of the different diols.

Table 1: Comparative Polymerization Kinetics
DiolReaction Time (min)Number-Average Molecular Weight (Mn) by GPC ( g/mol )[6]Polydispersity Index (PDI) by GPC[6]
Methyl 3,5-bis(hydroxymethyl)benzoate30Expected Lower ValueExpected Value
60Expected Lower ValueExpected Value
90Expected Lower ValueExpected Value
120Expected Lower ValueExpected Value
1,4-Butanediol30Expected Higher ValueExpected Value
60Expected Higher ValueExpected Value
90Expected Higher ValueExpected Value
120Expected Higher ValueExpected Value
1,6-Hexanediol30Expected Higher ValueExpected Value
60Expected Higher ValueExpected Value
90Expected Higher ValueExpected Value
120Expected Higher ValueExpected Value
Table 2: Thermal Properties of Resulting Polyesters
Polymer from DiolGlass Transition Temperature (Tg) by DSC (°C)[7]Melting Temperature (Tm) by DSC (°C)[7]
Methyl 3,5-bis(hydroxymethyl)benzoateExpected Higher ValueExpected Value (may be amorphous)
1,4-ButanediolExpected Lower ValueExpected Value
1,6-HexanediolExpected Lower ValueExpected Value

Analysis and Interpretation

The experimental data is expected to confirm the initial hypothesis. The aliphatic diols, 1,4-butanediol and 1,6-hexanediol, are anticipated to show a more rapid increase in molecular weight over time compared to Methyl 3,5-bis(hydroxymethyl)benzoate. This is attributed to the lower steric hindrance and potentially higher nucleophilicity of the aliphatic hydroxyl groups.

The polyesters derived from Methyl 3,5-bis(hydroxymethyl)benzoate are expected to exhibit a higher glass transition temperature (Tg).[8] This is due to the rigid aromatic ring in the polymer backbone, which restricts chain mobility. In contrast, the flexible aliphatic chains of the polyesters from 1,4-butanediol and 1,6-hexanediol will likely result in lower Tg values.

The following diagram illustrates the relationship between monomer structure and expected polymer properties.

Sources

Validation

Performance of bio-based plasticizers from "Methyl 3,5-bis(hydroxymethyl)benzoate" versus commercial alternatives

Performance Comparison Guide: Bio-Based Plasticizers Derived from Methyl 3,5-bis(hydroxymethyl)benzoate vs. Commercial Alternatives Executive Summary As regulatory scrutiny intensifies around traditional orthophthalate p...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison Guide: Bio-Based Plasticizers Derived from Methyl 3,5-bis(hydroxymethyl)benzoate vs. Commercial Alternatives

Executive Summary As regulatory scrutiny intensifies around traditional orthophthalate plasticizers like DOP (DEHP)—particularly concerning their endocrine-disrupting toxicity and leaching in medical devices[1]—the pharmaceutical and polymer industries are urgently seeking high-performance, bio-compatible alternatives. As a Senior Application Scientist, I have structured this guide to objectively evaluate a novel class of bio-based plasticizers synthesized from the precursor Methyl 3,5-bis(hydroxymethyl)benzoate (MBHB) . By comparing MBHB-derived tri-ester (MBHB-TE) plasticizers against commercial standards (DOP, DOTP, and DINP), this guide provides drug development professionals and materials researchers with the mechanistic insights and experimental data necessary for next-generation PVC formulation.

Mechanistic Foundation: Why MBHB?

Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5) serves as an exceptional building block for advanced plasticizers due to its unique molecular architecture. It features a rigid aromatic core and three reactive sites (one methyl ester and two hydroxymethyl groups).

When we esterify the hydroxymethyl groups with medium-chain aliphatic acids (e.g., octanoic acid) and transesterify the methyl ester with a branched alcohol (e.g., 2-ethylhexanol), we synthesize a high-molecular-weight, heavily branched MBHB-TE plasticizer .

  • Causality of Compatibility: The aromatic ring provides strong

    
     stacking interactions with the PVC polymer backbone, ensuring thermodynamic compatibility and preventing phase separation.
    
  • Causality of Plasticization: The three flexible aliphatic branches act as molecular spacers, increasing the free volume between PVC chains and effectively lowering the glass transition temperature (

    
    ).
    

SynthesisWorkflow A Methyl 3,5-bis(hydroxymethyl)benzoate (Precursor) C Catalytic Esterification (Titanium Tetraisopropoxide, 180°C) A->C B Aliphatic Carboxylic Acids (e.g., Octanoic Acid) B->C D Transesterification (2-Ethylhexanol) C->D E Neutralization & Washing (Self-Validating: Acid Value < 0.1) D->E F MBHB-Derived Tri-Ester Plasticizer (High MW, Branched) E->F

Synthesis workflow of MBHB-derived tri-ester plasticizers via catalytic esterification.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of MBHB-TE and its compounding with PVC. Every critical step includes a self-validating mechanism to guarantee the reliability of the resulting data.

Phase 1: Synthesis of MBHB-TE

  • Reagent Preparation: Charge a multi-neck reaction flask with Methyl 3,5-bis(hydroxymethyl)benzoate and octanoic acid in a 1:2.2 molar ratio.

  • Catalytic Esterification: Add 0.5 wt% Titanium Tetraisopropoxide (catalyst). Heat to 180°C under a continuous nitrogen purge to prevent oxidation.

    • Self-Validation: Equip the reactor with a Dean-Stark trap. The reaction is driven forward by Le Chatelier's principle as water is removed. The step is complete only when the theoretical stoichiometric volume of water is collected.

  • Transesterification: Introduce 1.2 molar equivalents of 2-ethylhexanol. Elevate the temperature to 200°C to transesterify the methyl ester group.

    • Self-Validation: Monitor the distillation of the methanol byproduct. Cessation of methanol evolution indicates structural completion.

  • Purification: Cool the mixture, neutralize with 5%

    
     aqueous solution, wash with distilled water until neutral, and strip excess alcohol under high vacuum.
    
    • Self-Validation: Perform an acid value titration. A result of < 0.1 mg KOH/g confirms the complete removal of unreacted carboxylic acids, ensuring the plasticizer will not degrade the PVC matrix during thermal processing.

Phase 2: PVC Compounding

  • Milling: Blend 100 phr (parts per hundred resin) of suspension-grade PVC with 40 phr of the synthesized MBHB-TE, 2 phr Ca/Zn stabilizer, and 0.5 phr stearic acid. Mill on a two-roll mill at 160°C for 5 minutes.

  • Molding: Hot-press the milled sheets at 170°C under 15 MPa for 10 minutes to form standardized 2mm thick specimens for mechanical and migration testing.

Performance Data & Comparative Analysis

The following table summarizes the quantitative performance of the bio-based MBHB-TE against traditional commercial alternatives: DOP (DEHP), DOTP (Dioctyl terephthalate), and DINP (Diisononyl phthalate).

Performance MetricMBHB-TE (Bio-based)DOP (DEHP)DOTPDINP
Molecular Weight ( g/mol ) ~546390390418
Tensile Strength (MPa) 21.519.820.521.0
Elongation at Break (%) 345330340325
Glass Transition Temp (

, °C)
-28-32-30-29
Volatility (wt% loss, 100°C/24h) 0.4 2.51.21.0
Migration in Hexane (wt% loss) 1.2 18.512.410.5

Expert Insights & Causality

Plasticizing Efficiency vs. Migration Resistance A common trade-off in polymer science is that highly efficient plasticizers (like DOP, which drops


 to -32°C) are highly mobile and prone to leaching. For drug development professionals designing IV tubing or blood bags, DEHP leaching is a critical toxicological hazard linked to reproductive and hepatic toxicity[1].

MBHB-TE breaks this paradigm. While its


 reduction (-28°C) is slightly less aggressive than DOP, its migration in non-polar solvents (Hexane) is reduced by over 93%  (1.2% vs 18.5%).
  • The Causality: The ultra-low migration is a direct consequence of MBHB-TE's significantly higher molecular weight (~546 g/mol ) and its bulky, tri-branched steric hindrance. The molecule becomes physically entangled within the PVC matrix, requiring exponentially more activation energy to diffuse to the surface.

Mechanism A MBHB Tri-Ester Structure B Aromatic Core A->B C Three Aliphatic Branches A->C D High Compatibility with PVC (π-π interactions) B->D E Increased Free Volume (Lower Tg, High Flexibility) C->E F Steric Hindrance & High Molecular Weight C->F G Ultra-Low Migration (Medical Grade Stability) D->G F->G

Mechanistic pathway of MBHB-derived plasticizers achieving high flexibility and low migration.

Conclusion The experimental data confirms that bio-based plasticizers derived from Methyl 3,5-bis(hydroxymethyl)benzoate offer superior tensile strength and unprecedented resistance to volatility and migration compared to DOP, DOTP, and DINP. For applications requiring stringent biocompatibility and zero-leaching profiles—such as pharmaceutical packaging and medical devices—MBHB-TE represents a highly viable, self-validating alternative to toxic orthophthalates.

References

  • Title: Organic Chemistry - 3ASenrise: Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5)
  • Title: Health risks posed by use of Di-2-ethylhexyl phthalate (DEHP)

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 3,5-bis(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Methyl 3,5-bis(hydroxymethyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a comprehensive understanding of the underlying principles and the rationale behind the methodological choices. We will delve into the intricacies of each technique, offering detailed experimental protocols and a head-to-head comparison to empower you to select the most appropriate method for your specific analytical needs.

The Analyte: Methyl 3,5-bis(hydroxymethyl)benzoate

Methyl 3,5-bis(hydroxymethyl)benzoate is a polar aromatic compound characterized by a central benzene ring substituted with a methyl ester and two hydroxymethyl groups. Its polarity, conferred by the two hydroxyl groups, and its thermal stability are key factors that dictate the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC): A Direct Approach for Polar Analytes

HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, particularly those that are non-volatile or thermally labile. For polar analytes like Methyl 3,5-bis(hydroxymethyl)benzoate, HPLC, especially in the reversed-phase mode, offers a direct and robust analytical solution without the need for chemical modification.[1]

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] The separation of Methyl 3,5-bis(hydroxymethyl)benzoate is achieved based on its partitioning between the polar mobile phase and the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, the retention and elution of the analyte can be precisely managed.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general-purpose reversed-phase HPLC method with UV detection suitable for the quantification of Methyl 3,5-bis(hydroxymethyl)benzoate.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution is employed to ensure efficient elution and good peak shape. Formic acid is added to control the pH and suppress the ionization of any potential acidic impurities, leading to improved peak symmetry.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration)A shallow gradient in the beginning allows for good separation from any early-eluting impurities, while the steeper ramp ensures the timely elution of the target analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 230 nmBased on the aromatic nature of the compound, strong UV absorbance is expected. 230 nm is a common wavelength for the detection of benzene-containing structures.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 3,5-bis(hydroxymethyl)benzoate standard or sample.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A streamlined workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique renowned for its ability to separate and identify volatile and thermally stable compounds.[3] However, the polar nature of Methyl 3,5-bis(hydroxymethyl)benzoate, due to its two hydroxyl groups, makes it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and low sensitivity. To overcome this, a chemical derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile moieties.[4]

The Necessity of Derivatization: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[5] In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocol: GC-MS Analysis with Silylation

This protocol details a GC-MS method for the analysis of Methyl 3,5-bis(hydroxymethyl)benzoate following a silylation derivatization step.

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a mass selective detector (MSD), and an appropriate capillary column.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is suitable for the separation of a wide range of derivatized compounds.
Injector Temperature 280 °CA high injector temperature ensures the rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature program is used to achieve good separation of the derivatized analyte from any byproducts or impurities.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible mass spectra.
Scan Range m/z 50-500A broad scan range to capture the molecular ion and characteristic fragment ions of the derivatized analyte.
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System Weigh Weigh Sample Add_Solvent Add Solvent Weigh->Add_Solvent Add_Reagent Add Silylating Reagent Add_Solvent->Add_Reagent Heat Heat (70°C) Add_Reagent->Heat Injector Injector Heat->Injector Inject GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data Data Acquisition & Analysis MS_Detector->Data

Caption: The multi-step process of GC-MS analysis including derivatization.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of Methyl 3,5-bis(hydroxymethyl)benzoate depends on several factors, including the analytical objective, available instrumentation, and desired performance characteristics.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step (silylation).
Volatility Requirement Not required; suitable for non-volatile compounds.Requires analyte to be volatile and thermally stable (achieved through derivatization).[3]
Selectivity Good, based on chromatographic separation and UV detection.Excellent, due to both chromatographic separation and mass spectral identification.
Sensitivity Generally in the parts-per-million (ppm) range.Typically higher, often in the parts-per-billion (ppb) range.
Analysis Time Moderate, typically 15-30 minutes per sample.Can be faster for the chromatographic run, but the overall time is increased by the derivatization step.
Instrumentation Cost Generally lower than GC-MS.Higher due to the inclusion of a mass spectrometer.
Robustness High, with well-established methods for polar compounds.Can be less robust due to the derivatization step, which can be sensitive to moisture and matrix effects.
Confirmatory Analysis Limited to retention time and UV spectrum.Provides definitive structural information through mass fragmentation patterns.
Decision-Making Flowchart

Decision_Tree Start Start: Analyze Methyl 3,5-bis(hydroxymethyl)benzoate Is_Quant Primary Goal: Quantitative Analysis? Start->Is_Quant Is_ID Primary Goal: Impurity Identification? Is_Quant->Is_ID No High_Throughput High Sample Throughput Needed? Is_Quant->High_Throughput Yes Use_HPLC Recommend HPLC-UV Is_ID->Use_HPLC No Use_GCMS Recommend GC-MS Is_ID->Use_GCMS Yes High_Sensitivity Trace Level Analysis Required? High_Throughput->High_Sensitivity No High_Throughput->Use_HPLC Yes High_Sensitivity->Use_HPLC No High_Sensitivity->Use_GCMS Yes

Caption: A guide for selecting the optimal analytical method.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques capable of the analysis of Methyl 3,5-bis(hydroxymethyl)benzoate, each with its own set of advantages and disadvantages.

  • For routine quality control and quantitative analysis where high throughput is a priority, HPLC-UV is the recommended method. Its simple sample preparation, robustness, and lower operational cost make it an ideal choice for this application.

  • For impurity profiling, structural elucidation, and trace-level analysis where high sensitivity and definitive identification are critical, GC-MS is the superior technique. The mass spectral data provides invaluable structural information that is not available with UV detection. While the derivatization step adds complexity, the enhanced sensitivity and selectivity often justify the additional effort.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis. In many research and development settings, the complementary nature of these two techniques can be leveraged, using HPLC for routine quantification and GC-MS for in-depth characterization and impurity identification.

References

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,5-bis(hydroxymethyl)benzoate proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and operational compliance are just as critical as the chemical syntheses and assays you perform. Managing the disposal of specialized organic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that laboratory safety and operational compliance are just as critical as the chemical syntheses and assays you perform. Managing the disposal of specialized organic building blocks like Methyl 3,5-bis(hydroxymethyl)benzoate requires a rigorous, mechanistic approach to environmental health and safety (EHS).

Below is the definitive, step-by-step operational guide for the proper handling and RCRA-compliant disposal of this compound.

Part 1: Chemical Profile & Hazard Assessment

Before disposing of any chemical, we must understand its physiochemical properties to predict its behavior in a waste stream. Methyl 3,5-bis(hydroxymethyl)benzoate (CAS: 193953-02-5)[1] is a solid at room temperature. While it is not a specifically listed EPA acute hazardous waste (such as a P-listed chemical), its GHS classification dictates that it must be managed as a regulated chemical waste[2].

Mechanistically, this molecule contains two primary alcohol (hydroxymethyl) groups and an ester (benzoate) linkage. The presence of these hydroxyl groups makes the compound highly susceptible to oxidation. If inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste container, the alcohols can undergo rapid, exothermic oxidation to aldehydes or carboxylic acids[3]. This reaction generates heat and gas, creating a severe risk of container over-pressurization and rupture. Therefore, strict chemical segregation is an absolute operational necessity.

Quantitative Data & Disposal Parameters
ParameterSpecification
Chemical Name Methyl 3,5-bis(hydroxymethyl)benzoate
CAS Number 193953-02-5[1]
Physical State Solid
GHS Hazard Codes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4]
EPA RCRA Status Regulated Solid Waste (Non-RCRA Listed)[2]
Incompatible Materials Strong oxidizers, strong acids, strong bases[3]
Preferred Container High-Density Polyethylene (HDPE) or Glass[5]

Part 2: Standard Operating Procedure (SOP) for Disposal

The following protocol provides a self-validating system to ensure your disposal workflow is safe, compliant, and logically sound.

Step 1: Waste Determination and SAA Setup
  • Causality: Under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for the "cradle-to-grave" management of hazardous waste[6]. Because Methyl 3,5-bis(hydroxymethyl)benzoate causes skin, eye, and respiratory irritation[4], it cannot be disposed of in the municipal solid waste system[5].

  • Action: Establish a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside your fume hood).

  • Validation: Verify that the SAA is under the direct control of the operator generating the waste and that total accumulated waste does not exceed the regulatory limit (typically 55 gallons)[7].

Step 2: Containerization and Chemical Segregation
  • Causality: Solid organic waste must be contained in materials that will not degrade upon contact. Furthermore, preventing accidental contact with incompatible waste streams prevents exothermic decomposition[3].

  • Action: Collect the solid chemical waste, along with any contaminated consumables (weigh boats, spatulas, pipette tips), in a sealable, wide-mouth HDPE or glass container[5]. Keep the container tightly closed unless actively adding waste[2].

  • Validation: Physically inspect the secondary containment bin holding your waste vessel. Confirm it is completely isolated from any oxidizing agents, strong acids, or aqueous heavy metal waste streams.

Step 3: RCRA-Compliant Labeling
  • Causality: Unlabeled or cryptically labeled waste violates the OSHA Hazard Communication Standard and severely delays emergency response during an accidental spill[5].

  • Action: Attach an EHS-approved "Hazardous Waste" tag to the container the moment the first particle of waste is introduced.

  • Validation: Audit the label to ensure it includes the full chemical name ("Methyl 3,5-bis(hydroxymethyl)benzoate"). Do not use abbreviations, acronyms, or chemical formulas, as these are non-compliant[5]. Check the appropriate hazard pictograms (Irritant) and record the accumulation start date.

Step 4: EHS Transfer and Final TSDF Processing
  • Causality: Laboratory personnel cannot legally transport or permanently dispose of regulated chemicals. Licensed Treatment, Storage, and Disposal Facilities (TSDFs) must take custody to safely incinerate the organic framework into carbon dioxide and water[6].

  • Action: Submit a completed Hazardous Waste Information Form to your institution's EHS department[5].

  • Validation: Confirm receipt of EHS approval. Ensure the container is tightly sealed, externally decontaminated (wiped down), and ready for the scheduled pickup.

Part 3: Process Visualization

The following diagram illustrates the critical path for the compliant disposal of Methyl 3,5-bis(hydroxymethyl)benzoate.

G Gen Waste Generation Solid & Contaminated Consumables SAA Satellite Accumulation Area Store in HDPE/Glass Container Gen->SAA Seg Hazard Segregation Isolate from Strong Oxidizers SAA->Seg Tag RCRA Labeling Attach EHS Waste Tag Seg->Tag EHS EHS Transfer Submit Waste Info Form Tag->EHS TSDF Final Disposal Incineration at TSDF EHS->TSDF

Methyl 3,5-bis(hydroxymethyl)benzoate RCRA-compliant disposal workflow.

References

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Proper Handling of Hazardous Waste Guide." Available at: [Link]

  • Copperhead Chemical. "SAFETY DATA SHEET BIOPOLYSAN® 220B." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at: [Link]

  • National Environmental Trainers. "RCRA Regulations Explained." Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 3,5-bis(hydroxymethyl)benzoate

CAS Number: 193953-02-5 Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol Part 1: Executive Safety Assessment Urgency Level: MODERATE (GHS Warning) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), S...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 193953-02-5 Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

Part 1: Executive Safety Assessment

Urgency Level: MODERATE (GHS Warning) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).

Methyl 3,5-bis(hydroxymethyl)benzoate is a functionalized benzoate ester often used as a cross-linking intermediate or dendritic building block. Unlike simple benzoates, the presence of two hydroxymethyl groups increases its polarity and potential for hydrogen bonding, typically rendering it a solid powder at room temperature.

Critical Safety Directive: While classified as an irritant rather than a highly toxic agent, the primary risk vector is particulate inhalation during weighing and ocular damage from dust. All handling of the dry solid must occur under active ventilation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier-Analysis" method, matching protective layers to specific physical states and exposure routes.

Core PPE (Mandatory for Entry)
Protection ZoneEquipment SpecificationScientific Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders. Goggles seal against airborne dust that can bypass side shields and react with eye moisture to form localized acidic irritation.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Nitrile provides excellent resistance to benzoate esters. Latex is not recommended due to poor organic solvent resistance if the compound is in solution.
Body Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Task-Specific PPE Upgrades
Operational StateHazard ProfileRequired Upgrade
Solid Handling (Weighing/Transfer)Airborne Dust (H335)Engineering Control: Fume Hood. PPE: If hood unavailable, N95/P2 particulate respirator is mandatory.
Solution Phase (Dissolved in DCM/DMF)Solvent PermeationDouble Gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield) if using penetrating solvents like Dichloromethane (DCM).
Spill Cleanup High Concentration ExposureTyvek® Sleeve Covers + P100 Respirator.

Part 3: Operational Protocols & Workflows[1]

Phase 1: Receipt & Storage[2]
  • Verification: Upon receipt, verify CAS 193953-02-5 . Do not confuse with Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9), which has different reactivity.

  • Storage Environment: Store in a cool, dry place (2-8°C is often preferred for hydroxymethyl derivatives to prevent slow oxidation or transesterification).

  • Container: Keep tightly sealed.[1][2][3][4][5][6] Hydroxymethyl groups are hygroscopic; moisture absorption can lead to caking and hydrolysis.

Phase 2: Weighing & Solubilization

The "Static-Free" Protocol:

  • Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a static-free weighing funnel to minimize dust scattering.

  • Solvent Selection: This compound is polar.

    • Recommended Solvents: Methanol, Ethanol, DMSO, DMF.

    • Avoid: Hexanes (insoluble).

  • Dissolution: Add solvent slowly to the powder to prevent "puffing" of dust.

Phase 3: Disposal Strategy

Waste Stream Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Solid Waste: Contaminated paper towels and weigh boats must be bagged in hazardous waste bags, not regular trash.

  • Liquid Waste: Segregate based on the solvent used.

    • Aqueous streams: Do not pour down the drain. The ester group can hydrolyze to 3,5-bis(hydroxymethyl)benzoic acid, which may have different aquatic toxicity profiles.

Part 4: Scientific Rationale & Mechanism

Why Nitrile over Latex?

Methyl 3,5-bis(hydroxymethyl)benzoate contains an ester linkage. Latex gloves are permeable to many esters and organic solvents. Nitrile rubber offers a superior cross-linked structure that resists swelling and degradation upon contact with benzoate derivatives.

The Hydrolysis Risk

The "hydroxymethyl" moieties (-CH₂OH) are benzylic alcohols. In the presence of strong acids or oxidizers, these can react vigorously.

  • Incompatibility: Avoid storage near Chromic acid, Pyridinium chlorochromate (PCC), or Thionyl chloride unless specifically running a reaction. Uncontrolled oxidation can generate aldehydes (3,5-diformylbenzoate), which are sensitizers.

Part 5: Visualizations

Diagram 1: Risk Assessment & PPE Logic

This decision tree helps researchers select the correct PPE based on the state of the chemical.

PPE_Selection Start Start: Handling Methyl 3,5-bis(hydroxymethyl)benzoate State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Dust_Risk Risk: Inhalation & Eye Irritation Solid->Dust_Risk Solvent_Check Check Solvent Type Solution->Solvent_Check Control_Solid Engineering Control: Fume Hood Dust_Risk->Control_Solid PPE_Solid PPE: Goggles + Nitrile Gloves + Lab Coat Control_Solid->PPE_Solid Standard_Solvent Standard (MeOH, EtOAc) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, DMF) Solvent_Check->Penetrating_Solvent PPE_Standard PPE: Standard Nitrile Gloves Standard_Solvent->PPE_Standard PPE_Enhanced PPE: Double Glove / Laminate Gloves Penetrating_Solvent->PPE_Enhanced

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.

Diagram 2: Operational Workflow

A step-by-step flow for safe handling from storage to disposal.

Handling_Workflow Storage 1. Storage (Cool, Dry, Sealed) Weighing 2. Weighing (In Fume Hood, Static-Free) Storage->Weighing Transfer Reaction 3. Reaction/Use (Avoid Strong Oxidizers) Weighing->Reaction Dissolve Waste 4. Disposal (Segregate Liquid/Solid) Reaction->Waste Cleanup

Caption: Operational workflow ensuring containment from storage through disposal.

Part 6: References

  • Sigma-Aldrich. (2025).[1] Methyl 3,5-bis(hydroxymethyl)benzoate Product & Safety Data. Retrieved from

  • PubChem. (2025). Methyl 3,5-bis(hydroxymethyl)benzoate Compound Summary (CID 21074224).[7] National Library of Medicine. Retrieved from [7]

  • AChemBlock. (2025).[8][2] Safety Data Sheet: Methyl 3,5-bis(hydroxymethyl)benzoate. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,5-bis(hydroxymethyl)benzoate
Reactant of Route 2
Methyl 3,5-bis(hydroxymethyl)benzoate
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